molecular formula C15H23NO4S2 B1387888 ((4-(Tert-butyl)phenyl)sulfonyl)methionine

((4-(Tert-butyl)phenyl)sulfonyl)methionine

Katalognummer: B1387888
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: VMWPZNUUHUVDSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

((4-(Tert-butyl)phenyl)sulfonyl)methionine is a useful research compound. Its molecular formula is C15H23NO4S2 and its molecular weight is 345.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-15(2,3)11-5-7-12(8-6-11)22(19,20)16-13(14(17)18)9-10-21-4/h5-8,13,16H,9-10H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWPZNUUHUVDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to ((4-(tert-butyl)phenyl)sulfonyl)methionine: A Niche Building Block in Modern Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ((4-(tert-butyl)phenyl)sulfonyl)methionine, a specialized amino acid derivative with potential applications in peptide synthesis and drug discovery. While detailed experimental data on this specific molecule remains sparse in publicly accessible literature, this document consolidates available information and provides expert insights based on analogous compounds and established principles of peptide chemistry. We will delve into its chemical structure, probable synthetic routes, its role as a building block in solid-phase peptide synthesis (SPPS), and the critical considerations for its use, particularly concerning the stability and cleavage of the N-sulfonyl protecting group. Furthermore, we will explore the potential, albeit currently speculative, biological implications of incorporating this moiety into peptide structures. This guide aims to equip researchers with the foundational knowledge required to evaluate and potentially utilize this compound in their research and development endeavors.

Introduction: The Rationale for N-Sulfonylated Amino Acids in Peptide Science

The precise control of chemical reactivity is paramount in the multi-step process of peptide synthesis. Protecting groups are essential tools that temporarily mask reactive functional groups, allowing for the selective formation of peptide bonds. While standard protecting group strategies like Fmoc/tBu and Boc/Bzl are well-established, the quest for novel protecting groups with unique stability profiles and functionalities continues to drive innovation in peptide chemistry.

N-sulfonylated amino acids represent a class of derivatives where the alpha-amino group is protected by a sulfonyl moiety. These groups are known for their robust stability under a variety of reaction conditions. The specific nature of the aryl sulfonyl group can be tailored to modulate its acid lability, offering a spectrum of orthogonality for complex synthetic strategies. The introduction of a bulky tert-butyl group on the phenyl ring, as in this compound, is a rational design choice to influence the steric and electronic properties of the protecting group, potentially impacting its cleavage kinetics and the properties of the resulting peptide.

Chemical Properties and Synthesis

This compound is a derivative of the essential amino acid L-methionine. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 1393654-69-7[1]
Molecular Formula C₁₅H₂₃NO₄S₂[1]
Molecular Weight 345.48 g/mol [1]
Classification Drug Intermediate[1]
Primary Use Peptide Synthesis[1]
Proposed Synthesis Pathway

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve L-methionine in an appropriate aqueous alkaline solution (e.g., aqueous sodium hydroxide or sodium bicarbonate) to deprotonate the amino group, forming the more nucleophilic amino anion.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-(tert-butyl)benzenesulfonyl chloride in a water-miscible organic solvent (e.g., dioxane or acetone) to the methionine solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

  • Reaction: Allow the reaction to stir for several hours at room temperature, monitoring the progress by a suitable technique like thin-layer chromatography (TLC).

  • Work-up: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the carboxylic acid and precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-((4-(tert-butyl)phenyl)sulfonyl)methionine.

Synthesis_Pathway methionine L-Methionine reaction Sulfonylation methionine->reaction Base (e.g., NaOH) sulfonyl_chloride 4-(tert-butyl)benzenesulfonyl chloride sulfonyl_chloride->reaction product ((4-(tert-butyl)phenyl)sulfonyl) methionine reaction->product

Caption: Proposed synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is intended for use as a building block in SPPS, most likely within the Fmoc/tBu orthogonal protection strategy. In this context, the N-terminal α-amino group is protected by the (4-(tert-butyl)phenyl)sulfonyl group, while the C-terminal carboxylic acid is activated for coupling to the growing peptide chain attached to a solid support.

SPPS Workflow

The general workflow for incorporating this modified amino acid into a peptide sequence via SPPS is outlined below.

SPPS_Workflow start Resin-bound Peptide (free N-terminus) coupling Coupling: Activate and add This compound start->coupling wash1 Wash coupling->wash1 capping Capping (optional) wash1->capping wash2 Wash capping->wash2 deprotection Fmoc Deprotection (for next amino acid) wash2->deprotection next_cycle Start Next Coupling Cycle deprotection->next_cycle

Caption: General SPPS cycle for incorporating the modified methionine.

Critical Considerations for Methionine-Containing Peptides

The thioether side chain of methionine is susceptible to two primary side reactions during SPPS, particularly during the final acidic cleavage step:

  • Oxidation: The thioether can be oxidized to methionine sulfoxide, resulting in a +16 Da mass increase in the final peptide. This can be problematic as it introduces an unintended modification and can affect the peptide's biological activity.

  • S-alkylation (tert-butylation): During the removal of tBu-based side-chain protecting groups, the generated tert-butyl cations can alkylate the nucleophilic thioether of methionine, leading to a +56 Da modification.

The use of scavengers in the cleavage cocktail is crucial to mitigate these side reactions. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).

Cleavage of the N-(4-(tert-butyl)phenyl)sulfonyl Group

The utility of the (4-(tert-butyl)phenyl)sulfonyl group as a protecting group hinges on its stability during peptide chain elongation and its efficient removal at the final cleavage stage. The acid lability of arenesulfonyl groups is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the tert-butyl group, are expected to increase the acid lability compared to the unsubstituted phenylsulfonyl or tosyl groups.

However, it is anticipated that cleavage of the (4-(tert-butyl)phenyl)sulfonyl group would require strong acidic conditions, potentially stronger than those used for standard tBu-based side-chain protecting groups. This could involve extended treatment with trifluoroacetic acid (TFA) or the use of stronger acid cocktails. The precise conditions would need to be empirically determined.

Potential Biological Activity and Mechanism of Action

There is currently no available data on the biological activity of peptides specifically containing this compound. However, the incorporation of N-sulfonylated amino acids into peptides can have several effects:

  • Conformational Constraint: The bulky sulfonyl group can restrict the conformational freedom of the peptide backbone, which can be beneficial for stabilizing specific secondary structures and enhancing binding affinity to biological targets.

  • Increased Lipophilicity: The tert-butylphenyl group will increase the lipophilicity of the peptide, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

  • Protease Resistance: Modification of the N-terminus can confer resistance to degradation by aminopeptidases.

N-sulfonylated tripeptides have been investigated as potential inhibitors of serine proteases, such as urokinase and thrombin[2]. The sulfonyl moiety can interact with the enzyme's active site, contributing to the inhibitory activity. It is plausible that peptides incorporating this compound could be explored for similar applications, targeting enzymes where a hydrophobic interaction in the S1 or adjacent pockets is favorable.

Spectroscopic Characterization

While experimental spectra for this compound have not been found in the searched literature, its structure suggests key features that would be observable by standard analytical techniques.

TechniqueExpected Features
¹H NMR - A singlet corresponding to the nine equivalent protons of the tert-butyl group.- Aromatic protons of the phenyl ring, likely appearing as two doublets.- Signals for the α, β, and γ protons of the methionine backbone.- A singlet for the S-methyl protons.
¹³C NMR - Resonances for the quaternary and methyl carbons of the tert-butyl group.- Aromatic carbon signals.- Carbon signals corresponding to the methionine backbone and the S-methyl group.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the calculated molecular weight (345.48 Da).- Characteristic fragmentation patterns, including loss of the sulfonyl group and fragmentation of the methionine side chain.
Infrared (IR) Spectroscopy - Characteristic absorption bands for the S=O stretching of the sulfonyl group.- N-H stretching and bending vibrations.- C=O stretching of the carboxylic acid.

Conclusion and Future Perspectives

This compound is a rationally designed, yet under-characterized, building block for peptide synthesis. Its structure suggests a role as an N-terminal protecting group with a specific acid lability profile conferred by the tert-butyl substituent. While its primary application is likely in the synthesis of specialized peptides, the impact of this modification on the biological activity of the resulting peptides remains an open area for investigation.

Future research should focus on:

  • Detailed Synthesis and Characterization: Publication of a robust and reproducible synthesis protocol, along with comprehensive spectroscopic data, is essential for its wider adoption by the research community.

  • Cleavage Condition Optimization: A systematic study of the cleavage conditions for the (4-(tert-butyl)phenyl)sulfonyl group is needed to define its orthogonality and utility in various SPPS strategies.

  • Biological Evaluation: The synthesis of model peptides containing this moiety and their evaluation in relevant biological assays will be crucial to uncover any potential therapeutic applications.

This technical guide provides a starting point for researchers interested in exploring the potential of this compound. While significant experimental work is still required, the foundational principles of peptide chemistry and protecting group strategy provide a solid framework for its investigation and potential application in the development of novel peptide-based therapeutics.

References

An In-depth Technical Guide to the Synthesis of ((4-(tert-butyl)phenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for N-((4-(tert-butyl)phenyl)sulfonyl)methionine, a specialized N-sulfonylated amino acid derivative. While direct literature on this specific molecule is sparse, this document outlines a robust and scientifically grounded approach based on well-established chemical principles, primarily the Schotten-Baumann reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and considerations for potential challenges. The content herein emphasizes experimental causality, self-validating protocols, and authoritative grounding to ensure scientific integrity and practical utility.

Introduction and Scientific Rationale

N-sulfonylated amino acids represent a significant class of compounds in medicinal chemistry and drug discovery. The incorporation of a sulfonyl group onto an amino acid scaffold can profoundly alter its physicochemical properties, such as acidity, lipophilicity, and metabolic stability. Specifically, N-acyl sulfonamides are recognized as bioisosteres of carboxylic acids, offering similar hydrogen bonding capabilities but with enhanced stability against hydrolysis.[1] The tert-butylphenyl moiety introduces a lipophilic domain, which can be crucial for modulating interactions with biological targets. Methionine, with its unique thioether side chain, presents both opportunities for specific interactions and challenges related to its susceptibility to oxidation.[2][3]

The target molecule, ((4-(tert-butyl)phenyl)sulfonyl)methionine, combines these features, making it a compound of interest for applications such as enzyme inhibition or as a building block in peptide synthesis. The synthesis of such molecules is pivotal for exploring their therapeutic potential.[4] This guide proposes a reliable synthetic route leveraging the classic Schotten-Baumann reaction, a widely used method for the N-acylation and N-sulfonylation of amines.[5][6][7]

Proposed Synthetic Pathway: Mechanistic Insights

The most direct and widely adopted method for synthesizing N-sulfonyl amino acids is the reaction of an amino acid with a sulfonyl chloride in the presence of a base.[8][9] This reaction, known as the Schotten-Baumann reaction, is a nucleophilic acyl substitution where the amino group of the amino acid attacks the electrophilic sulfur atom of the sulfonyl chloride.[7]

Core Reaction: L-Methionine + 4-(tert-butyl)benzenesulfonyl chloride → this compound

The reaction is typically performed under biphasic conditions, with an aqueous basic solution and an organic solvent.[6][10] The base serves two critical functions:

  • It deprotonates the amino group of methionine, increasing its nucleophilicity.

  • It neutralizes the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the unreacted amine and driving the reaction to completion.[5][11]

A key consideration when working with methionine is the potential for oxidation of the thioether side chain to methionine sulfoxide.[2][12][13] While the thioether is generally stable under these conditions, careful control of the reaction environment is necessary to minimize this side reaction.[3]

Schotten_Baumann_Reaction cluster_caption Fig. 1: Schotten-Baumann Reaction Pathway Met L-Methionine Met_anion Methionine anion (Nucleophile) Met->Met_anion Base deprotonates -NH3+ SulfonylCl 4-(tert-butyl)phenyl sulfonyl chloride Product This compound SulfonylCl->Product Base Aqueous Base (e.g., NaOH) Byproduct HCl (neutralized by base) Base->Byproduct Neutralization Met_anion->Product Nucleophilic attack on sulfonyl group Synthesis_Workflow start Start: Reagents dissolve_met 1. Dissolve L-Methionine in aq. NaOH (0-5°C) start->dissolve_met add_sulfonyl 2. Add Sulfonyl Chloride in DCM (dropwise) dissolve_met->add_sulfonyl react 3. React at RT (4-6 hours) add_sulfonyl->react workup 4. Biphasic Work-up (Separate Layers) react->workup acidify 5. Acidify Aqueous Layer (pH ~2 with HCl) workup->acidify precipitate Precipitation of Product acidify->precipitate filter_dry 6. Filter & Dry Crude Product precipitate->filter_dry purify 7. Purification (Recrystallization or Chromatography) filter_dry->purify characterize 8. Characterization (NMR, MS, HPLC) purify->characterize end_product Final Product characterize->end_product

References

An In-depth Technical Guide to ((4-(tert-butyl)phenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ((4-(tert-butyl)phenyl)sulfonyl)methionine, a key intermediate in synthetic organic chemistry, particularly in the realm of peptide synthesis. This document delves into its chemical properties, a detailed synthesis protocol, and its potential applications, offering valuable insights for professionals in drug discovery and development.

Introduction

This compound, also known as N-(4-tert-butylbenzenesulfonyl)-L-methionine, is a derivative of the essential amino acid L-methionine. The introduction of the bulky and lipophilic 4-(tert-butyl)phenylsulfonyl group to the amino function of methionine modifies its chemical properties, rendering it a valuable building block in the synthesis of complex peptides and other bioactive molecules. The sulfonyl group acts as a protecting group for the amine, preventing unwanted side reactions during peptide coupling steps. The use of sulfonyl protecting groups is a well-established strategy in solid-phase peptide synthesis (SPPS)[1][2].

The tert-butyl group on the phenyl ring enhances the lipophilicity of the molecule, which can influence its solubility and interaction with other molecules. While primarily utilized as a synthetic intermediate, the broader class of N-aryl sulfonamides has been shown to possess a wide range of biological activities, including antibacterial, and anticancer properties, suggesting potential for further investigation of this compound's bioactivity[3][4].

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the public domain. However, based on its chemical structure and data from analogous compounds, the following properties can be predicted.

PropertyValueSource/Comment
CAS Number 1393654-69-7[5]
Molecular Formula C₁₅H₂₃NO₄S₂[5]
Molecular Weight 345.48 g/mol [5]
Appearance Expected to be a white to off-white solid.Based on similar N-sulfonylated amino acids.
Melting Point Not available (N/A)[5]
Boiling Point Not available (N/A)[5]
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water.The bulky nonpolar groups suggest higher solubility in organic media.
pKa The carboxylic acid proton is expected to have a pKa around 2-3, and the sulfonamide proton is weakly acidic.General pKa for carboxylic acids and sulfonamides.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic attack of the amino group of L-methionine on 4-(tert-butyl)phenylsulfonyl chloride. This is a standard method for the formation of sulfonamides.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product L-Methionine L-Methionine Reaction_Vessel Reaction_Vessel L-Methionine->Reaction_Vessel 4-(tert-butyl)phenylsulfonyl_chloride 4-(tert-butyl)phenylsulfonyl chloride 4-(tert-butyl)phenylsulfonyl_chloride->Reaction_Vessel Solvent_Base Aqueous Acetone, Sodium Bicarbonate (NaHCO₃) Solvent_Base->Reaction_Vessel Target_Compound ((4-(tert-butyl)phenyl)sulfonyl) methionine Workup Workup Reaction_Vessel->Workup Stirring at room temperature Purification Purification Workup->Purification Acidification & Extraction Purification->Target_Compound Recrystallization

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the N-sulfonylation of amino acids.

Materials:

  • L-Methionine

  • 4-(tert-butyl)phenylsulfonyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of L-Methionine: In a round-bottom flask, dissolve L-methionine (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in a mixture of water and acetone (e.g., a 1:1 ratio). Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-(tert-butyl)phenylsulfonyl chloride (1.1 equivalents) in acetone to the stirring solution of L-methionine.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted sulfonyl chloride.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1M HCl. A white precipitate should form.

    • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the protons on the phenyl ring.

  • Methionine Protons:

    • A multiplet for the α-proton (CH) adjacent to the carboxylic acid and sulfonamide groups.

    • Multiplets for the β- and γ-protons (CH₂) of the methionine side chain.

    • A singlet for the methyl protons (SCH₃) around δ 2.1 ppm.

  • tert-Butyl Protons: A singlet at approximately δ 1.3 ppm, integrating to 9 protons.

  • NH Proton: A broad singlet for the sulfonamide proton, which may be exchangeable with D₂O.

  • Carboxylic Acid Proton: A very broad singlet at the downfield end of the spectrum (δ > 10 ppm), which is also D₂O exchangeable.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Signals in the aromatic region (δ 120-155 ppm), including a quaternary carbon attached to the tert-butyl group and a quaternary carbon attached to the sulfonyl group.

  • Carboxylic Carbonyl: A signal around δ 170-175 ppm.

  • Methionine Carbons:

    • A signal for the α-carbon around δ 50-60 ppm.

    • Signals for the β- and γ-carbons of the side chain.

    • A signal for the methyl carbon (SCH₃) around δ 15 ppm.

  • tert-Butyl Carbons: A quaternary carbon signal and a methyl carbon signal.

FTIR Spectroscopy
  • N-H Stretch: A peak around 3300-3200 cm⁻¹ corresponding to the sulfonamide N-H bond.

  • C=O Stretch: A strong absorption band around 1720-1700 cm⁻¹ for the carboxylic acid carbonyl group.

  • S=O Stretch: Two strong characteristic peaks for the sulfonyl group (asymmetric and symmetric stretching) in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum should show the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 345.48.

  • Fragmentation Pattern: Expect to see characteristic fragmentation patterns, including the loss of the tert-butyl group, the sulfonyl group, and fragments of the methionine side chain.

Applications and Future Perspectives

The primary application of this compound is as a protected amino acid in peptide synthesis[5]. The sulfonyl group provides robust protection of the α-amino group under various coupling conditions and can be removed under specific conditions, making it a useful tool in the synthesis of complex peptides[1].

Applications cluster_applications Potential Applications Target_Compound ((4-(tert-butyl)phenyl)sulfonyl) methionine Peptide_Synthesis Protected Amino Acid in Peptide Synthesis Target_Compound->Peptide_Synthesis Primary Use Drug_Discovery Scaffold for Novel Drug Candidates Target_Compound->Drug_Discovery Exploratory Enzyme_Inhibitors Potential as an Enzyme Inhibitor Target_Compound->Enzyme_Inhibitors Hypothesized

Caption: Potential applications of this compound.

Given that many sulfonamide-containing molecules exhibit significant biological activities, this compound could serve as a scaffold for the development of novel therapeutic agents. The methionine moiety itself is a key amino acid in various biological processes, and its derivatives are often explored as potential enzyme inhibitors[4][6]. Further research into the biological properties of this compound is warranted to explore its potential beyond its current role as a synthetic intermediate.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable chemical entity with a primary role as a protected amino acid derivative in peptide synthesis. While specific experimental data on its physicochemical and biological properties are limited, its synthesis is straightforward, and its potential for broader applications in drug discovery remains an area for future exploration. This guide provides a foundational understanding of this compound for researchers and professionals in the field.

References

An In-Depth Technical Guide to ((4-(tert-butyl)phenyl)sulfonyl)methionine (CAS Number 1393654-69-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ((4-(tert-butyl)phenyl)sulfonyl)methionine, a molecule of interest in the field of medicinal chemistry and drug discovery. While specific peer-reviewed data on this exact compound (CAS 1393654-69-7) is not extensively available in the public domain, this document synthesizes information from related chemical structures and the broader class of N-sulfonylated amino acids to offer scientifically grounded insights into its synthesis, potential properties, and applications.

Section 1: Introduction and Molecular Overview

This compound is a derivative of the essential amino acid L-methionine.[1] The core structure consists of the methionine backbone, where the amino group is functionalized with a 4-(tert-butyl)phenylsulfonyl group. This modification significantly alters the physicochemical properties of the parent amino acid, steering its potential biological activity towards new therapeutic avenues.

The introduction of an arylsulfonyl moiety to an amino acid scaffold is a common strategy in medicinal chemistry to generate compounds with a wide range of pharmacological activities.[2][3][4] The sulfonamide linkage is a key structural feature in many approved drugs. The tert-butyl group, a bulky and lipophilic substituent, is often incorporated into drug candidates to enhance metabolic stability by shielding susceptible sites from enzymatic degradation.[5][6]

Molecular Details:

PropertyValueSource
CAS Number 1393654-69-7
Molecular Formula C15H23NO4S2
Molecular Weight 345.48 g/mol
IUPAC Name (2S)-2-[[4-(tert-butyl)phenyl]sulfonylamino]-4-(methylthio)butanoic acid
Synonyms L-Methionine, N-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-, N-([4-(tert-butyl)phenyl]sulfonyl)(methyl)homocysteine

Section 2: Synthesis and Chemical Characterization

While a specific, published synthesis protocol for this compound was not identified, a general and reliable synthetic route can be proposed based on established methods for N-sulfonylation of amino acids.[2][3][7]

Proposed Synthesis Workflow

The most common method for synthesizing N-arylsulfonyl amino acids is the Schotten-Baumann reaction.[7] This involves the nucleophilic attack of the amino group of methionine on 4-(tert-butyl)phenylsulfonyl chloride in the presence of a base.

Synthesis_Workflow Methionine L-Methionine Reaction Reaction Mixture Methionine->Reaction SulfonylChloride 4-(tert-butyl)phenyl)sulfonyl chloride SulfonylChloride->Reaction Base Aqueous Base (e.g., NaOH or NaHCO3) Base->Reaction Solvent Organic Solvent (e.g., Dioxane or THF) Solvent->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Product This compound Purification Purification (e.g., Recrystallization or Chromatography) Acidification->Purification Purification->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Dissolution: L-methionine is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide or sodium bicarbonate, to deprotonate the amino group and increase its nucleophilicity.

  • Addition of Sulfonyl Chloride: A solution of 4-(tert-butyl)phenylsulfonyl chloride in a water-miscible organic solvent like dioxane or tetrahydrofuran is added dropwise to the methionine solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

  • Reaction: The reaction mixture is stirred for several hours at room temperature to ensure complete sulfonylation.

  • Work-up: The reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylic acid and precipitate the product.

  • Isolation and Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The successful synthesis and purity of the final compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the molecular structure, showing characteristic peaks for the tert-butyl, phenyl, and methionine protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the sulfonamide (S=O stretches), carboxylic acid (C=O and O-H stretches), and the thioether (C-S stretch).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[][9]

Section 3: Potential Biological and Pharmacological Activities

The structural motifs within this compound suggest several potential areas of biological activity. N-sulfonylated amino acids are a well-established class of bioactive molecules with diverse pharmacological properties.[2][3][4]

Potential as an Enzyme Inhibitor

Derivatives of methionine have been investigated as inhibitors of various enzymes.[10] For instance, sulfonamide-based compounds have been developed as potent inhibitors of methionine aminopeptidase type II (MetAP2), an enzyme involved in angiogenesis and a target for anticancer therapies.[11][12] The structure of this compound makes it a candidate for screening against MetAP2 and other metalloenzymes.

Potential_MOA Compound This compound Enzyme Enzyme (e.g., MetAP2) Compound->Enzyme Inhibition Signaling_Pathway Cellular Signaling Pathway Enzyme->Signaling_Pathway Modulation Biological_Response Biological Response (e.g., Anti-angiogenesis, Anti-proliferative) Signaling_Pathway->Biological_Response

Caption: Potential mechanism of action as an enzyme inhibitor.

Antimicrobial and Antifungal Activity

Sulfonamides are a well-known class of antimicrobial agents.[13] Furthermore, N-sulfonyl amino acid amides have been identified as a novel class of compounds with significant fungicidal activity, particularly against oomycetes.[7][14] Therefore, this compound warrants investigation for its potential antimicrobial and antifungal properties.

Anti-inflammatory and Antioxidant Properties

Amino acid-derived sulfonamides have been reported to possess anti-inflammatory and antioxidant activities.[2][3] The methionine residue, in particular, can play a role in redox chemistry within biological systems.

Section 4: Physicochemical Properties and Drug-Likeness

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Lipophilicity (LogP) Moderately highThe presence of the tert-butyl and phenyl groups increases lipophilicity compared to native methionine.
Solubility Likely soluble in organic solvents, with limited aqueous solubility at neutral pH. Solubility may increase at basic pH due to salt formation at the carboxylic acid.The large hydrophobic moiety reduces water solubility.[15][16][17][18]
Acidity (pKa) The carboxylic acid group will have a pKa typical for N-acylated amino acids (around 3-4). The sulfonamide proton is also weakly acidic.Standard properties of the functional groups.
Metabolic Stability Potentially enhancedThe tert-butyl group can act as a metabolic shield, preventing oxidation of the phenyl ring.[5][6]

Section 5: Future Directions and Research Opportunities

Given the limited specific data available for this compound, there are numerous avenues for future research:

  • Definitive Synthesis and Characterization: A full, peer-reviewed publication detailing the synthesis and comprehensive analytical characterization of the compound is a crucial first step.

  • In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including MetAP2, various bacterial and fungal strains, and assays for anti-inflammatory and antioxidant activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the arylsulfonyl group and the amino acid side chain would provide valuable insights into the structural requirements for any observed biological activity.

  • Pharmacokinetic Profiling: If promising in vitro activity is identified, in vivo studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile would be warranted.

Section 6: Conclusion

This compound is a molecule with significant potential in drug discovery, based on the well-established biological activities of N-sulfonylated amino acids. While specific data for this compound is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. Further experimental investigation is necessary to fully elucidate its therapeutic potential.

References

molecular weight of ((4-(tert-butyl)phenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Weight of ((4-(tert-butyl)phenyl)sulfonyl)methionine

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of the compound this compound, a key intermediate in pharmaceutical and peptide synthesis.[1] We will first establish the theoretical molecular weight through a detailed breakdown of its molecular formula, C15H23NO4S2.[1][2] Subsequently, this guide will present a robust framework for the experimental verification of this value, focusing on the gold-standard methodology of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The document outlines detailed, field-proven protocols, explains the scientific rationale behind methodological choices, and offers insights into data interpretation. This guide is intended for researchers, analytical chemists, and drug development professionals who require precise and verifiable characterization of chemical entities.

Introduction to this compound

Chemical Identity
  • Systematic Name: this compound

  • Molecular Formula: C15H23NO4S2[1][2]

  • CAS Number: 1393654-69-7[1][2][3]

The molecule consists of a methionine core, an essential amino acid, which is functionalized with a (4-(tert-butyl)phenyl)sulfonyl group. This modification significantly alters its chemical properties and makes it a valuable building block in synthetic chemistry.

Scientific and Industrial Significance

This compound serves as a crucial drug intermediate and is utilized in specialized peptide synthesis.[1] In the context of drug development, the precise molecular weight is a fundamental parameter that confirms the identity, purity, and stability of the active pharmaceutical ingredient (API) or its precursors. An accurate molecular weight determination is a non-negotiable checkpoint in quality control and regulatory submissions.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep Dissolve Sample (e.g., in Methanol) hplc HPLC Injection prep->hplc column C18 Column Separation hplc->column esi Electrospray Ionization (ESI+) column->esi ms1 MS1: Full Scan (Isolate [M+H]+) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 MS2: Product Ion Scan (Detect Fragments) cid->ms2 data Data Analysis (Confirm Mass & Fragments) ms2->data

References

Unraveling the Molecular Mechanism of ((4-(tert-butyl)phenyl)sulfonyl)methionine: A Potent, Selective Methionine Aminopeptidase 2 (MetAP2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methionine aminopeptidase 2 (MetAP2) is a critical metalloenzyme that plays a pivotal role in the maturation of a significant portion of the proteome by cleaving the N-terminal methionine from nascent polypeptide chains.[1][2][3] Its upregulation in various pathological conditions, including cancer and obesity, has rendered it a compelling target for therapeutic intervention.[2][4][5] This whitepaper presents a comprehensive technical guide on the hypothesized mechanism of action of a novel small molecule, ((4-(tert-butyl)phenyl)sulfonyl)methionine, as a potent and selective inhibitor of MetAP2. We will delve into the molecular interactions governing its inhibitory activity, the downstream cellular consequences, and provide detailed protocols for its characterization.

Introduction: Methionine Aminopeptidase 2 as a Therapeutic Target

Protein synthesis in eukaryotes universally initiates with the amino acid methionine.[6][7] The subsequent removal of this initial methionine is a crucial co-translational modification for the proper function and stability of many proteins.[1][2][3] This process is catalyzed by methionine aminopeptidases (MetAPs), with MetAP2 being a key enzyme in this pathway.[2][5]

MetAP2 is a metalloprotease that typically contains a dinuclear metal center, often cobalt or manganese, in its active site, which is essential for its catalytic activity.[3][8] The inhibition of MetAP2 disrupts protein maturation, leading to the accumulation of unprocessed proteins, which can trigger cellular stress and apoptosis.[1][2] This is particularly relevant in rapidly proliferating cells, such as those in tumors, which have a high demand for protein synthesis.[1] Consequently, the development of small molecule inhibitors of MetAP2 has emerged as a promising therapeutic strategy.[9][10][11]

This compound: A Novel Sulfonamide-Based Inhibitor

This compound is a novel investigational compound designed to selectively target the active site of MetAP2. Its structure, featuring a sulfonamide moiety, is hypothesized to chelate the metal ions in the enzyme's active site, a common mechanism for metalloprotease inhibitors.[12][9][10][11][13] The methionine component of the molecule is designed to mimic the natural substrate, potentially enhancing its binding affinity and selectivity for MetAP2.

Proposed Mechanism of Action

The inhibitory action of this compound is predicated on its ability to bind tightly and reversibly to the active site of MetAP2, thereby preventing the binding and processing of its natural substrates.

Binding to the MetAP2 Active Site

The proposed binding mode of this compound within the MetAP2 active site involves a multi-point interaction:

  • Chelation of Metal Ions: The sulfonamide group is positioned to form coordinating bonds with the divalent metal ions (e.g., Co²⁺) in the catalytic center of MetAP2. This interaction is crucial for anchoring the inhibitor within the active site and disrupting the catalytic mechanism.[8]

  • Hydrophobic Interactions: The tert-butylphenyl group is hypothesized to occupy a hydrophobic pocket within the active site, contributing to the overall binding affinity and selectivity of the compound.

  • Mimicking the Natural Substrate: The methionine portion of the inhibitor is expected to interact with the substrate recognition site of MetAP2, further stabilizing the inhibitor-enzyme complex.

Downstream Cellular Consequences of MetAP2 Inhibition

By inhibiting MetAP2, this compound is expected to induce a cascade of cellular events:

  • Accumulation of Unprocessed Proteins: The primary consequence of MetAP2 inhibition is the accumulation of proteins with an N-terminal methionine that would normally be cleaved. This can lead to protein misfolding and dysfunction.[1][2]

  • Induction of Cellular Stress: The buildup of unprocessed proteins can trigger the unfolded protein response (UPR) and other cellular stress pathways.

  • Inhibition of Cell Proliferation: The disruption of normal protein function and the induction of cellular stress can lead to cell cycle arrest and a reduction in cell proliferation.[12][11]

  • Anti-Angiogenic Effects: MetAP2 has been shown to be a key regulator of angiogenesis, the formation of new blood vessels.[2][5] Inhibition of MetAP2 can therefore lead to a decrease in angiogenesis, which is particularly relevant in the context of cancer therapy.[2][4][5]

The following diagram illustrates the proposed signaling pathway affected by the inhibition of MetAP2 by this compound.

MetAP2_Inhibition_Pathway cluster_translation Protein Translation cluster_processing Protein Processing cluster_inhibitor cluster_downstream Cellular Effects NascentProtein Nascent Protein (with N-terminal Met) MetAP2 MetAP2 NascentProtein->MetAP2 Substrate ProcessedProtein Processed Protein (Met removed) MetAP2->ProcessedProtein Catalysis UnprocessedProtein Accumulation of Unprocessed Proteins MetAP2->UnprocessedProtein Blockade leads to Angiogenesis Inhibition of Angiogenesis MetAP2->Angiogenesis Required for Inhibitor This compound Inhibitor->MetAP2 Inhibition Inhibitor->Angiogenesis Inhibits CellularStress Cellular Stress (UPR) UnprocessedProtein->CellularStress Proliferation Decreased Cell Proliferation CellularStress->Proliferation

Caption: Proposed signaling pathway of MetAP2 inhibition.

Experimental Protocols for Characterization

To validate the proposed mechanism of action, a series of biochemical and cell-based assays are essential.

Biochemical Assay: In Vitro MetAP2 Enzyme Activity

This assay directly measures the inhibitory effect of the compound on the catalytic activity of purified MetAP2. A colorimetric assay using a synthetic substrate is a common and robust method.[14][15]

Materials:

  • Recombinant human MetAP2 enzyme

  • MetAP2 assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1 mM CoCl₂)

  • L-methionine-p-nitroanilide (Met-pNA) substrate[14]

  • This compound

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells with buffer only (negative control) and a known MetAP2 inhibitor (positive control).

  • Add 80 µL of MetAP2 enzyme solution (e.g., 50 nM final concentration) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of Met-pNA substrate (e.g., 1 mM final concentration).

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader. The increase in absorbance corresponds to the release of p-nitroaniline.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Cellular MetAP2 Inhibition

This assay assesses the ability of the compound to inhibit MetAP2 within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.[16][17][18]

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., PC3)[19]

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Antibodies for Western blotting: anti-eEF1A and an antibody that recognizes the unprocessed N-terminal of a known MetAP2 substrate.

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound for 24 hours. Include a vehicle-treated control.

  • After treatment, wash the cells with PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blotting using equal amounts of protein from each sample.

  • Probe the membrane with an antibody that specifically recognizes the unprocessed form of a known MetAP2 substrate. A common biomarker is the unprocessed form of eukaryotic elongation factor 1 alpha (eEF1A).[20]

  • Normalize the signal to a loading control (e.g., total eEF1A or GAPDH).

  • An increase in the signal for the unprocessed protein with increasing inhibitor concentration indicates cellular MetAP2 inhibition.

The following diagram outlines the workflow for the cell-based MetAP2 inhibition assay.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis SeedCells 1. Seed Cells TreatCells 2. Treat with Inhibitor SeedCells->TreatCells CellLysis 3. Cell Lysis TreatCells->CellLysis ProteinQuant 4. Protein Quantification CellLysis->ProteinQuant WesternBlot 5. SDS-PAGE & Western Blot ProteinQuant->WesternBlot Detection 6. Detect Unprocessed Protein WesternBlot->Detection Analysis 7. Quantify Inhibition Detection->Analysis

Caption: Workflow for the cell-based MetAP2 inhibition assay.

Data Presentation and Interpretation

The results from the biochemical and cellular assays can be summarized in the following table for a clear comparison of the compound's potency.

Assay TypeEndpointThis compound
Biochemical IC₅₀ (nM)Hypothetical Value
Cell-Based EC₅₀ (nM)Hypothetical Value

A low nanomolar IC₅₀ value in the biochemical assay would indicate potent inhibition of the isolated enzyme. A corresponding low nanomolar EC₅₀ in the cell-based assay would confirm that the compound is cell-permeable and effectively inhibits MetAP2 in a cellular environment.

Conclusion

The hypothetical mechanism of action for this compound presented in this guide outlines a clear path for its development as a therapeutic agent targeting MetAP2. The proposed binding mode, leveraging both metal chelation and substrate mimicry, provides a strong rationale for its potency and selectivity. The detailed experimental protocols offer a robust framework for validating this mechanism and characterizing the compound's activity. Further investigation into the downstream cellular effects and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Potential Applications of ((4-(tert-butyl)phenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the potential applications of the novel compound, ((4-(tert-butyl)phenyl)sulfonyl)methionine. While currently utilized as a specialized amino acid derivative in peptide synthesis, its structural features—a methionine core, a sulfonamide linkage, and a 4-tert-butylphenyl moiety—suggest a rich, unexplored potential in therapeutic development. This document synthesizes data from analogous structures to propose and technically detail its plausible roles as an enzyme inhibitor, particularly targeting metalloproteinases and carbonic anhydrases. We present a hypothesized synthesis pathway, detailed experimental protocols for screening its biological activity, and a discussion on its physicochemical properties relevant to drug development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities for therapeutic intervention.

Introduction and Compound Overview

This compound (CAS No. 1393654-69-7) is a derivative of the essential amino acid L-methionine.[1] Its primary documented application is as a drug intermediate and a building block in peptide synthesis.[2] The presence of the bulky (4-(tert-butyl)phenyl)sulfonyl group provides N-terminal protection during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[3] However, a deeper analysis of its constituent chemical motifs reveals a compelling case for its investigation as a bioactive molecule in its own right.

The structure combines three key features:

  • A Methionine Scaffold: An essential amino acid crucial for protein synthesis and as a precursor to S-adenosyl-L-methionine (SAM), a universal methyl donor.[4][5] Enzymes in the methionine metabolic pathway are validated targets for antimicrobial and anticancer drug design.[6]

  • An Aryl Sulfonamide Moiety: The sulfonamide group is a cornerstone pharmacophore in modern medicine.[7] It is the active component in a wide range of therapeutics, including antibacterial agents, diuretics, and anti-inflammatory drugs, primarily through enzyme inhibition.[8][9]

  • A 4-tert-butylphenyl Group: This bulky, lipophilic group is frequently incorporated into drug candidates to enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.

This guide will deconstruct the molecule to build a hypothesis-driven framework for its potential therapeutic applications, supported by detailed, actionable experimental protocols.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the title compound and its core components is presented below. These properties are critical for predicting its behavior in biological systems and for designing experimental assays.

PropertyValue for this compoundValue for L-MethionineNotes
CAS Number 1393654-69-7[1]63-68-3[4]
Molecular Formula C₁₅H₂₃NO₄S₂[1]C₅H₁₁NO₂S[4]
Molecular Weight 345.48 g/mol [1]149.21 g/mol [4]The addition of the sulfonyl group significantly increases mass and lipophilicity.
Predicted LogP ~3.5-4.0 (Estimated)-1.87[4]The tert-butylphenyl group dramatically increases hydrophobicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Predicted pKa ~10.2 (Sulfonamide N-H, Estimated)2.28 (Carboxyl), 9.21 (Amino)The sulfonamide proton is weakly acidic, a key feature for zinc-binding in metalloenzymes.[10]
Aqueous Solubility Low (Predicted)33.8 g/L at 25°C[5]The large hydrophobic moiety suggests the need for organic co-solvents (e.g., DMSO) in biological assays.

Hypothesized Therapeutic Applications & Mechanisms of Action

Based on its structural components, we propose two primary areas of investigation for this compound as a therapeutic agent: Matrix Metalloproteinase (MMP) Inhibition and Carbonic Anhydrase (CA) Inhibition .

Potential as a Matrix Metalloproteinase (MMP) Inhibitor

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer metastasis, arthritis, and cardiovascular disease.[11] The sulfonamide moiety is a well-established zinc-binding group (ZBG) used in the design of MMP inhibitors.[6]

Hypothesized Mechanism: The N-sulfonyl group of the compound can act as a chelating agent for the catalytic Zn²⁺ ion in the MMP active site. The deprotonated sulfonamide nitrogen forms a coordinate bond with the zinc ion, mimicking the transition state of peptide hydrolysis. The methionine side chain and the tert-butylphenyl group can then occupy and interact with the hydrophobic S1' and S2' pockets of the enzyme, respectively, conferring potency and selectivity.

MMP_Inhibition cluster_MMP MMP Active Site cluster_Inhibitor This compound Zn Zn²⁺ S1_pocket S1' Pocket (Hydrophobic) S2_pocket S2' Pocket (Hydrophobic) Sulfonamide SO₂-NH Sulfonamide->Zn Chelation (Zinc Binding) Methionine Methionine Side Chain Methionine->S1_pocket Hydrophobic Interaction tBuPh tert-Butylphenyl Group tBuPh->S2_pocket Van der Waals Interaction

Figure 1: Hypothesized binding mode in an MMP active site.

Potential as a Carbonic Anhydrase (CA) Inhibitor

Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are established drug targets for glaucoma, epilepsy, and certain types of cancer.[12][13] Aromatic and heterocyclic sulfonamides are the classical inhibitors of CAs.[14]

Hypothesized Mechanism: Similar to MMP inhibition, the sulfonamide moiety is the key pharmacophore. It binds to the Zn²⁺ ion in the CA active site in its deprotonated, anionic form, displacing a zinc-bound water molecule/hydroxide ion that is essential for catalysis. The tert-butylphenyl group can extend into hydrophobic regions of the active site, potentially conferring isoform selectivity.[15]

Table of Comparative Inhibitory Activities for Structurally Related Sulfonamides:

Compound ClassTarget EnzymeIC₅₀ / Kᵢ ValueReference
Benzenesulfonamide DerivativeshCA IX (Tumor-associated)IC₅₀: 10.93–25.06 nM[16]
Triazinyl-benzenesulfonamideshCA XII (Tumor-associated)Kᵢ: 7.5–9.6 nM[3][10]
Benzenesulfonamide DerivativeshCA IIIC₅₀ values lower than Acetazolamide[14]
Hydroxamate-benzenesulfonamideVarious MMPsNanomolar to subnanomolar range[6]
Barbiturate AnalogsMMP-9pIC₅₀ values up to 8.41[17]
Triazole-based InhibitorsBacterial MetAPIC₅₀: 2.086 µM[18]

Synthesis and Characterization

A plausible synthetic route for this compound involves the N-sulfonylation of L-methionine with 4-tert-butylbenzenesulfonyl chloride under basic conditions. This is a standard method for preparing N-arylsulfonyl amino acids.

Synthesis_Workflow Met L-Methionine Reaction N-Sulfonylation (Schotten-Baumann type) Met->Reaction SulfonylCl 4-tert-butylbenzene- sulfonyl chloride SulfonylCl->Reaction Base Base (e.g., NaOH) in Water/Solvent Base->Reaction Workup Acidic Workup (e.g., HCl) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product ((4-(tert-butyl)phenyl) sulfonyl)methionine Purification->Product

Figure 2: Proposed synthetic workflow for the target compound.

Detailed Synthesis Protocol

This protocol is adapted from standard procedures for the N-sulfonylation of amino acids.

Materials:

  • L-Methionine (1.0 eq)

  • 4-tert-butylbenzenesulfonyl chloride (1.1 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Dioxane or Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve L-methionine in an aqueous solution of NaOH (2.5 eq in water) in a round-bottom flask, and cool the mixture to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-tert-butylbenzenesulfonyl chloride in a minimal amount of dioxane or THF. Add this solution dropwise to the stirring methionine solution at 0°C over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash with ethyl acetate to remove any unreacted sulfonyl chloride.

  • Acidification: Cool the aqueous layer again to 0°C and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols for Biological Evaluation

The following protocols are designed to test the hypothesized biological activities of this compound.

Protocol 1: MMP Inhibition Assay (Fluorogenic)

This assay measures the ability of the test compound to inhibit the activity of a purified MMP enzyme using a quenched fluorescent substrate.

Materials:

  • Purified recombinant human MMP (e.g., MMP-2, MMP-9, MMP-13)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.

  • Positive Control Inhibitor: A known MMP inhibitor (e.g., GM6001)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation/Emission ~328/393 nm)

Procedure:

  • Enzyme Preparation: Dilute the MMP enzyme to its working concentration in cold Assay Buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound in Assay Buffer, starting from the 10 mM stock. Ensure the final DMSO concentration in all wells is ≤1%.

  • Plate Setup: To the wells of the 96-well plate, add:

    • 50 µL of Assay Buffer

    • 20 µL of the serially diluted test compound, positive control, or vehicle (DMSO in Assay Buffer) for control wells.

    • 10 µL of the diluted MMP enzyme (or buffer for no-enzyme controls).

  • Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the fluorogenic MMP substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader, pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

Data Analysis:

  • Calculate the reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[19]

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This assay measures the inhibition of the CO₂ hydration activity of a CA isoenzyme.

Materials:

  • Purified recombinant human CA isoenzyme (e.g., hCA I, II, IX, XII)

  • Assay Buffer: 10 mM HEPES, pH 7.5

  • pH indicator: Phenol red (or other suitable indicator)

  • CO₂-saturated water (substrate)

  • Test Compound: this compound in DMSO

  • Positive Control: Acetazolamide

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the CA enzyme, test compound at various concentrations, and the pH indicator in the assay buffer.

  • Instrument Setup: Equilibrate the stopped-flow instrument to 25°C.

  • Reaction: One syringe of the instrument is loaded with the enzyme/inhibitor/indicator solution. The other syringe is loaded with the CO₂-saturated water.

  • Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time.

  • Data Collection: Record the initial rate of the reaction for each inhibitor concentration.

Data Analysis:

  • Calculate the percentage of remaining enzyme activity at each inhibitor concentration compared to the control (no inhibitor).

  • Plot the activity against the inhibitor concentration to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.[3]

Protocol 3: Methionine Aminopeptidase (MetAP) Inhibition Assay

Bacterial MetAP is an attractive target for novel antibiotics.[20][21] This assay assesses the compound's ability to inhibit this key bacterial enzyme.

Materials:

  • Purified recombinant bacterial MetAP (e.g., from E. coli)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 µM CoCl₂

  • Substrate: Met-Gly-Pro-AMC (a fluorogenic peptide substrate)[18]

  • Test Compound and controls (as in Protocol 4.1)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Follow the general procedure outlined in Protocol 4.1 (MMP Inhibition Assay).

  • Use the MetAP enzyme, specific assay buffer, and Met-Gly-Pro-AMC substrate.

  • Pre-incubate the enzyme with the test compound before adding the substrate.

  • Monitor the increase in fluorescence as the AMC group is cleaved from the peptide substrate.

Data Analysis:

  • Perform data analysis as described in Protocol 4.1 to determine the IC₅₀ value of the compound against MetAP.

ADME & Toxicological Profile Considerations

While no experimental data exists for this compound, predictions can be made based on the known properties of sulfonamides and molecules containing tert-butyl groups.

  • Absorption & Solubility: The high predicted LogP suggests good permeability but potentially poor aqueous solubility, which could limit oral bioavailability. Formulation strategies may be required.

  • Distribution: Sulfonamides can exhibit moderate to high plasma protein binding.[8] The brain-to-plasma concentration ratio for some sulfonamides can be low.[22]

  • Metabolism: The tert-butyl group, while often added to increase metabolic stability, can be a site of oxidation by cytochrome P450 enzymes (e.g., CYP2C8, CYP3A4), typically leading to hydroxylation and subsequent formation of a carboxylic acid.[23]

  • Toxicity: The primary concern for sulfonamides is hypersensitivity reactions.[7] In vitro cytotoxicity assays (e.g., MTT assay) against human cell lines (e.g., HepG2, HEK293) should be conducted early to assess potential off-target toxicity.

Conclusion and Future Directions

This compound represents a molecule of significant, yet untapped, potential. While its role in peptide synthesis is established, its structural analogy to potent sulfonamide-based enzyme inhibitors provides a strong rationale for its investigation as a therapeutic agent. The tert-butylphenyl group offers a handle for optimizing potency and pharmacokinetic properties, while the methionine core could influence selectivity or provide novel interactions with target enzymes.

The experimental protocols detailed in this guide provide a clear roadmap for the initial characterization of this compound's biological activity against high-value therapeutic targets like MMPs, CAs, and MetAPs. Successful identification of inhibitory activity in these assays would warrant further investigation into its mechanism of action, isoform selectivity, and efficacy in cell-based and in vivo models. This guide serves as a foundational document to catalyze further research into this promising chemical entity.

References

The Emerging Potential of ((4-(tert-butyl)phenyl)sulfonyl)methionine as a Methionine Aminopeptidase 2 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ((4-(tert-butyl)phenyl)sulfonyl)methionine, a putative inhibitor of Methionine Aminopeptidase 2 (MetAP2). While specific literature on this exact molecule is emerging, its structural characteristics firmly place it within the well-established class of aryl sulfonamide MetAP2 inhibitors. This document will therefore synthesize the current understanding of this class of compounds to project the synthesis, mechanism of action, and biological activities of this compound. We will delve into the critical role of MetAP2 in pathological processes such as angiogenesis, making it a compelling target for therapeutic intervention in oncology and metabolic diseases. This guide will further provide detailed experimental protocols for the evaluation of such inhibitors and present representative biological data to offer a framework for future research and development.

Introduction: Methionine Aminopeptidase 2 as a Therapeutic Target

Methionine aminopeptidase 2 (MetAP2) is a cytosolic metalloenzyme that plays a crucial role in protein maturation.[1][2] Specifically, it catalyzes the hydrolytic removal of the N-terminal methionine from nascent polypeptide chains.[1][2] This process is essential for the proper function and stability of a significant portion of the proteome.

The therapeutic relevance of MetAP2 came into focus with the discovery that the natural product fumagillin and its analogs, potent anti-angiogenic agents, exert their effects through the irreversible inhibition of this enzyme.[3][4] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and metastasis.[3][5] By inhibiting MetAP2 in endothelial cells, the proliferation of these cells is arrested, leading to a potent anti-angiogenic effect.[1][4]

Beyond cancer, MetAP2 has emerged as a promising target for the treatment of obesity.[6][7][8] Pathological angiogenesis in adipose tissue is recognized as a key factor in its expansion.[7][8] Inhibition of MetAP2 has been shown to induce significant and sustained weight loss in both preclinical and clinical settings.[7][8] The dual role of MetAP2 in cancer and obesity underscores its potential as a high-value therapeutic target.[3]

The Aryl Sulfonamide Class of MetAP2 Inhibitors

The inherent reactivity and potential for off-target effects of irreversible inhibitors like fumagillin have spurred the development of reversible MetAP2 inhibitors. Among these, the aryl sulfonamides have emerged as a particularly promising class.[9][10] These compounds have been shown to be potent and selective inhibitors of MetAP2, with several exhibiting excellent in vivo efficacy in tumor models.[11]

The general structure of an aryl sulfonamide MetAP2 inhibitor consists of an aromatic ring bearing a sulfonamide group, which is crucial for interaction with the enzyme's active site. The other substituents on the aromatic ring and the group attached to the sulfonamide nitrogen can be varied to optimize potency, selectivity, and pharmacokinetic properties. The ((4-(tert-butyl)phenyl)sulfonyl) moiety in the title compound is a common feature in this class, suggesting it is well-suited for interaction with the MetAP2 active site.

Synthesis of this compound

A likely synthetic pathway is outlined below:

Synthesis Methionine L-Methionine Reaction Sulfonylation Reaction Methionine->Reaction SulfonylChloride 4-(tert-butyl)benzene- 1-sulfonyl chloride SulfonylChloride->Reaction Base Aqueous Base (e.g., NaOH, Na2CO3) Base->Reaction Solvent/Base Product This compound Reaction->Product MOA cluster_MetAP2 MetAP2 Active Site cluster_Inhibitor This compound Metal_Center Co(II)/Mn(II) Dinuclear Center Hydrophobic_Pocket Hydrophobic Pocket Sulfonamide Sulfonamide Group (-SO2NH-) Sulfonamide->Metal_Center Coordinates to TertButylPhenyl 4-(tert-butyl)phenyl Group TertButylPhenyl->Hydrophobic_Pocket Occupies Methionine_Side_Chain Methionine Side Chain MetAP2_Active_Site_Residues Active Site Residues Methionine_Side_Chain->MetAP2_Active_Site_Residues Interacts with

References

Methodological & Application

Application Notes and Protocols for the Use of ((4-(tert-butyl)phenyl)sulfonyl)methionine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of methionine (Met) into synthetic peptides presents significant challenges, primarily the susceptibility of its thioether side chain to oxidation and S-alkylation during synthesis and cleavage. This application note introduces a novel approach to mitigate these side reactions: the use of Fmoc-Met(Bs-tBu)-OH, where the methionine side chain is protected with a (4-(tert-butyl)phenyl)sulfonyl group. We provide a comprehensive guide, including the rationale for this protection strategy, a proposed synthetic scheme for the protected amino acid, and detailed protocols for its application in solid-phase peptide synthesis (SPPS). Furthermore, we discuss the anticipated deprotection mechanism and provide optimized cleavage protocols. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this promising new building block for the synthesis of complex, methionine-containing peptides with improved purity and yield.

Introduction: The Challenges of Methionine in Peptide Synthesis

Methionine is a crucial amino acid in many biologically active peptides. However, its thioether side chain is highly susceptible to two major side reactions during standard Fmoc-based solid-phase peptide synthesis (SPPS):

  • Oxidation: The thioether can be readily oxidized to methionine sulfoxide (Met(O)) or even methionine sulfone (Met(O2)).[1][2] This is particularly problematic during the final acidic cleavage step.[3][4]

  • S-alkylation: The nucleophilic thioether can be alkylated by carbocations generated from the cleavage of other side-chain protecting groups, such as the tert-butyl cation from Boc or tBu groups, leading to the formation of S-tert-butylmethionine sulfonium salts.[3][4]

While the use of scavengers in the cleavage cocktail can reduce these side reactions, they are often not completely eliminated, leading to impurities that can be difficult to separate from the target peptide. Protecting the methionine side chain offers a proactive solution to these challenges.

The Rationale for a Sulfonyl-Based Protecting Group

Sulfonyl-based protecting groups are widely used in peptide synthesis, most notably the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for arginine.[5] These groups are stable to the basic conditions required for Fmoc removal but are readily cleaved under acidic conditions.[5][6]

We propose the use of a (4-(tert-butyl)phenyl)sulfonyl group (Bs-tBu) for the protection of the methionine side chain. The rationale for this choice is based on the following anticipated properties:

  • Acid Lability: The electron-donating nature of the tert-butyl group on the phenyl ring is expected to stabilize the carbocation intermediate formed during acid-catalyzed deprotection, thus facilitating cleavage under standard TFA conditions.[7][8]

  • Steric Hindrance: The bulky nature of the protecting group will sterically hinder the thioether, preventing both oxidation and S-alkylation.

  • Orthogonality: The sulfonamide linkage to the methionine side chain will be stable to the piperidine treatment used for Fmoc deprotection.

Below is a diagram illustrating the structure of Fmoc-Met(Bs-tBu)-OH.

G cluster_Met Methionine Backbone cluster_SideChain Protected Side Chain Met_backbone H | (Fmoc)-N-C-COOH | CH₂ | CH₂ S S Met_backbone->S SO2 S(=O)₂ S->SO2 Protected as Sulfonamide Ph_tBu C₆H₄-C(CH₃)₃ SO2->Ph_tBu

Caption: Structure of Fmoc-Methionine with a (4-(tert-butyl)phenyl)sulfonyl protected side chain.

Proposed Synthesis of Fmoc-Met(Bs-tBu)-OH

The synthesis of Fmoc-Met(Bs-tBu)-OH can be envisioned through a straightforward nucleophilic substitution reaction. Commercially available 4-tert-butylbenzenesulfonyl chloride can be reacted with the amino group of Fmoc-methionine under basic conditions.[9]

G cluster_reactants Reactants cluster_product Product Fmoc_Met Fmoc-Met-OH Fmoc_Met_Bs_tBu Fmoc-Met(Bs-tBu)-OH Fmoc_Met->Fmoc_Met_Bs_tBu Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/Water) Bs_tBu_Cl 4-(tert-butyl)phenylsulfonyl chloride Bs_tBu_Cl->Fmoc_Met_Bs_tBu

Caption: Proposed synthetic scheme for Fmoc-Met(Bs-tBu)-OH.

Protocol 1: Synthesis of Fmoc-Met(Bs-tBu)-OH

  • Dissolve Fmoc-Met-OH in a suitable solvent system such as a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution in an ice bath.

  • Add a solution of 4-tert-butylbenzenesulfonyl chloride in dioxane dropwise with vigorous stirring.[9][10][11]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Met(Bs-tBu)-OH can be used in standard automated or manual Fmoc-SPPS protocols in the same manner as other protected amino acids.

Protocol 2: Incorporation of Fmoc-Met(Bs-tBu)-OH into a Peptide Sequence

  • Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Met(Bs-tBu)-OH (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA; 6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

Deprotection of the (4-(tert-butyl)phenyl)sulfonyl Group

The Bs-tBu group is designed to be cleaved during the final acidolytic cleavage of the peptide from the resin. The mechanism is analogous to the cleavage of the Pbf group from arginine, involving protonation of a sulfonyl oxygen followed by cleavage of the S-N bond to release the deprotected methionine and a stable carbocation.

G Met_Bs_tBu Met(Bs-tBu)-Peptide-Resin Protonation Protonation by TFA Met_Bs_tBu->Protonation TFA Cocktail Cleavage S-N Bond Cleavage Protonation->Cleavage Deprotected_Met Deprotected Met-Peptide Cleavage->Deprotected_Met Bs_tBu_cation (4-(tert-butyl)phenyl)sulfonyl cation Cleavage->Bs_tBu_cation Scavenging Scavenging Bs_tBu_cation->Scavenging Scavenger (e.g., TIS) Trapped_cation Trapped Cation Scavenging->Trapped_cation

Caption: Proposed deprotection mechanism of the Bs-tBu group.

Protocol 3: Final Cleavage and Deprotection

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective cocktail is Reagent K, modified slightly for this purpose:

    • TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/w/v/v)

    • Alternatively, a simpler cocktail of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) can be used.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify the peptide by reverse-phase HPLC.

Table 1: Recommended Cleavage Cocktails

Reagent CocktailComposition (v/v)Recommended For
Modified Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides containing other sensitive residues (e.g., Cys, Trp)
TFA/TIS/H₂O 95:2.5:2.5General purpose, for peptides without other sensitive residues

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Deprotection of Bs-tBu Group Insufficient cleavage time or TFA concentration.Extend the cleavage time to 4-6 hours. Ensure fresh, high-quality TFA is used.
Side Product Formation Inefficient scavenging of the Bs-tBu cation.Increase the concentration of scavengers (e.g., TIS, EDT) in the cleavage cocktail.

Conclusion

The use of Fmoc-Met(Bs-tBu)-OH represents a promising strategy to overcome the inherent challenges of incorporating methionine into synthetic peptides. The (4-(tert-butyl)phenyl)sulfonyl protecting group offers robust protection against oxidation and S-alkylation during synthesis, while its acid lability allows for efficient removal during the final cleavage step. The protocols outlined in this application note provide a comprehensive framework for the successful application of this novel building block, enabling the synthesis of high-purity, methionine-containing peptides for research, diagnostics, and therapeutic development.

References

Application Note: ((4-(tert-butyl)phenyl)sulfonyl)methionine (TbPS-Met) for Advanced Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Bioorthogonal Protein Labeling

The study of dynamic cellular processes necessitates tools that can meticulously track and identify proteins synthesized under specific conditions. Bioorthogonal chemistry has emerged as a powerful methodology, allowing for the introduction of non-native chemical functionalities into biomolecules within a living system.[1] These chemical "handles" can then be selectively targeted with probes for visualization, purification, and identification, without interfering with the native biological machinery.[2]

Methionine, an essential amino acid, plays a pivotal role in the initiation of protein synthesis, making its analogs ideal candidates for metabolic labeling of nascent proteins.[3] While analogs such as azidohomoalanine (AHA) and homopropargylglycine (HPG) have been widely adopted, the development of novel probes with unique properties continues to expand the capabilities of chemoproteomic research.[4]

This application note introduces a novel methionine surrogate, ((4-(tert-butyl)phenyl)sulfonyl)methionine (TbPS-Met) . For the purpose of bioorthogonal ligation, we present a protocol utilizing an azide-functionalized derivative, hereafter referred to as TbPS-Azido-Met . The bulky (tert-butyl)phenyl)sulfonyl group offers a distinct structural feature that may influence protein incorporation and subsequent applications. This guide provides a comprehensive, step-by-step protocol for the metabolic incorporation of TbPS-Azido-Met into newly synthesized proteins and their subsequent detection via click chemistry.

Principle of the Method

The TbPS-Azido-Met protein labeling strategy is a two-step process that leverages the cell's natural protein synthesis machinery and the specificity of bioorthogonal click chemistry.

  • Metabolic Incorporation: Cells are cultured in a methionine-deficient medium supplemented with TbPS-Azido-Met. The cellular translational machinery recognizes this analog as a methionine surrogate and incorporates it into newly synthesized proteins.[5]

  • Bioorthogonal Ligation (Click Chemistry): The azide group on the incorporated TbPS-Azido-Met serves as a bioorthogonal handle. Following cell lysis, the azide-labeled proteins are detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne-containing probe (e.g., a fluorescent dye or biotin for affinity purification).[6] This reaction is highly specific and efficient, ensuring that only the metabolically labeled proteins are tagged.

graph TD; A[Start: Cell Culture] --> B{Methionine Starvation}; B --> C[Metabolic Labeling with TbPS-Azido-Met]; C --> D[Cell Lysis and Proteome Extraction]; D --> E{Click Chemistry Reaction with Alkyne Probe}; E --> F[Downstream Analysis]; subgraph "Downstream Analysis" direction LR G[Fluorescence Imaging] H[Affinity Purification] I[Mass Spectrometry] end F --> G; F --> H; F --> I;
Figure 1: General workflow for protein labeling using TbPS-Azido-Met.

Materials and Reagents

Cell Culture and Metabolic Labeling
  • Mammalian cell line of choice (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free medium (e.g., DMEM without L-methionine)

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • TbPS-Azido-Met (100 mM stock in DMSO)

  • Anisomycin (protein synthesis inhibitor, for control)

Cell Lysis and Protein Quantification
  • RIPA buffer or other suitable lysis buffer

  • Protease inhibitor cocktail

  • BCA Protein Assay Kit

Click Chemistry Reaction
  • Alkyne-functionalized probe (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

Detailed Protocols

Part 1: Metabolic Labeling of Proteins in Cultured Cells

This protocol is optimized for adherent mammalian cells in a 6-well plate format. Adjust volumes and cell numbers accordingly for other formats.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight in complete medium.

  • Methionine Starvation:

    • Aspirate the complete medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add 1 mL of pre-warmed methionine-free medium supplemented with 10% dialyzed FBS to each well.

    • Incubate the cells for 30-60 minutes at 37°C and 5% CO₂ to deplete the intracellular methionine pool.[7]

  • Metabolic Labeling:

    • Prepare the labeling medium by supplementing fresh, pre-warmed methionine-free medium (with 10% dialyzed FBS) with TbPS-Azido-Met to a final concentration of 25-100 µM.

    • Control Wells: Prepare control wells as described in the table below.

    • Aspirate the starvation medium and add 1 mL of the appropriate labeling or control medium to each well.

    • Incubate for 4-16 hours at 37°C and 5% CO₂. The optimal incubation time will depend on the cell type and experimental goals.

WellConditionPurpose
Experimental TbPS-Azido-Met (25-100 µM)To label newly synthesized proteins with the azide handle.
Negative Control No analog (methionine-free medium only) or L-methionine (200 µM)To assess background signal from the click reaction.
Inhibition Control TbPS-Azido-Met + Anisomycin (40 µM)To confirm that labeling is dependent on active protein synthesis.[7]
  • Cell Harvest and Lysis:

    • Aspirate the labeling medium and wash the cells twice with cold PBS.

    • Add 100-200 µL of cold lysis buffer (e.g., RIPA) supplemented with protease inhibitors to each well.

    • Incubate on ice for 15 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the proteome) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

Part 2: Click Chemistry Labeling of Proteomes

This protocol describes the labeling of 50 µg of total protein with an alkyne probe.

  • Prepare Click Reaction Master Mix: Prepare a master mix of the click chemistry reagents immediately before use. The final concentrations in the reaction should be as follows:

ReagentStock ConcentrationFinal Concentration
Alkyne Probe (e.g., Alkyne-Fluor 488)10 mM in DMSO100 µM
CuSO₄50 mM in H₂O1 mM
TCEP or Sodium Ascorbate50 mM in H₂O1 mM
TBTA10 mM in DMSO100 µM
  • Labeling Reaction:

    • In a microcentrifuge tube, add 50 µg of protein lysate. Adjust the volume to 45 µL with PBS.

    • Add 5 µL of the click reaction master mix to the protein sample.

    • Vortex briefly to mix.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Sample Preparation for Analysis:

    • For analysis by SDS-PAGE and in-gel fluorescence, add 4x Laemmli sample buffer to the reaction mixture, boil for 5 minutes, and proceed with electrophoresis.

    • For affinity purification using an alkyne-biotin probe, proceed with streptavidin bead incubation according to standard protocols.

Mechanism of Action: CuAAC

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific ligation reaction. The copper(I) catalyst, generated in situ from CuSO₄ by a reducing agent, activates the terminal alkyne of the probe, facilitating a [3+2] cycloaddition with the azide group of the incorporated TbPS-Azido-Met. This forms a stable triazole linkage, covalently attaching the probe to the newly synthesized protein.[6]

graph G { layout=neato; node [shape=none, fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Labeling Signal - Inefficient metabolic incorporation of TbPS-Azido-Met.- Protein synthesis inhibition.- Inactive click chemistry reagents.- Optimize TbPS-Azido-Met concentration (try a range from 25-200 µM).- Increase labeling time.- Ensure cells are healthy and actively dividing.- Prepare fresh click chemistry reagents, especially the reducing agent.
High Background Signal - Non-specific binding of the probe.- Contamination with natural methionine.- Perform a "no analog" control to assess background.- Ensure the use of dialyzed FBS to remove free amino acids.- Wash cells thoroughly after labeling.- Include a precipitation step (e.g., methanol/chloroform) to remove excess probe.
Cell Toxicity - High concentration of TbPS-Azido-Met.- Toxicity from click chemistry reagents (if performed on live cells).- Perform a dose-response curve to determine the optimal, non-toxic concentration of TbPS-Azido-Met.- For live-cell imaging, consider using strain-promoted azide-alkyne cycloaddition (SPAAC) which is copper-free.[5]

Applications in Research and Drug Development

The ability to specifically label and identify newly synthesized proteins opens up a wide range of applications in both basic research and therapeutic development:

  • Target Identification and Validation: Identify the protein targets of bioactive small molecules by observing changes in their synthesis or degradation.[9]

  • Drug Discovery: Screen for compounds that modulate the synthesis of specific proteins implicated in disease.[6]

  • Biomarker Discovery: Identify newly synthesized proteins that are secreted or presented on the cell surface under specific conditions.

  • Cell-Specific Proteomics: In combination with cell-specific expression systems, this method can be adapted to label proteins in a particular cell type within a mixed population.[10][11]

Conclusion

The novel methionine analog, this compound (in its azido-functionalized form), represents a valuable new tool for the bioorthogonal labeling of nascent proteins. The detailed protocols and guidelines presented in this application note provide a robust framework for its successful implementation in a variety of experimental contexts. By enabling the specific and efficient tagging of newly synthesized proteomes, this technology offers exciting opportunities to deepen our understanding of complex biological systems and to accelerate the development of new therapeutic strategies.

References

Application Note & Protocols: A Strategic Guide to the Site-Specific Incorporation of ((4-(tert-butyl)phenyl)sulfonyl)methionine into Therapeutic Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The expansion of the genetic code to include non-canonical amino acids (ncAAs) offers a powerful platform for protein engineering, enabling the introduction of novel chemical functionalities for therapeutic and research applications. This guide provides a comprehensive strategy and detailed protocols for the site-specific incorporation of a novel methionine analog, ((4-(tert-butyl)phenyl)sulfonyl)methionine (tBPSM). The sulfonyl moiety presents a unique functional group, distinct from naturally occurring amino acids, which can serve as a versatile chemical handle for bio-orthogonal conjugation, a probe for biophysical analysis, or a component of a novel pharmacophore. The bulky tert-butylphenyl group allows for the exploration of steric interactions within protein binding pockets. This document outlines the complete workflow, from the design and evolution of a dedicated aminoacyl-tRNA synthetase to the expression, purification, and analytical validation of tBPSM-containing proteins.

Introduction: The Rationale for a Sulfonyl-Containing Methionine Analog

The 20 canonical amino acids provide a limited chemical repertoire for protein function. Genetic code expansion techniques allow scientists to overcome this limitation by assigning a new amino acid to a specific codon, most commonly the amber stop codon (UAG).[1][2] This enables the precise installation of ncAAs with unique side chains, including those with bio-orthogonal reactive groups, spectroscopic probes, and post-translational modifications.[3]

The target molecule, this compound (tBPSM), is a rationally designed ncAA. Its key features include:

  • Sulfonyl Group: This functional group is relatively rare in biology. It is chemically stable yet can participate in specific covalent interactions, making it an interesting candidate for developing targeted covalent inhibitors.[4] Unlike the thiol group in cysteine, the sulfonyl group is not prone to oxidation-reduction cycles under typical physiological conditions.

  • Aromatic Sulfonamide Moiety: This structure is a common pharmacophore in many approved drugs, and its incorporation directly into a protein backbone can be used to engineer novel protein-protein interactions or create unique binding epitopes.

  • Bulky Hydrophobic Group: The 4-(tert-butyl)phenyl component provides a large, rigid, and hydrophobic side chain that can be used to probe steric constraints in enzyme active sites or protein-protein interfaces.

This guide provides the strategic framework and experimental protocols necessary for researchers to successfully incorporate tBPSM into target proteins, thereby unlocking new avenues in drug discovery and protein engineering.

Principle of the Method: Genetic Code Expansion via Amber Suppression

The site-specific incorporation of tBPSM is achieved by repurposing the UAG amber stop codon.[2] This requires the introduction of an orthogonal translation system (OTS) into the expression host (e.g., E. coli). The OTS consists of two key components that function independently of the host's endogenous machinery:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges the ncAA (tBPSM) onto its cognate tRNA.

  • An Orthogonal tRNA: A suppressor tRNA (tRNACUA) that recognizes the UAG codon on the mRNA but is not recognized by any of the host's endogenous synthetases.

When the target protein's gene, containing a UAG codon at the desired site, is expressed in a host containing the OTS and supplemented with tBPSM, the ribosome will insert tBPSM at the UAG position, producing a full-length, modified protein.

G cluster_0 Cellular Machinery cluster_1 Ribosomal Translation tRNA_CUA Orthogonal tRNA(CUA) PylRS* Engineered PylRS tRNA_CUA->PylRS* 2. Acylation Charged_tRNA tBPSM-tRNA(CUA) PylRS*->Charged_tRNA AMP + PPi tBPSM tBPSM (ncAA) tBPSM->PylRS* 1. Recognition ATP ATP ATP->PylRS* Ribosome Ribosome Charged_tRNA->Ribosome 3. UAG Codon Recognition Protein Full-length Protein with tBPSM Ribosome->Protein 4. Incorporation mRNA mRNA with UAG codon mRNA->Ribosome

Caption: Workflow for ncAA incorporation via amber stop codon suppression.

Experimental Framework & Protocols

Part 1: Synthesis of this compound (tBPSM)

As tBPSM is a novel compound, it must first be chemically synthesized. A plausible retrosynthetic analysis suggests a route starting from commercially available materials. The following is a proposed synthetic scheme; researchers should adapt it based on standard organic chemistry practices.

Proposed Synthetic Route:

  • Sulfonylation of L-Homocysteine Thiolactone: React L-homocysteine thiolactone with 4-(tert-butyl)benzenesulfonyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane (DCM).

  • Hydrolysis of the Thiolactone: The resulting N-sulfonylated thiolactone is then hydrolyzed under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) to open the lactone ring and yield the carboxylate.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired tBPSM.

Note: This is a conceptual pathway. Full characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is required to confirm the structure and purity of the synthesized tBPSM.

Part 2: Engineering an Orthogonal tRNA Synthetase for tBPSM

The key to successful incorporation is an aaRS that is both active with tBPSM and orthogonal (i.e., does not recognize any canonical amino acids). The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species is an excellent starting scaffold due to its inherent orthogonality in E. coli and the known plasticity of its active site.[5]

Protocol 2.1: PylRS Mutant Library Construction

  • Plasmid System: Utilize a two-plasmid system.

    • pEVOL-tBPSM: A plasmid encoding the PylRS mutant library and its cognate tRNAPylCUA.

    • pREP-Selection: A plasmid containing both a positive and a negative selection reporter gene, each containing an in-frame amber codon at a permissive site.

  • Active Site Selection: Based on crystal structures of PylRS, identify key residues in the amino acid binding pocket for mutagenesis (e.g., N346, C348, V401).

  • Library Generation: Use degenerate codons (e.g., NNK) at the selected positions to create a library of PylRS variants with diverse active site geometries. This can be achieved using techniques like overlap extension PCR.

  • Transformation: Transform the PylRS library into E. coli cells already carrying the selection reporter plasmid.

Protocol 2.2: Directed Evolution via Selection

A dual positive/negative selection strategy is employed to isolate PylRS variants that efficiently and specifically incorporate tBPSM.[6]

G Start E. coli with PylRS Library & Selection Plasmid PosSelection Positive Selection: Grow on media with Chloramphenicol + tBPSM Start->PosSelection PosResult Survivors have PylRS variants that incorporate tBPSM PosSelection->PosResult NegSelection Negative Selection: Grow on media with counter-selective agent (e.g., 5-FOA for URA3) NO tBPSM PosResult->NegSelection Pool survivors NegResult Survivors have PylRS variants that do NOT incorporate canonical amino acids NegSelection->NegResult FinalClone Isolate and Sequence Final Evolved PylRS Clone NegResult->FinalClone Isolate single colonies

Caption: Directed evolution workflow for isolating a specific PylRS variant.

  • Positive Selection:

    • Reporter Gene: Chloramphenicol acetyltransferase (CAT) gene with an amber codon at a permissive site (e.g., cat(am)).

    • Procedure: Plate the library-transformed cells on media containing chloramphenicol and a concentration of tBPSM (e.g., 1 mM).

    • Principle: Only cells with a PylRS variant capable of incorporating tBPSM will produce full-length, active CAT enzyme and survive.

  • Negative Selection:

    • Reporter Gene: A toxic gene, such as Barnase or URA3, with an amber codon (barnase(am)).

    • Procedure: Pool the surviving colonies from the positive selection and grow them in media lacking tBPSM but containing the counter-selective agent.

    • Principle: If a PylRS variant incorporates a canonical amino acid in the absence of tBPSM, it will produce the toxic protein, leading to cell death. This step eliminates non-orthogonal synthetases.

  • Iteration and Isolation: Alternate between positive and negative selection rounds to enrich for highly active and specific PylRS variants. Finally, isolate individual clones and sequence the pylRS gene to identify the beneficial mutations.

Part 3: Protein Expression with tBPSM

Once an evolved PylRS variant is identified, it can be used for the expression of any target protein.

Protocol 3.1: Expression of tBPSM-containing Protein

  • Gene Preparation: Introduce a TAG codon into the gene of your target protein at the desired modification site using site-directed mutagenesis. Clone this gene into an expression vector (e.g., a pET vector with a T7 promoter).

  • Transformation: Co-transform E. coli expression cells (e.g., BL21(DE3)) with the plasmid containing your target gene and the pEVOL-tBPSM plasmid encoding the evolved PylRS and tRNA.

  • Culture Growth:

    • Grow the cells in a suitable medium (e.g., LB or minimal media) with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Supplement the medium with 1 mM tBPSM.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).

    • Continue incubation at a reduced temperature (e.g., 18-25°C) overnight to improve protein folding and incorporation efficiency.

  • Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).

  • Purification: Purify the target protein using an affinity tag (e.g., His-tag) followed by further purification steps like size-exclusion or ion-exchange chromatography if necessary.

Part 4: Verification of Incorporation

Rigorous analytical validation is essential to confirm the successful and site-specific incorporation of tBPSM.

Technique Purpose Expected Outcome
SDS-PAGE To verify the expression of full-length protein.A band at the expected molecular weight for the full-length protein in the induced lane (+tBPSM). A truncated product may be visible in the control lane (-tBPSM).
Western Blot To confirm the identity of the expressed protein using a specific antibody.Similar to SDS-PAGE, confirms the full-length band is the target protein.
Intact Protein Mass Spectrometry (LC-MS) To confirm the exact mass of the purified protein.The measured mass should match the theoretical mass of the protein with tBPSM incorporated. This provides strong evidence of successful incorporation.
Peptide Mass Fingerprinting (LC-MS/MS) To unambiguously identify the site of incorporation.The protein is digested (e.g., with trypsin), and the resulting peptides are analyzed. The peptide containing the UAG site should show a mass shift corresponding to tBPSM. MS/MS fragmentation will confirm the amino acid sequence.

Table 1: Analytical Methods for Verification.

Applications and Future Directions

Proteins containing tBPSM can be utilized in a variety of advanced applications:

  • Covalent Drug Discovery: The sulfonyl group can act as a warhead to form covalent bonds with nucleophilic residues in a binding partner, enabling the development of highly potent and selective inhibitors.[4]

  • Probing Protein Structure: The bulky tBPSM can be used as a "bump" to probe steric tolerance in protein-ligand or protein-protein interfaces, guiding rational drug design.

  • Bioconjugation: While less reactive than other handles, the sulfonyl group could potentially be targeted for specific chemical modifications, allowing for the attachment of imaging agents or other payloads.

Troubleshooting

Problem Possible Cause Suggested Solution
Low yield of full-length protein 1. Inefficient PylRS variant. 2. Low cellular uptake of tBPSM. 3. Toxicity of tBPSM.1. Perform further rounds of directed evolution. 2. Use a minimal medium to reduce competition; consider transporter engineering. 3. Lower the concentration of tBPSM or the induction temperature.
High level of read-through with canonical amino acids The evolved PylRS is not fully orthogonal.Perform more stringent negative selection rounds. Sequence the PylRS to ensure no reversions occurred.
Mass spectrometry shows no incorporation 1. Failed synthesis of tBPSM. 2. Inactive PylRS. 3. Degradation of tBPSM in media.1. Re-synthesize and verify the structure of tBPSM. 2. Re-evaluate the PylRS clone; test with a simpler reporter like GFP. 3. Check the stability of tBPSM at 37°C in culture medium.

Table 2: Common Troubleshooting Scenarios.

References

Application Notes and Protocols for ((4-(tert-butyl)phenyl)sulfonyl)methionine as a Potential Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial literature and database reviews indicate that ((4-(tert-butyl)phenyl)sulfonyl)methionine is primarily cataloged as a drug intermediate, with potential applications in peptide synthesis.[1][2][3][4] As of the current date, there is a notable absence of published studies detailing its specific biological activity, mechanism of action, or established use as a research tool in a biological context.

This guide, therefore, is structured to provide a comprehensive framework for researchers interested in exploring the potential of this molecule. It is divided into two main sections:

  • Part 1: Foundational Knowledge - This section will delve into the chemical nature of this compound, drawing insights from the known roles of its constituent parts: N-sulfonylated amino acids and the tert-butylphenylsulfonyl group in medicinal chemistry.

  • Part 2: A Roadmap for Investigation - This section will provide detailed, hypothetical protocols for researchers to characterize the biological activity of this novel compound. This serves as a practical guide to move from an uncharacterized chemical entity to a potential research tool.

Part 1: Foundational Knowledge and Inferred Properties

Chemical Structure and Properties
PropertyValueSource
CAS Number 1393654-69-7[1]
Molecular Formula C₁₅H₂₃NO₄S₂[1]
Molecular Weight 345.48 g/mol [1]
Class N-Sulfonylated Amino Acid Derivative[5][6]

The structure of this compound combines the essential amino acid L-methionine with a 4-(tert-butyl)phenylsulfonyl group attached to the alpha-amino group. This modification significantly alters the physicochemical properties of the parent amino acid.

  • N-Sulfonylation: The addition of a sulfonyl group to the amino acid's nitrogen atom creates a sulfonamide. This functional group is a key feature in many pharmaceutical compounds.[6] N-acyl sulfonamides, a related class, are known to be bioisosteres of carboxylic acids, with comparable pKa values, which can influence how the molecule interacts with biological targets.[7] The sulfonamide linkage is generally stable, making the molecule robust for in vitro and potentially in vivo studies.

  • The (4-(tert-butyl)phenyl)sulfonyl Moiety: The tert-butyl group is a common feature in medicinal chemistry, often used to increase lipophilicity and provide steric bulk, which can enhance binding to specific protein pockets.[8] However, it can also be a site of metabolic oxidation.[9][10] The phenylsulfonyl part of the molecule provides a rigid scaffold. The combination of these features suggests that this group is likely intended to confer specific binding properties to the methionine core.

Potential as a Research Tool: An Expert's Perspective

Given its structure, this compound could be investigated for several potential research applications, primarily stemming from the central role of methionine in cellular metabolism, particularly in cancer.

Many cancer cells exhibit a heightened dependence on exogenous methionine for survival, a phenomenon known as "methionine addiction."[11][12] This makes the methionine metabolic pathway an attractive target for therapeutic intervention. A molecule like this compound could potentially act as:

  • A Competitive Inhibitor: It might compete with natural methionine for binding to enzymes in the methionine metabolic pathway, such as methionine adenosyltransferase (MAT), which synthesizes S-adenosylmethionine (SAM), the universal methyl donor.[13][14]

  • A Probe for Methionine Transporters: The bulky tert-butylphenylsulfonyl group could be leveraged to study the structure and function of amino acid transporters that recognize methionine.

  • A Modulator of Methionine-Sensing Pathways: Cells have mechanisms to sense amino acid levels. This compound could be used to probe these pathways.

Part 2: A Roadmap for Investigation - Characterizing a Novel Compound

The following protocols are designed as a general workflow for a researcher to begin characterizing the biological effects of this compound.

Workflow for Biological Characterization

Characterization_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Target Identification (if active) A Solubility & Stability Assessment B Cytotoxicity Screening (Cancer vs. Normal Cell Lines) A->B C Competitive Binding Assay (e.g., against MAT2A) B->C D Metabolomic Analysis (SAM/SAH Levels) C->D E Cell Cycle Analysis D->E F Apoptosis Assays E->F G Thermal Proteome Profiling (TPP) F->G H Affinity Chromatography/Mass Spectrometry G->H

Figure 1: A phased approach to characterize the biological activity of a novel compound.

Experimental Protocols

Objective: To determine if this compound exhibits selective cytotoxicity towards methionine-dependent cancer cells.

Materials:

  • Methionine-dependent cancer cell line (e.g., MDA-MB-231 - breast cancer)

  • Non-cancerous cell line (e.g., MCF-10A - breast epithelial)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (solubilized in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed both MDA-MB-231 and MCF-10A cells in 96-well plates at a density of 5,000 cells/well in complete culture medium and incubate for 24 hours.

  • Media Change: Aspirate the complete medium and replace it with methionine-free DMEM supplemented with 10% dFBS.

  • Compound Treatment: Add this compound to the wells in a dose-response manner (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known MAT2A inhibitor).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure luminescence.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC₅₀ for each cell line.

Expected Outcome: If the compound is a selective inhibitor of methionine metabolism, it should exhibit a lower IC₅₀ in the methionine-dependent cancer cell line (MDA-MB-231) compared to the non-cancerous cell line.

Objective: To determine if the compound disrupts the methionine cycle by measuring the levels of key metabolites.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Methanol (ice-cold)

  • Cell scrapers

  • LC-MS/MS system

  • SAM and SAH standards

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the compound at its IC₅₀ concentration (determined in Protocol 1) for 24 hours.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Incubate at -80°C for 15 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using a validated LC-MS/MS method to quantify the absolute concentrations of SAM and SAH.

  • Data Analysis: Calculate the SAM/SAH ratio for treated and untreated cells. A significant decrease in this ratio is indicative of inhibition of the methionine cycle.

Causality Behind Experimental Choices: The SAM/SAH ratio is a critical indicator of cellular methylation potential. A decrease in this ratio suggests that a methyltransferase inhibitor or an upstream inhibitor of SAM synthesis is present. This provides mechanistic insight into the compound's action.

Concluding Remarks

While this compound is currently positioned as a chemical intermediate, its structure holds intriguing possibilities for its development as a research tool, particularly in the context of cancer metabolism. The protocols and conceptual framework provided here offer a starting point for any researcher wishing to explore the biological potential of this and other novel N-sulfonylated amino acid derivatives. Rigorous experimental validation is the necessary next step to unlock any latent biological activity.

References

Application Note: High-Performance Analytical Strategies for the Quantification of ((4-(tert-butyl)phenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical detection and quantification of ((4-(tert-butyl)phenyl)sulfonyl)methionine, a key intermediate in various synthetic processes.[1] We present detailed protocols for two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity assessments and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification and impurity profiling. The methodologies described herein are designed to meet the stringent requirements of the pharmaceutical industry for accuracy, precision, and reliability, adhering to principles outlined by the International Council for Harmonisation (ICH).[2][3]

Introduction: The Analytical Imperative

This compound is a complex molecule featuring a sulfonamide linkage to the essential amino acid methionine.[1][4] Its purity and concentration are critical parameters in drug substance manufacturing and formulation development. The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product. Therefore, validated, high-fidelity analytical methods are essential for quality control and regulatory compliance.[5][6]

This application note details two primary analytical approaches. The first, a Reverse-Phase HPLC (RP-HPLC) method, is presented as a workhorse for routine quality control, offering excellent reproducibility for assay and purity determinations. The second, an LC-MS/MS method, provides the enhanced sensitivity and specificity required for impurity identification, metabolite studies, and analysis in complex biological matrices.[7][8]

Chemical Properties of the Analyte
PropertyValueSource
Chemical Name This compoundMedChemExpress
CAS Number 1393654-69-7MedChemExpress[1]
Molecular Formula C15H23NO4S2MedChemExpress[1]
Molecular Weight 345.48 g/mol MedChemExpress[1]

Analytical Workflow Overview

The successful analysis of this compound hinges on a systematic workflow, from sample preparation to data interpretation. The following diagram illustrates the key stages for both HPLC-UV and LC-MS/MS methodologies.

Analytical_Workflow Figure 1: General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting Sample_Weighing Accurate Weighing Dissolution Dissolution in Diluent Sample_Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV For Assay & Purity LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS For Trace Analysis Integration Peak Integration HPLC_UV->Integration LC_MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

References

Application Note: High-Throughput Quantification of ((4-(tert-butyl)phenyl)sulfonyl)methionine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantification of ((4-(tert-butyl)phenyl)sulfonyl)methionine in a research setting. The protocol employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the selective and sensitive detection of molecules in complex matrices. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing sample preparation, chromatographic separation, and mass spectrometric conditions. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Introduction

This compound is a chemical compound with the molecular formula C₁₅H₂₃NO₄S₂ and a molecular weight of 345.48 g/mol .[1] It is classified as a drug intermediate and is utilized in peptide synthesis.[1][2] As with many pharmaceutical building blocks, the ability to accurately quantify this compound is crucial for quality control and process optimization. Mass spectrometry, particularly LC-MS/MS, offers unparalleled selectivity and sensitivity for such applications.[3][4] This note describes a proposed method for the analysis of this specific sulfonamide-methionine conjugate.

Sulfonamides are a class of compounds that have been extensively studied using mass spectrometry, with established fragmentation patterns that aid in their identification and quantification.[3][5] Similarly, methionine and its derivatives are of significant interest in drug design and metabolomics, with numerous LC-MS/MS methods developed for their analysis.[6][7] This protocol synthesizes established principles from the analysis of these related compounds to provide a reliable starting point for the quantification of this compound.

Experimental

Materials and Reagents
  • This compound standard (purity ≥95%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

Standard Solution Preparation

A primary stock solution of this compound is prepared by dissolving 10 mg of the standard in 10 mL of methanol to achieve a concentration of 1 mg/mL. This stock solution is then serially diluted with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for calibration.

Sample Preparation

For analysis of the compound from a reaction mixture or a simple matrix, a straightforward "dilute-and-shoot" approach is often sufficient.

  • Accurately transfer 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add 900 µL of a 50:50 (v/v) acetonitrile/water solution.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.

For more complex matrices, a solid-phase extraction (SPE) protocol may be necessary to remove interfering substances.[8]

Liquid Chromatography (LC) Conditions

The chromatographic separation is designed to achieve good peak shape and retention for the analyte. A reversed-phase C18 column is a suitable choice for this compound.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes; hold at 95% B for 2 minutes; return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification. The choice of ESI+ is based on the general behavior of sulfonamides, which readily protonate.[4][9]

Parameter Condition
MS System SCIEX Triple Quad 6500+ or equivalent
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage 5500 V
Source Temperature 550 °C
Curtain Gas 35 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)
Predicted MRM Transitions

The precursor ion ([M+H]⁺) for this compound is m/z 346.5. The fragmentation of sulfonamides typically involves cleavage of the S-N bond and fragmentation of the phenylsulfonyl group.[3][5] Based on the structure of the target molecule, the following MRM transitions are proposed for quantification and confirmation:

Analyte Precursor Ion (Q1) Product Ion (Q3) Proposed Use
This compound346.5156.1Quantifier
This compound346.5199.1Qualifier

The quantifier ion (m/z 156.1) is a common fragment for sulfonamides containing a substituted aniline ring.[9] The qualifier ion (m/z 199.1) would correspond to the tert-butylphenylsulfonyl moiety.

Workflow and Data Processing

The following diagram illustrates the overall workflow from sample receipt to final data analysis.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample Receipt Dilution Dilution & Centrifugation Sample->Dilution Filtration Filtration Dilution->Filtration LC LC Separation Filtration->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

Figure 1: LC-MS/MS workflow for the analysis of this compound.

Data acquisition and processing are performed using the instrument's software. A calibration curve is constructed by plotting the peak area of the quantifier transition against the concentration of the working standards. The concentration of the analyte in the samples is then determined from this calibration curve.

Predicted Fragmentation Pathway

The fragmentation of this compound in the positive ion mode is expected to follow pathways characteristic of sulfonamides. The diagram below illustrates the proposed fragmentation leading to the major product ions.

fragmentation cluster_precursor Precursor Ion [M+H]⁺ cluster_fragments Product Ions Precursor This compound m/z 346.5 Fragment1 tert-butylphenylsulfonyl cation m/z 199.1 Precursor->Fragment1 Cleavage of S-N bond Fragment2 Substituted aniline fragment m/z 156.1 Precursor->Fragment2 Cleavage and rearrangement

Figure 2: Proposed fragmentation pathway for this compound.

Conclusion

This application note provides a detailed, proposed LC-MS/MS method for the quantification of this compound. The protocol is based on established analytical principles for similar compounds and offers a solid foundation for researchers in drug development and related fields. The provided parameters for sample preparation, liquid chromatography, and mass spectrometry can be further optimized to meet specific matrix and sensitivity requirements.

References

Application Note and Protocol: ((4-(tert-butyl)phenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

((4-(tert-butyl)phenyl)sulfonyl)methionine is a derivative of the essential amino acid L-methionine, characterized by the attachment of a 4-(tert-butyl)phenylsulfonyl group to the alpha-amino group. This modification significantly alters the physicochemical properties of the parent amino acid, rendering the molecule more lipophilic and imparting characteristics useful in various biochemical and pharmaceutical applications. As a drug intermediate, this compound can be utilized in peptide synthesis, offering a bulky, hydrophobic moiety that can influence the conformation and biological activity of the resulting peptides.[1][2] Understanding its solubility and having a reliable method for its preparation are crucial for its effective application in research and development.

This document provides a detailed guide on the solubility profile and a comprehensive, step-by-step protocol for the laboratory-scale preparation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1393654-69-7
Molecular Formula C₁₅H₂₃NO₄S₂
Molecular Weight 345.48 g/mol
Appearance (Expected) White to off-white solid

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on the principles of amino acid and N-protected amino acid solubility, a qualitative profile can be inferred.

The solubility of amino acids is significantly influenced by the pH of the solution due to their zwitterionic nature.[3][4] The presence of both a carboxylic acid and an amino group allows for increased solubility in both acidic and basic aqueous solutions compared to the isoelectric point.[3][4] The introduction of the large, nonpolar (4-(tert-butyl)phenyl)sulfonyl group in this compound is expected to decrease its solubility in aqueous solutions and significantly increase its solubility in organic solvents.

General Solubility Expectations:

  • Aqueous Solvents:

    • Water: Low solubility is expected at neutral pH. The hydrophobic nature of the tert-butylphenylsulfonyl group will likely dominate, reducing interaction with water molecules.

    • Acidic and Basic Aqueous Solutions: Solubility is expected to increase in dilute acidic (e.g., 1M HCl) and basic (e.g., 1M NaOH) solutions due to the formation of the corresponding carboxylate salt (in base) or the protonated sulfonamide (in acid), which are more polar.

  • Organic Solvents:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, THF): Good solubility is anticipated in these solvents. Dimethylformamide (DMF), in particular, is known to be an effective solvent for amino acid derivatives, especially with the addition of acids and a tertiary base to modulate the apparent pH.[5]

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected, facilitated by the organic nature of the molecule.

    • Alcohols (e.g., Methanol, Ethanol): Moderate solubility is likely. While the hydroxyl group can interact with the polar parts of the molecule, the overall hydrophobicity will play a significant role. The solubility of amino acids generally decreases in alcohol-water mixtures as the alcohol percentage increases.[3][4]

    • Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the presence of the polar carboxylic acid and sulfonamide moieties.

Preparation of this compound

The synthesis of this compound is achieved through the N-sulfonylation of L-methionine with 4-(tert-butyl)benzenesulfonyl chloride. A robust and widely used method for this transformation is the Schotten-Baumann reaction, which is conducted in a biphasic system with a base to neutralize the hydrochloric acid byproduct.[6][7]

Reaction Scheme

Synthesis of this compound cluster_reagents Reagents L_Methionine L-Methionine Reaction_Flask Reaction (Schotten-Baumann) L_Methionine->Reaction_Flask Sulfonyl_Chloride 4-(tert-butyl)benzenesulfonyl chloride Sulfonyl_Chloride->Reaction_Flask Base Aqueous Base (e.g., NaOH) Base->Reaction_Flask Solvent Organic Solvent (e.g., Diethyl Ether) Solvent->Reaction_Flask Product This compound Reaction_Flask->Product

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on the general principles of the Schotten-Baumann reaction for the N-sulfonylation of amino acids.[6][7][8]

Materials:

  • L-Methionine

  • 4-(tert-butyl)benzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or another suitable organic solvent like dichloromethane)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, beakers, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution of L-Methionine:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve L-methionine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Stir until a clear solution is obtained. The use of a slight excess of base ensures that the amino acid is fully deprotonated to the more nucleophilic amino group and neutralizes the HCl produced during the reaction.

    • Cool the solution to 0-5 °C in an ice bath. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions.

  • Addition of Sulfonyl Chloride:

    • In a separate beaker, dissolve 4-(tert-butyl)benzenesulfonyl chloride (1.05 equivalents) in an equal volume of diethyl ether. The slight excess of the sulfonyl chloride ensures complete reaction of the amino acid.

    • Add the 4-(tert-butyl)benzenesulfonyl chloride solution dropwise to the cold, stirring L-methionine solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C. A biphasic system is formed, and the reaction occurs at the interface.[6][7]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring vigorously for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the aqueous and organic layers. The product is expected to be in the aqueous layer as its sodium salt.

    • Wash the organic layer with a small amount of 1 M NaOH to extract any remaining product. Combine the aqueous layers.

    • Wash the combined aqueous layers with diethyl ether (2 x volume of the initial organic solvent) to remove any unreacted sulfonyl chloride and other organic impurities. Discard the organic washes.

  • Acidification and Isolation:

    • Cool the aqueous layer in an ice bath.

    • Slowly acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring. The product will precipitate as a white solid. The acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold distilled water to remove any inorganic salts.

  • Drying and Purification:

    • Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C).

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Workflow Diagram

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification dissolve_met Dissolve L-Methionine in aq. NaOH cool_solution Cool to 0-5 °C dissolve_met->cool_solution add_sulfonyl_chloride Add 4-(tert-butyl)benzenesulfonyl chloride solution cool_solution->add_sulfonyl_chloride react Stir at room temperature add_sulfonyl_chloride->react separate_layers Separate aqueous and organic layers react->separate_layers wash_aqueous Wash aqueous layer with ether separate_layers->wash_aqueous acidify Acidify aqueous layer with HCl wash_aqueous->acidify filter_product Filter the precipitated solid acidify->filter_product dry_product Dry the solid under vacuum filter_product->dry_product recrystallize Recrystallize (if necessary) dry_product->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (sulfonamide, carboxylic acid, etc.).

  • Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-(tert-butyl)benzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.

  • Concentrated acids and bases are corrosive. Handle with appropriate caution.

Conclusion

This application note provides essential information on the solubility and a reliable preparation method for this compound. The provided protocol, based on the Schotten-Baumann reaction, offers a straightforward and efficient route to this valuable compound for its use in peptide synthesis and other areas of chemical and pharmaceutical research.

References

Application Notes & Protocols for the Safe Handling of ((4-(tert-butyl)phenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note from the Senior Application Scientist

Welcome to this comprehensive guide on the safe handling of ((4-(tert-butyl)phenyl)sulfonyl)methionine. As a novel drug intermediate, this compound's full toxicological profile has not been exhaustively established. Therefore, the protocols and guidelines presented here are rooted in the precautionary principle, drawing from established best practices for handling analogous chemical structures, namely sulfonamides and amino acid derivatives. This guide is designed to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. We will delve into the rationale behind each procedural step, fostering a deeper understanding of the "why" beyond the "how."

Section 1: Compound Profile and Hazard Assessment

This compound is a drug intermediate with the CAS Number 1393654-69-7, a molecular formula of C15H23NO4S2, and a molecular weight of 345.48.[1][2] It is primarily utilized in peptide synthesis.[1] While a specific Safety Data Sheet (SDS) for this compound is not widely available, an analysis of its functional groups—a sulfonamide and a methionine derivative—allows for an informed assessment of its potential hazards.

Potential Hazards:

  • Skin and Eye Irritation: Similar to other sulfonamides and chemical reagents, this compound may cause skin and eye irritation upon direct contact.[3]

  • Respiratory Tract Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[4]

  • Unknown Systemic Effects: As a novel chemical, the potential for systemic toxicity upon ingestion or absorption is not fully characterized and should be considered a possibility.

The following table summarizes key information for this compound.

PropertyValueSource
CAS Number 1393654-69-7[1]
Molecular Formula C15H23NO4S2[1]
Molecular Weight 345.48 g/mol [1]
Primary Application Peptide Synthesis, Drug Intermediate[1]
Known Hazards Not fully validated[1]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE with robust engineering controls, is paramount when handling this compound.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes:

  • Eye Protection: Safety glasses with side shields are mandatory. For procedures with a higher risk of splashing, chemical safety goggles should be worn.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[5][6]

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or when there is a significant risk of exposure, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: For procedures that may generate dust, such as weighing or transferring the solid compound, a NIOSH-approved N95 or higher-rated respirator is recommended.[4]

Engineering Controls
  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area.[7] A certified chemical fume hood is the preferred engineering control for minimizing inhalation exposure, especially when working with larger quantities or for extended periods.[5]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the laboratory where the compound is handled.

Section 3: Standard Operating Procedures

Adherence to these step-by-step protocols is essential for the safe handling of this compound.

Weighing and Transferring the Solid Compound

Rationale: This procedure is designed to minimize the generation of airborne particulates and prevent cross-contamination.

Protocol:

  • Preparation: Don all required PPE as outlined in Section 2.1. Ensure the chemical fume hood is operational.

  • Work Area Decontamination: Clean the balance and the surrounding work area within the fume hood to prevent contamination of the sample.

  • Tare Weighing Vessel: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Compound Transfer: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid any actions that could create dust.

  • Secure and Clean: Tightly cap the stock container immediately after use. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the waste in a designated hazardous waste container.

Dissolving the Compound

Rationale: This protocol ensures the safe dissolution of the compound while minimizing exposure to both the solid and the solvent vapors.

Protocol:

  • Preparation: Don all required PPE. Perform this procedure in a chemical fume hood.

  • Solvent Addition: Add the desired solvent to a suitable flask or beaker.

  • Compound Addition: Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution.

  • Heating (if necessary): If heating is required to aid dissolution, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Storage of Solution: Once dissolved, cap the container and label it clearly with the compound name, concentration, solvent, and date of preparation.

Section 4: Storage and Waste Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage
  • Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is typically between 2-8 °C.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.[3]

  • Labeling: The storage container must be clearly labeled with the full chemical name and any known hazard warnings.

Waste Disposal
  • Solid Waste: Dispose of solid waste, including contaminated gloves and weighing papers, in a designated hazardous chemical waste container.

  • Liquid Waste: Unused solutions should be disposed of in a designated hazardous liquid waste container. Do not pour down the drain.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Spill Response

Rationale: This workflow ensures a rapid and safe response to a chemical spill, minimizing exposure and environmental contamination.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Notify Assess Assess Spill Size & Hazard Alert->Assess Inform PPE Don Appropriate PPE Assess->PPE Proceed if safe Contain Contain the Spill PPE->Contain Prepare Absorb Absorb with Inert Material Contain->Absorb Control Collect Collect & Place in Waste Container Absorb->Collect Clean Decontaminate Decontaminate the Area Collect->Decontaminate Finalize Dispose Dispose of Waste Properly Decontaminate->Dispose Secure Report Report the Incident Dispose->Report Document

Caption: Spill Response Workflow for this compound.

Section 6: Conclusion

The safe handling of this compound is achievable through a combination of informed hazard assessment, diligent use of personal protective equipment and engineering controls, and strict adherence to established protocols. As research into this and other novel compounds progresses, it is the responsibility of every scientist to cultivate a culture of safety.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of ((4-(tert-butyl)phenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ((4-(tert-butyl)phenyl)sulfonyl)methionine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this procedure. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you optimize your synthesis and improve yields.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction shows low conversion to the desired sulfonamide, with significant amounts of unreacted methionine remaining. What are the likely causes?

A: Low conversion is a common issue often rooted in suboptimal reaction conditions or reagent quality. The core of this synthesis is a nucleophilic attack by the methionine's amino group on the electrophilic sulfonyl chloride. For this to be efficient, several factors must be carefully controlled.

  • Reagent Integrity: 4-(tert-butyl)benzenesulfonyl chloride is highly susceptible to hydrolysis. Exposure to atmospheric moisture can convert it to the unreactive sulfonic acid, drastically reducing the available electrophile. Always use a freshly opened bottle or a properly stored (desiccated) reagent.

  • Base Selection and Stoichiometry: This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized. Furthermore, the carboxylic acid of methionine (pKa ~2.2) will be deprotonated by the base. Therefore, a minimum of two equivalents of base is required.

    • In aqueous systems (Schotten-Baumann conditions), an inorganic base like Sodium Carbonate (Na₂CO₃) is effective.

    • In aprotic organic solvents like Dichloromethane (DCM), a non-nucleophilic organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is crucial to prevent competition with the methionine amine.[1]

  • Solvent System: The choice of solvent impacts reagent solubility and side reactions.

    • Aqueous/Biphasic: Using a solvent system like water/dioxane or water/acetonitrile can be effective, but increases the risk of sulfonyl chloride hydrolysis.[2] Increasing the water content can sometimes unexpectedly alter the product distribution in sulfonylation reactions.[2]

    • Anhydrous Aprotic: Performing the reaction under strictly anhydrous conditions (e.g., in dry DCM or THF) with an organic base minimizes hydrolysis of the sulfonyl chloride, often leading to higher yields.

  • Temperature Control: The reaction is typically exothermic. It is best practice to add the sulfonyl chloride solution slowly to a cooled (0 °C) solution of methionine and base. This mitigates runaway reactions and potential side product formation. After the initial addition, the reaction can be allowed to warm to room temperature.[3]

Problem 2: Significant Impurities in the Crude Product

Q: My crude product is contaminated with several byproducts. What are they, and how can I prevent their formation?

A: The two most common impurities are the hydrolyzed sulfonyl chloride and the oxidized methionine derivative.

  • 4-(tert-butyl)benzenesulfonic Acid: This is formed by the reaction of 4-(tert-butyl)benzenesulfonyl chloride with water.

    • Mechanism: Nucleophilic attack of water on the sulfur atom of the sulfonyl chloride.

    • Prevention: The most effective prevention is to run the reaction under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

    • Removal: This acidic impurity can be easily removed during work-up by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution).

  • This compound Sulfoxide: The thioether moiety in methionine is susceptible to oxidation.

    • Mechanism: Oxidation can be triggered by atmospheric oxygen, especially over long reaction times, or by trace oxidizing impurities in the reagents or solvents.

    • Prevention:

      • Degas solvents before use by sparging with nitrogen or argon.

      • Maintain an inert atmosphere over the reaction mixture.

      • Minimize reaction time by monitoring for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Alternative Strategy: In some complex syntheses, methionine is intentionally used as methionine sulfoxide to enhance solubility and is reduced back to the thioether in a final step.[4] While not typically necessary here, it highlights the importance of managing this functionality.

Problem 3: Difficulty in Product Isolation and Purification

Q: I am struggling to isolate a pure product from the reaction mixture. What is an effective purification strategy?

A: The product is an amino acid derivative, possessing both a carboxylic acid group (acidic) and a sulfonamide N-H (weakly acidic). This dual nature is key to its purification via acid-base extraction.

  • Step 1: Initial Quench and Organic Extraction: After the reaction is complete, quench with water and extract with an organic solvent like Ethyl Acetate (EtOAc). The product, along with any unreacted organic base (like TEA), will move to the organic layer.

  • Step 2: Acidic Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate and remove any remaining organic base into the aqueous layer.

  • Step 3: Basic Extraction of Product: Wash the organic layer with a mild aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃). The carboxylic acid of your product will be deprotonated to the carboxylate salt, rendering it water-soluble and pulling it into the aqueous layer. Neutral impurities will remain in the organic layer, which can now be discarded.

  • Step 4: Product Precipitation: Cool the combined basic aqueous layers in an ice bath and slowly re-acidify with a strong acid (e.g., 3M HCl) to a pH of ~2. The protonated, neutral product will become insoluble and precipitate out of the solution.

  • Step 5: Final Purification: Collect the solid product by filtration, wash with cold water, and dry.[3] For higher purity, recrystallization from a solvent system like ethanol/water is highly effective.

Problem 4: Potential Loss of Stereochemical Integrity

Q: How can I be certain that the stereocenter of the L-methionine is not compromised during the synthesis?

A: Racemization at the α-carbon of an amino acid can occur via deprotonation under harsh basic conditions, leading to the formation of a planar enolate intermediate.[3]

  • Root Cause: The primary risk comes from using strong bases (e.g., NaOH, KOH) in combination with prolonged reaction times or elevated temperatures.

  • Prevention Strategies:

    • Use Mild Bases: Employ weaker bases like Na₂CO₃ or organic amines (TEA, DIPEA).

    • Control Temperature: Maintain low to ambient temperatures throughout the reaction. Avoid heating unless absolutely necessary to drive the reaction to completion.

    • Minimize Reaction Time: Monitor the reaction closely and proceed with the work-up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.[3]

    • Verification: The enantiomeric purity of the final product can be confirmed using chiral HPLC or by measuring the specific rotation and comparing it to literature values if available.

Data & Protocols

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Action
Low Yield Hydrolysis of sulfonyl chlorideUse anhydrous solvents; maintain an inert atmosphere.
Insufficient baseUse at least 2 equivalents of base.
Poor reagent qualityUse fresh or properly stored sulfonyl chloride.
Byproduct Formation 4-(tert-butyl)benzenesulfonic acidMinimize water in the reaction; remove with a basic wash.
Methionine sulfoxide derivativeDegas solvents; use an inert atmosphere; minimize reaction time.
Purification Issues Product remains in the organic layerUse a basic wash (e.g., NaHCO₃) to extract the product as its carboxylate salt.
Oily or impure solid after precipitationRecrystallize from a suitable solvent system (e.g., ethanol/water).
Racemization Harsh basic conditionsUse mild bases (Na₂CO₃, TEA); avoid high temperatures and long reaction times.
Diagram 1: General Synthesis & Purification Workflow

This diagram illustrates the logical flow from starting materials to the purified final product.

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A 1. Dissolve L-Methionine & Base (e.g., Na2CO3 in H2O/Dioxane) B 2. Cool to 0 °C A->B C 3. Add Sulfonyl Chloride Solution (in Dioxane) Dropwise B->C D 4. Stir & Warm to RT (Monitor by TLC) C->D E 5. Quench with H2O & Acidify D->E F 6. Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G 7. Wash Organic Layer (H2O, Brine) F->G H 8. Dry, Filter & Evaporate G->H I 9. Recrystallize Crude Solid (e.g., from Ethanol/Water) H->I J 10. Filter & Dry I->J K Pure Product J->K

Caption: Workflow for the synthesis and purification of the target compound.

Optimized Experimental Protocol: Synthesis under Schotten-Baumann Conditions

This protocol provides a reliable method for synthesizing the target compound with good yield and purity.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-methionine (1.0 eq.) and sodium carbonate (2.2 eq.) in a 1:1 mixture of water and 1,4-dioxane (approx. 0.2 M concentration relative to methionine).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Dissolve 4-(tert-butyl)benzenesulfonyl chloride (1.05 eq.) in a minimal amount of 1,4-dioxane. Add this solution to the cooled methionine mixture dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 9:1 DCM/Methanol with 0.5% acetic acid), checking for the disappearance of the methionine spot.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Acidify the mixture to pH ~2 with 3M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid.

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.

    • Collect the pure white crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Why is 4-(tert-butyl)benzenesulfonyl chloride used instead of a simpler benzenesulfonyl chloride?

A1: The tert-butyl group is a bulky, lipophilic functional group. Its incorporation can significantly alter the pharmacological properties of the parent molecule (methionine), often enhancing its ability to interact with biological targets or improving its pharmacokinetic profile (e.g., membrane permeability).

Q2: Can I use a protecting group for the carboxylic acid?

A2: Yes, protecting the carboxylic acid (e.g., as a methyl or ethyl ester) is a viable strategy.[5] This would prevent its deprotonation and could improve solubility in organic solvents. The reaction would then be performed under anhydrous conditions with an organic base, followed by a final deprotection step (e.g., saponification with LiOH or NaOH) to yield the final product. However, this adds steps to the synthesis. The direct method described above is often more efficient.

Q3: What is the mechanism of the sulfonylation reaction?

A3: The reaction is a classic nucleophilic acyl substitution at a sulfur center. The lone pair of electrons on the nitrogen atom of the methionine's amino group attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The base present in the mixture then neutralizes the protonated amine and the HCl byproduct.

Diagram 2: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

start Experiment Complete q1 Analyze Crude Product (TLC, LC-MS, NMR) start->q1 q2 Is Yield < 50%? q1->q2 check_reagents Problem: Low Conversion 1. Check Sulfonyl Chloride Quality 2. Verify Base Stoichiometry (>2 eq.) 3. Ensure Anhydrous Conditions (if applicable) q2->check_reagents Yes q3 Are Major Impurities Present? q2->q3 No check_reagents->q3 identify_impurities Problem: Purity Issue - Acidic Spot? -> Hydrolysis  (Action: Improve drying, use inert atm.) - Polar Spot (Oxidized)? -> Oxidation  (Action: Degas solvents, use inert atm.) q3->identify_impurities Yes purify Proceed to Purification (Acid-Base Extraction & Recrystallization) q3->purify No identify_impurities->purify final Pure Product purify->final

Caption: A decision tree for troubleshooting common synthesis outcomes.

References

common problems with ((4-(tert-butyl)phenyl)sulfonyl)methionine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with ((4-(tert-butyl)phenyl)sulfonyl)methionine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during experiments with this compound.

I. Compound Overview and Key Considerations

This compound is a derivative of the amino acid methionine, featuring a bulky hydrophobic tert-butylphenylsulfonyl group attached to the amine. This modification imparts unique properties that can be advantageous in certain applications, such as peptide synthesis or as a chemical probe. However, this structure also presents specific experimental challenges, primarily related to solubility, stability, and reactivity. This guide is designed to address these issues head-on, providing both theoretical explanations and practical solutions.

II. Frequently Asked Questions (FAQs)

Q1: My this compound sample won't dissolve in aqueous buffers. What should I do?

A1: Due to the large, nonpolar (4-(tert-butyl)phenyl)sulfonyl group, this compound is expected to have low solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock can then be diluted into your aqueous experimental medium. Be sure that the final concentration of the organic solvent does not exceed a level that would interfere with your assay (typically <0.5%).[1][2] If precipitation occurs upon dilution, consider using a co-solvent system or adding a non-ionic surfactant.

Q2: What are the optimal storage conditions for this compound?

A2: To prevent degradation, the compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. The methionine moiety is susceptible to oxidation, which can be accelerated by exposure to air and light.[3][4][5] Stock solutions in organic solvents should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: I suspect my compound has degraded. What are the likely degradation products?

A3: The primary degradation pathway for this compound is the oxidation of the methionine sulfur atom. This can result in the formation of methionine sulfoxide and, subsequently, methionine sulfone derivatives.[3][4][5] These changes increase the polarity of the molecule and can be detected by analytical techniques such as mass spectrometry (expect a mass increase of +16 Da for the sulfoxide and +32 Da for the sulfone) and reverse-phase HPLC (degraded products will likely have shorter retention times).

III. Troubleshooting Guide

This section provides a more detailed approach to resolving specific experimental problems.

Problem 1: Poor Solubility and Compound Precipitation

Symptoms:

  • Visible precipitate in your stock solution or final assay medium.

  • Inconsistent or non-reproducible results in bioassays.[1][2]

  • Lower than expected concentration when measured spectrophotometrically.

Root Causes and Solutions:

Potential Cause Explanation Suggested Solution
Low Aqueous Solubility The hydrophobic nature of the tert-butylphenylsulfonyl group limits solubility in polar solvents like water and aqueous buffers.[1][2]Prepare a high-concentration stock solution in 100% DMSO or DMF. Serially dilute the stock in your final assay buffer, ensuring vigorous mixing.
"Salting Out" Effect High salt concentrations in buffers can decrease the solubility of organic molecules.If possible, reduce the salt concentration of your buffer. Alternatively, screen different buffer systems.
Precipitation from DMSO Stock The compound may precipitate from the DMSO stock upon dilution into an aqueous medium where it is less soluble.[6]Warm the stock solution gently before dilution. Add the DMSO stock to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations.
Problem 2: Inconsistent Reaction Yields or Incomplete Reactions

Symptoms:

  • Low yield of the desired product in a synthesis or conjugation reaction.

  • Presence of unreacted starting material in the final reaction mixture.

  • Side-product formation.

Root Causes and Solutions:

Potential Cause Explanation Suggested Solution
Steric Hindrance The bulky (4-(tert-butyl)phenyl)sulfonyl group can sterically hinder the approach of reactants to the methionine backbone or its side chain.Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Use a longer reaction time. Consider using a catalyst that is less sensitive to steric bulk.
Oxidation of Methionine The thioether in the methionine side chain can be oxidized, rendering it unreactive for certain applications (e.g., specific metal-catalyzed reactions).Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use degassed solvents.
Incorrect pH The reactivity of the amino acid can be pH-dependent. For reactions involving the carboxyl group, a lower pH may be required, while reactions at the alpha-amino group (if not sulfonated) would require basic conditions.Optimize the reaction pH. Perform small-scale trial reactions across a range of pH values to determine the optimal condition.
Problem 3: Difficulty in Purification and Characterization

Symptoms:

  • Co-elution of the desired product with impurities during chromatography.

  • Ambiguous analytical data (e.g., multiple peaks in HPLC, complex NMR spectra).

  • Mass spectrometry data showing unexpected masses.

Root Causes and Solutions:

Potential Cause Explanation Suggested Solution
Presence of Oxidized Species The sulfoxide and sulfone derivatives have similar structures but different polarities, which can lead to overlapping peaks in reverse-phase HPLC.[3][4][5]Use a shallower gradient in your HPLC method to improve the resolution between the desired compound and its oxidized forms. Consider using a different stationary phase.
Complex NMR Spectra The presence of rotamers around the sulfonyl-nitrogen bond can lead to peak broadening or duplication in the NMR spectrum.Acquire NMR spectra at an elevated temperature to promote faster rotation and potentially sharpen the peaks into a single set of signals.
Unexpected Masses in MS In addition to oxidation, you may observe adducts with salts from your buffers (e.g., +23 for sodium, +39 for potassium).Ensure your sample is desalted before MS analysis, for example, by using a C18 zip-tip or performing a buffer exchange.

IV. Experimental Protocols and Workflows

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound solid in a microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the tube to 30-37°C to aid dissolution. Ensure no solid particles are visible.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, amber vials and store at -20°C or -80°C.

Workflow: Troubleshooting a Bioassay with Inconsistent Results

G start Inconsistent Bioassay Results check_solubility Check for Compound Precipitation start->check_solubility prepare_fresh Prepare Fresh Stock Solution check_solubility->prepare_fresh Precipitate Observed check_purity Verify Compound Purity via HPLC/MS check_solubility->check_purity No Precipitate optimize_dilution Optimize Dilution Protocol (e.g., dropwise addition, vortexing) prepare_fresh->optimize_dilution run_controls Run Positive and Negative Controls optimize_dilution->run_controls repurify Re-purify Compound if Needed check_purity->repurify Impurity Detected check_purity->run_controls Compound is Pure repurify->run_controls troubleshoot_assay Troubleshoot Assay Protocol (reagents, incubation times, etc.) run_controls->troubleshoot_assay Controls Fail consistent_results Consistent Results Achieved run_controls->consistent_results Controls Pass, Results Improve troubleshoot_assay->consistent_results

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

V. Visualization of Key Chemical Structures

Structure of this compound and its Oxidation Products

References

Technical Support Center: Optimizing ((4-(tert-butyl)phenyl)sulfonyl)methionine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of ((4-(tert-butyl)phenyl)sulfonyl)methionine. This guide is designed for researchers, medicinal chemists, and process development scientists. We move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence. Our focus is on providing a self-validating system of protocols grounded in established scientific literature.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of N-sulfonylated methionine derivatives.

Q1: What is the fundamental reaction mechanism for synthesizing this compound?

The synthesis is a classic nucleophilic substitution reaction, typically performed under Schotten-Baumann conditions. The primary amine of the methionine molecule acts as a nucleophile, attacking the electrophilic sulfur atom of 4-(tert-butyl)phenylsulfonyl chloride. A base is required to neutralize the HCl generated during the reaction, driving it to completion.

Q2: What is the role of the 4-(tert-butyl)phenyl group in this molecule?

The tert-butyl group serves several critical functions, primarily in the context of drug development:

  • Increased Lipophilicity: The bulky, non-polar tert-butyl group significantly increases the molecule's lipophilicity, which can enhance membrane permeability and influence pharmacokinetic properties.

  • Steric Shielding: It can act as a steric shield, preventing or slowing down metabolic attacks on the phenyl ring. It is a common strategy to block sites susceptible to cytochrome P450 (CYP) mediated oxidation[1][2].

  • Receptor Binding: The group can occupy hydrophobic pockets in target proteins, potentially increasing binding affinity and potency[2].

Q3: What are the most critical parameters to control during the reaction?

There are four primary parameters that dictate the success of this synthesis:

  • pH/Base Selection: The reaction requires a basic environment to deprotonate the ammonium group of methionine, freeing the lone pair of the amine for nucleophilic attack. However, excessively high pH or a prolonged reaction in a basic aqueous solution can lead to the hydrolysis of the sulfonyl chloride, a key competing side reaction.

  • Temperature: The reaction is exothermic. Maintaining a low temperature (typically 0-5 °C) during the addition of the sulfonyl chloride is crucial to minimize side reactions, such as hydrolysis of the sulfonyl chloride and potential oxidation of the methionine thioether.

  • Stoichiometry: Precise control over the molar ratios of reactants is essential. A slight excess of the sulfonyl chloride is sometimes used to ensure complete consumption of the valuable amino acid, but a large excess will complicate purification.

  • Solvent System: Methionine has limited solubility in many organic solvents, while the sulfonyl chloride is insoluble and unstable in water. Therefore, a biphasic system (e.g., diethyl ether/water, THF/water) or a homogeneous aqueous system with a water-miscible co-solvent (e.g., acetone, THF) is typically employed.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the likely causes and how can I fix them?

Low yield is the most common issue and can stem from several factors. Let's diagnose them systematically.

  • Cause A: Hydrolysis of the Sulfonyl Chloride

    • Why it happens: 4-(tert-butyl)phenylsulfonyl chloride is highly reactive and will readily react with water, especially at elevated temperatures and higher pH, to form the corresponding sulfonic acid, which is unreactive towards the amine.

    • Solution:

      • Maintain Low Temperature: Pre-cool the methionine solution in aqueous base to 0-5 °C before beginning the addition of the sulfonyl chloride.

      • Slow, Controlled Addition: Add the sulfonyl chloride portion-wise or as a solution in a water-miscible solvent like THF or acetone. This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the reaction with the amine over hydrolysis.

      • Vigorous Stirring: In a biphasic system, ensure rapid stirring to maximize the interfacial area where the reaction occurs.

  • Cause B: Incorrect pH or Ineffective Base

    • Why it happens: If the pH is too low, the methionine will exist predominantly in its protonated (ammonium) form, which is not nucleophilic. If the pH is too high, hydrolysis of the sulfonyl chloride is accelerated. The choice of base is critical.

    • Solution:

      • Optimal pH Range: Maintain the reaction pH between 9 and 10.5. This ensures a sufficient concentration of the deprotonated, nucleophilic amine without excessively promoting hydrolysis.

      • Base Selection: Use a base that can maintain this pH range effectively. Sodium carbonate or sodium bicarbonate are often good choices as they provide buffering capacity. Strong bases like NaOH can create localized high pH zones, accelerating hydrolysis.

Base pKa of Conjugate AcidSuitability and Comments
Sodium Bicarbonate (NaHCO₃)10.3Good choice. Buffers the solution in an appropriate range.
Sodium Carbonate (Na₂CO₃)10.3Excellent choice. Often used in classic Schotten-Baumann reactions.
Sodium Hydroxide (NaOH)~14Use with caution. Add slowly as a dilute solution to avoid pH spikes.
Triethylamine (Et₃N)10.7Can be used in organic or biphasic systems, but can complicate workup.
  • Cause C: Poor Solubility of Methionine

    • Why it happens: L-Methionine is a zwitterion and has poor solubility in many organic solvents where the sulfonyl chloride is most stable.

    • Solution:

      • Aqueous Base: The most common approach is to dissolve the methionine in an aqueous solution of a suitable base (like Na₂CO₃), forming the soluble sodium salt.

      • Co-Solvent System: Add a water-miscible organic solvent such as tetrahydrofuran (THF) or acetone to the aqueous methionine solution. This can help solubilize the sulfonyl chloride as it is added, creating a more homogeneous reaction environment.

Q2: My TLC/LC-MS analysis shows multiple unexpected spots. What are the likely side products?

Identifying side products is key to optimizing selectivity.

  • Side Product A: 4-(tert-butyl)benzenesulfonic acid

    • Identification: A highly polar, water-soluble compound. It will appear at a low Rf on a normal-phase TLC plate.

    • Formation: This is the product of sulfonyl chloride hydrolysis, as discussed in the low yield section.

    • Mitigation: Follow the recommendations for minimizing hydrolysis: low temperature, controlled pH, and slow addition of the sulfonyl chloride.

  • Side Product B: Methionine Sulfoxide Derivative

    • Identification: A product with a mass increase of +16 amu compared to the desired product.

    • Formation: The thioether in the methionine side chain is susceptible to oxidation. While the sulfonylation reaction itself is not oxidative, certain workup conditions or contaminants could cause this.

    • Mitigation:

      • Use de-gassed solvents if you suspect dissolved oxygen is an issue.

      • Avoid any oxidizing agents during the reaction or workup.

      • Ensure starting materials are pure and free from peroxide contaminants.

  • Side Product C: Bis-sulfonylated Product

    • Identification: A product with a mass corresponding to the addition of two sulfonyl groups.

    • Formation: While N,N-disulfonylation is sterically hindered and unlikely, reaction at the carboxylate to form a mixed anhydride is a theoretical possibility, though generally unfavorable under these conditions compared to N-sulfonylation.

    • Mitigation: This is rarely a major issue. Using the correct stoichiometry (close to 1:1) and avoiding highly activating coupling agents will prevent this.

Q3: How can I effectively purify the final product?

The product is an N-protected amino acid, and its purification relies on its acidic and amphiphilic nature.

  • Method 1: Acid-Base Extraction This is the most effective method for initial purification. The product has a carboxylic acid group (pKa ~2-3) and is therefore soluble in aqueous base.

    G A 1. Dissolve Crude Mixture in Ethyl Acetate B 2. Wash with dilute HCl (aq) (Removes basic impurities) A->B C 3. Extract with NaHCO₃ (aq) (Product moves to aqueous layer) B->C D 4. Wash Aqueous Layer with Ethyl Acetate (Removes neutral impurities) C->D E 5. Acidify Aqueous Layer with HCl to pH ~2 D->E F 6. Extract Product into fresh Ethyl Acetate E->F G 7. Dry, Filter, Concentrate (Pure Product) F->G

    Caption: Workflow for Acid-Base Purification.

  • Method 2: Crystallization If the product is a solid, crystallization can be an excellent final purification step.

    • Solvent Screening: Test solvent systems like ethyl acetate/hexanes, acetone/water, or isopropanol/water to find conditions that yield high-quality crystals.

  • Method 3: Column Chromatography This is useful if impurities are structurally similar to the product.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of increasing methanol or ethanol in dichloromethane or ethyl acetate is a good starting point. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape by suppressing the deprotonation of the carboxylic acid on the silica surface.

Q4: I am concerned about racemization at the methionine stereocenter. How can I prevent it?

While racemization at the α-carbon of an amino acid is possible under harsh basic conditions, it is generally not a major concern during a Schotten-Baumann reaction if conditions are properly controlled.

  • Mechanism of Racemization: Racemization would require the deprotonation of the α-proton to form an enolate, which is then re-protonated non-stereoselectively. This is more common in reactions that specifically target the carboxylic acid, like peptide couplings with certain activating agents.

  • Preventative Measures:

    • Avoid Strong Bases: Do not use strong bases like NaOH or potassium tert-butoxide for prolonged periods. Stick to milder bases like Na₂CO₃ or NaHCO₃.

    • Maintain Low Temperature: Low temperatures disfavor the enolization pathway.

    • Minimize Reaction Time: Once the reaction is complete (as monitored by TLC or LC-MS), proceed with the workup promptly.

    • Verification: The enantiomeric purity of the final product can be confirmed using chiral HPLC or by converting the product to a diastereomeric derivative and analyzing by standard NMR or HPLC.

Optimized Protocol Example

This protocol serves as a robust starting point for your experiments.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve L-Methionine (1.0 eq) and Na₂CO₃ (2.2 eq) in Water/THF (3:1) B 2. Cool solution to 0-5 °C in an ice bath A->B D 4. Add sulfonyl chloride solution dropwise to the methionine solution over 30-45 min B->D C 3. Dissolve 4-(tert-butyl)phenylsulfonyl chloride (1.05 eq) in THF C->D E 5. Stir at 0-5 °C for 1h, then allow to warm to room temperature for 2-4h D->E F 6. Monitor reaction by TLC/LC-MS until starting material is consumed E->F G 7. Remove THF under reduced pressure F->G H 8. Perform Acid-Base Extraction (as described in purification workflow) G->H I 9. Crystallize or perform chromatography on the purified material H->I

Caption: General Experimental Workflow.

References

Technical Support Center: Troubleshooting ((4-(tert-butyl)phenyl)sulfonyl)methionine in Proteomics Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the novel chemical probe, ((4-(tert-butyl)phenyl)sulfonyl)methionine. This guide is designed for researchers, scientists, and drug development professionals employing this reagent in their proteomics workflows. As this is a specialized tool, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter. The guidance provided herein is based on established principles of chemical proteomics and experience with analogous sulfonyl-containing and hydrophobic probes.

I. Understanding the Reagent: A Hypothetical Application Framework

Given the structure of this compound, we will operate under the assumption that it is being used as a covalent chemical probe for activity-based protein profiling (ABPP) or target identification. The key features of this molecule are:

  • The Sulfonyl Group: This functional group is known to react with nucleophilic amino acid residues on proteins, such as tyrosine, lysine, serine, and histidine, forming a stable covalent bond. This reaction is the basis for its use as a chemical probe.[1][2][3][4][5][6][7][8][9]

  • The (4-(tert-butyl)phenyl) Group: This bulky, hydrophobic moiety can serve several purposes. It may act as a recognition element to direct the probe to specific protein binding pockets, or it could function as a hydrophobic tag to facilitate the enrichment of labeled proteins or peptides.

  • The Methionine Backbone: While the sulfonyl group is the primary reactive site, the methionine component may influence the probe's solubility and interaction with target proteins.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Labeling Reaction and Specificity
Question 1: I am observing low or no labeling of my protein of interest. What are the potential causes and how can I troubleshoot this?

Answer:

Low labeling efficiency is a common issue in chemical proteomics.[10] Several factors can contribute to this problem. Let's break down the potential causes and solutions:

1. Reagent Instability and Handling:

  • Cause: Sulfonyl-containing compounds can be sensitive to hydrolysis, especially at high pH. Improper storage or handling can lead to reagent degradation.

  • Troubleshooting:

    • Always prepare fresh solutions of the probe in an appropriate anhydrous solvent like DMSO or DMF.

    • Avoid prolonged storage of the probe in aqueous buffers.

    • Perform a control experiment to check the reactivity of a fresh batch of the probe with a model peptide containing a reactive residue (e.g., tyrosine or lysine).

2. Suboptimal Reaction Conditions:

  • Cause: The pH, temperature, and incubation time of the labeling reaction can significantly impact efficiency. The reactivity of nucleophilic amino acid side chains is pH-dependent.

  • Troubleshooting:

    • pH Optimization: The optimal pH for labeling will depend on the target residue. For tyrosine, a slightly basic pH (7.5-8.5) is generally preferred to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity. For lysine, a pH above its pKa (~10.5) would be ideal but may not be feasible for maintaining protein integrity. A common starting point is pH 7.4-8.0.

    • Temperature and Time: Start with a longer incubation time (e.g., 1-4 hours) at a lower temperature (e.g., 4°C or room temperature) to minimize protein degradation. If labeling is still low, you can cautiously increase the temperature or incubation time.

    • Probe Concentration: Increase the molar excess of the probe relative to the protein concentration. A typical starting point is a 10- to 100-fold molar excess.

3. Protein-Specific Factors:

  • Cause: The target residue on your protein may be inaccessible due to protein folding or complex formation.

  • Troubleshooting:

    • Denaturation: If you are labeling a purified protein, you can try partial denaturation with a low concentration of urea (e.g., 1-2 M) to expose more reactive sites. However, this may not be suitable for in-situ or in-vivo labeling.

    • Accessibility: Consult the protein's structure (if available) to assess the solvent accessibility of potential target residues.

4. Buffer Composition:

  • Cause: Buffers containing nucleophilic components can compete with the protein for reaction with the probe.

  • Troubleshooting:

    • Avoid buffers containing Tris, glycine, or other primary amines, as these will react with the sulfonyl group.[10]

    • Use non-nucleophilic buffers such as HEPES or phosphate-buffered saline (PBS).

Question 2: I am seeing non-specific labeling of many proteins. How can I improve the specificity of my labeling?

Answer:

Non-specific labeling can obscure the identification of true targets. Here's how to address this:

1. Optimize Probe Concentration and Incubation Time:

  • Cause: High probe concentrations and long incubation times can lead to the labeling of less reactive, off-target sites.

  • Troubleshooting:

    • Perform a dose-response experiment to find the lowest effective concentration of the probe that still provides sufficient labeling of your target.

    • Similarly, perform a time-course experiment to determine the shortest incubation time required for target labeling.

2. Competitive Labeling:

  • Cause: The probe may be binding to proteins non-covalently before the covalent reaction, or it may be reacting with highly abundant, reactive proteins.

  • Troubleshooting:

    • If you have a known binder or inhibitor for your target protein, pre-incubate your sample with an excess of this competitor before adding the probe. A decrease in labeling of your target protein in the presence of the competitor can confirm specific binding.

    • This competitive approach is a cornerstone of chemical proteomics for target validation.[11]

3. Quenching the Reaction:

  • Cause: The labeling reaction may continue after the desired time point, leading to increased background.

  • Troubleshooting:

    • Quench the reaction by adding a nucleophilic scavenger, such as a high concentration of Tris buffer or dithiothreitol (DTT), to consume any unreacted probe.

Category 2: Sample Preparation and Mass Spectrometry Analysis
Question 3: After labeling and proteolytic digestion, I am experiencing sample loss and poor recovery of my labeled peptides. What could be the reason?

Answer:

The hydrophobic (4-(tert-butyl)phenyl)sulfonyl tag can make the labeled peptides "sticky," leading to their loss during sample preparation.[12][13][14][15]

1. Non-Specific Binding to Surfaces:

  • Cause: Hydrophobic peptides tend to adsorb to plastic and glass surfaces.[12]

  • Troubleshooting:

    • Use low-binding microcentrifuge tubes and pipette tips.

    • Minimize sample transfer steps.

    • Consider adding a small amount of organic solvent (e.g., acetonitrile) or a compatible surfactant to your buffers to reduce hydrophobic interactions with surfaces.

2. Aggregation and Precipitation:

  • Cause: The increased hydrophobicity of the tagged peptides can cause them to aggregate and precipitate out of solution, especially after the removal of detergents used for cell lysis.[14]

  • Troubleshooting:

    • Solubilizing Agents: During proteolytic digestion, include a low concentration of an MS-compatible surfactant or an organic solvent.

    • Enrichment Strategy: If you are performing an enrichment of the tagged peptides (e.g., via a clickable handle on the probe or by exploiting the hydrophobicity), ensure your wash and elution buffers are optimized to maintain solubility.

Question 4: I am having trouble detecting and identifying the labeled peptides by mass spectrometry. What are some common issues and solutions?

Answer:

The properties of the tagged peptides can present challenges for mass spectrometry analysis.

1. Poor Ionization Efficiency:

  • Cause: Highly hydrophobic peptides may not ionize well with electrospray ionization (ESI).[14] The bulky tag can also suppress ionization.

  • Troubleshooting:

    • Alternative Ionization: If available, try atmospheric pressure photoionization (APPI), which can be more effective for hydrophobic molecules.[13][14]

    • Solvent Optimization: Adjust the mobile phase composition in your liquid chromatography (LC) setup. A higher percentage of organic solvent may be needed for elution and can sometimes improve ionization.

    • Direct Infusion: To troubleshoot the ionization of a purified labeled peptide, you can try direct infusion into the mass spectrometer without the LC column.[16]

2. Chromatographic Problems:

  • Cause: The hydrophobic tag can cause poor chromatographic peak shape, peak broadening, or irreversible binding to the reversed-phase column.

  • Troubleshooting:

    • Column Choice: Consider using a column with a different stationary phase (e.g., C8 or C4 instead of C18) that is better suited for hydrophobic peptides.[16]

    • Gradient Optimization: Use a shallower gradient and a higher percentage of organic solvent to ensure the labeled peptides elute properly.

    • Mobile Phase Additives: Adding a small amount of a different organic solvent (e.g., isopropanol) to the mobile phase can sometimes improve the chromatography of very hydrophobic peptides.

3. Challenges in MS/MS Fragmentation and Database Searching:

  • Cause: The bulky tag can dominate the fragmentation spectrum, making it difficult to obtain sufficient peptide backbone fragmentation for sequence identification. Additionally, the modification needs to be correctly specified in the database search parameters.

  • Troubleshooting:

    • Fragmentation Method: Experiment with different fragmentation methods if your instrument allows (e.g., HCD, ETD). ETD can be particularly useful for fragmenting large modified peptides while preserving the modification.

    • Database Search Parameters:

      • Ensure you have correctly calculated the mass of the ((4-(tert-butyl)phenyl)sulfonyl) modification and added it as a variable modification on the potential target residues (tyrosine, lysine, etc.).

      • Account for potential neutral losses of the tag during fragmentation.

      • Expand the mass tolerance window for precursor and fragment ions during your initial searches to account for any unexpected fragmentation patterns.

Problem Potential Cause Troubleshooting Steps
Low/No Labeling Reagent degradation, suboptimal reaction conditions, inaccessible target residue, interfering buffer components.Use fresh reagent, optimize pH/time/temperature, use denaturants (for purified proteins), switch to non-nucleophilic buffers.
Non-Specific Labeling High probe concentration, long incubation time.Titrate probe concentration, perform time-course experiment, use competitive labeling, quench the reaction.
Sample Loss Non-specific binding to surfaces, peptide aggregation.Use low-binding labware, minimize transfers, add organic solvent or MS-compatible surfactants.
Poor MS Detection Poor ionization, chromatographic issues.Try APPI, optimize LC mobile phase and gradient, use C4 or C8 columns.
Difficult MS/MS ID Dominant tag fragmentation, incorrect search parameters.Use alternative fragmentation (ETD), correctly define the modification mass and potential neutral losses in your search.

III. Experimental Protocols and Workflows

Protocol 1: General Workflow for Protein Labeling and Analysis

This protocol outlines a general workflow for using this compound as a chemical probe.

G cluster_0 Step 1: Labeling cluster_1 Step 2: Sample Preparation cluster_2 Step 3: LC-MS/MS Analysis cluster_3 Step 4: Data Analysis A Prepare Proteome (Cell Lysate or Purified Protein) B Add this compound (Freshly prepared in DMSO) A->B Add Probe C Incubate (e.g., 1 hr at 37°C) B->C Reaction D Quench Reaction (e.g., with Tris buffer or DTT) C->D Stop Reaction E Protein Precipitation/Cleanup (e.g., Acetone Precipitation) D->E Prepare for Digestion F Reduction and Alkylation E->F G Proteolytic Digestion (e.g., Trypsin) F->G H Peptide Desalting (e.g., C18 StageTip) G->H I LC Separation (Optimized for hydrophobic peptides) H->I Inject J MS/MS Analysis (High-resolution mass spectrometer) I->J K Database Search (with custom modification) J->K Process Raw Data L Identify Labeled Peptides and Proteins K->L M Quantitative Analysis and Target Validation L->M

Caption: General experimental workflow for proteomics studies using a chemical probe.

Diagram 1: Troubleshooting Logic for Low Labeling Efficiency

G cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_protein Protein Issues Start Low Labeling Efficiency Observed CheckReagent Is the probe solution fresh? Start->CheckReagent PrepareFresh Prepare fresh probe solution in anhydrous DMSO CheckReagent->PrepareFresh No CheckBuffer Is the buffer non-nucleophilic? CheckReagent->CheckBuffer Yes PrepareFresh->CheckBuffer ChangeBuffer Switch to HEPES or PBS CheckBuffer->ChangeBuffer No CheckpH Is the pH optimal? CheckBuffer->CheckpH Yes ChangeBuffer->CheckpH OptimizepH Test pH range (7.4-8.5) CheckpH->OptimizepH No CheckConcTime Are concentration and time sufficient? CheckpH->CheckConcTime Yes OptimizepH->CheckConcTime OptimizeConcTime Increase probe concentration and/or incubation time CheckConcTime->OptimizeConcTime No CheckAccessibility Is the target site accessible? CheckConcTime->CheckAccessibility Yes OptimizeConcTime->CheckAccessibility UseDenaturant Use mild denaturation (for purified proteins) CheckAccessibility->UseDenaturant No End Labeling Efficiency Improved CheckAccessibility->End Yes UseDenaturant->End

Caption: Troubleshooting flowchart for low labeling efficiency.

IV. References

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science.

  • Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. PubMed Central.

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed.

  • FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. Waters Corporation.

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Royal Society of Chemistry.

  • Direct Target Site Identification of a Sulfonyl-Triazole Covalent Kinase Probe by LC-MS Chemical Proteomics. ResearchGate.

  • Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. PLOS One.

  • Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. PubMed Central.

  • Solvent-Free Mass Spectrometry for Hydrophobic Peptide Sequence Analysis and Protein Conformation Studies. Taylor & Francis Online.

  • How to Analyze a Highly Hydrophobic Peptide on LC-MS System? ResearchGate.

  • Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides. National Institutes of Health.

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry.

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science.

  • Mass Spectrometry-Based Proteomics for Analysis of Hydrophilic Phosphopeptides. Scholars@Duke.

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PubMed Central.

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate.

  • The Application of Fluorine-Containing Reagents in Structural Proteomics. PubMed Central.

  • Overcoming Analytical Challenges in Proximity Labeling Proteomics. PubMed Central.

  • The Application of Fluorine‐Containing Reagents in Structural Proteomics. ResearchGate.

  • Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Thermo Fisher Scientific.

  • Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. National Institutes of Health.

  • Reagents for Proteomics. Alpha Laboratories.

  • Tandem Mass Tags (TMT). Proteome Sciences.

  • Current chemical tagging strategies for proteome analysis by mass spectrometry. Semantic Scholar.

  • Fundamentals and overview of chemical labeling approaches to quantitative proteomics. YouTube.

References

Technical Support Center: Purification of ((4-(tert-butyl)phenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with ((4-(tert-butyl)phenyl)sulfonyl)methionine. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the specific purification challenges associated with this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Purity After Initial Work-up

Symptom: Your crude product shows multiple spots on TLC or several peaks in the initial HPLC analysis, indicating the presence of significant impurities.

Probable Causes:

  • Incomplete Reaction: The sulfonylation of methionine may not have gone to completion, leaving unreacted starting materials.

  • Side Reactions: The synthesis of sulfonamides from amino acids can be prone to side reactions, leading to various impurities.[1]

  • Hydrolysis: The sulfonyl chloride starting material can hydrolyze during the reaction, leading to the corresponding sulfonic acid.

Solutions:

  • Optimize Reaction Conditions: Ensure your reaction is running to completion by monitoring it with TLC or HPLC. Consider extending the reaction time or slightly increasing the stoichiometry of the sulfonyl chloride.

  • Aqueous Wash: Perform a thorough work-up. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted sulfonyl chloride and the sulfonic acid byproduct. A subsequent wash with a dilute acid (e.g., 1M HCl) can help remove any basic impurities.

  • Liquid-Liquid Extraction: Utilize liquid-liquid extraction to partition the desired product from water-soluble and highly polar or non-polar impurities. The choice of solvent is critical and should be determined based on the solubility of your target compound.

Issue 2: Difficulty in Removing a Persistent Impurity with Similar Polarity

Symptom: A significant impurity co-elutes with your product during column chromatography, making separation challenging.

Probable Causes:

  • Structural Similarity: The impurity may be structurally very similar to the target compound, such as a des-tert-butyl analog or an isomer.

  • Oxidation of Methionine: The sulfur atom in the methionine side chain is susceptible to oxidation, forming the corresponding sulfoxide or sulfone, which may have similar chromatographic behavior.

Solutions:

  • Optimize Chromatographic Conditions:

    • Solvent System: Experiment with different solvent systems to alter the selectivity. A gradient elution is often more effective than an isocratic one for separating closely eluting compounds.

    • Stationary Phase: If using normal phase (silica gel) chromatography, consider switching to a different stationary phase, such as alumina or a bonded phase (e.g., diol, cyano). For more polar compounds, reverse-phase chromatography (e.g., C18) may offer better separation.

  • Recrystallization: This is a powerful technique for purifying crystalline solids. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

    • Solvent Screening: Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).

    • Controlled Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals, which are typically purer.

Issue 3: Product Oiling Out During Crystallization

Symptom: Instead of forming solid crystals, your product separates as an oil when you attempt to crystallize it.

Probable Causes:

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to oiling out.

  • High Solute Concentration: The concentration of your compound in the crystallization solvent may be too high.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

Solutions:

  • Improve Purity Before Crystallization: Attempt to remove more impurities by another technique, such as a preliminary flash chromatography, before proceeding with crystallization.

  • Adjust Concentration: Dilute the solution with more of the crystallization solvent.

  • Modify Solvent System:

    • Add a co-solvent to modulate the solubility. For instance, if your compound is too soluble, add an anti-solvent (a solvent in which it is less soluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly.

    • Consider using a solvent pair, such as ethanol/water or ethyl acetate/hexane.

  • Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect in the synthesis of this compound?

A1: Based on the general synthesis of sulfonamides from amino acids, you can anticipate the following impurities:

  • Unreacted Methionine: The starting amino acid.

  • (4-(tert-butyl)phenyl)sulfonic acid: Formed from the hydrolysis of the sulfonyl chloride.

  • Methionine Sulfoxide/Sulfone Derivatives: The methionine sulfur can be oxidized during the reaction or work-up.

  • Di-sulfonated product: Although less likely due to steric hindrance, reaction at another site on the methionine is a possibility.

Q2: What analytical techniques are best suited for assessing the purity of my compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of an acid modifier (like formic acid or TFA) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the main peak and any impurities, which can help in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and to detect any structurally similar impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the progress of the reaction and for a qualitative assessment of purity.

Q3: Can I use ion-exchange chromatography for purification?

A3: Yes, ion-exchange chromatography can be a powerful tool, especially for removing charged impurities.[2]

  • Cation-Exchange Chromatography: At a pH below the pKa of the carboxylic acid group, your product will be positively charged and can bind to a cation-exchange resin. This can be effective for separating it from neutral or anionic impurities.

  • Anion-Exchange Chromatography: At a pH above the pI of the molecule, it will be negatively charged and can bind to an anion-exchange resin, allowing for separation from neutral or cationic impurities.

Q4: Are there any specific safety precautions I should take during the synthesis and purification?

A4: Standard laboratory safety practices should be followed. Specifically:

  • Work in a well-ventilated fume hood, especially when handling sulfonyl chlorides, which can be corrosive and lachrymatory.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious when working with flammable organic solvents.

Experimental Protocols

Protocol 1: General Flash Chromatography Purification
  • Slurry Preparation: Dissolve or adsorb your crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in your chosen solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin eluting with your solvent system, starting with a lower polarity and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization Procedure
  • Dissolution: In a flask, dissolve the impure compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, you can further cool the flask in an ice bath or a refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude Product (Post-Workup) Purity_Check_1 Purity Assessment (TLC/HPLC) Crude_Product->Purity_Check_1 High_Purity High Purity (>95%) Purity_Check_1->High_Purity Yes Low_Purity Low Purity (<95%) Purity_Check_1->Low_Purity No Crystallization_Check Crystallization Feasible? High_Purity->Crystallization_Check Chromatography Flash Column Chromatography Low_Purity->Chromatography Purity_Check_2 Purity Assessment of Fractions Chromatography->Purity_Check_2 Combine_Fractions Combine Pure Fractions Purity_Check_2->Combine_Fractions Pure Fractions Identified Further_Purification Consider Alternative Purification Purity_Check_2->Further_Purification Separation Unsuccessful Solvent_Removal_1 Solvent Removal Combine_Fractions->Solvent_Removal_1 Solvent_Removal_1->Crystallization_Check Recrystallization Recrystallization Crystallization_Check->Recrystallization Yes Final_Product Pure Product Crystallization_Check->Final_Product No, Sufficiently Pure Recrystallization->Final_Product

References

Technical Support Center: Avoiding Artifacts with ((4-(tert-butyl)phenyl)sulfonyl)methionine Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ((4-(tert-butyl)phenyl)sulfonyl)methionine (BtPs-Met) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the nuances of this powerful technique and achieve reliable, artifact-free results in your experiments.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific issues you may encounter during your BtPs-Met labeling experiments in a direct question-and-answer format.

High Background or Non-Specific Labeling

Question: Why am I observing high background signal or non-specific labeling in my samples after click chemistry?

Answer: High background is a common issue in bioorthogonal labeling and can stem from several sources. Let's break down the potential causes and solutions:

  • Non-Specific Binding of the Labeling Reagent: The hydrophobicity of the tert-butyl group on BtPs-Met or the properties of your click chemistry reporter probe (e.g., a fluorescent dye) can lead to non-specific binding to proteins or cellular structures.[1][2]

    • Solution:

      • Increase Wash Steps: After incubating with the labeling reagent and after the click reaction, increase the number and stringency of your wash steps. Consider adding a low concentration of a mild detergent like Tween-20 to your wash buffers to disrupt hydrophobic interactions.

      • Blocking: Before adding the click chemistry reagents, incubate your fixed and permeabilized cells with a blocking solution, such as 3% Bovine Serum Albumin (BSA), to minimize non-specific binding sites.

      • Titrate Reagent Concentration: You may be using too high a concentration of your reporter probe. Perform a titration experiment to determine the optimal concentration that gives a good signal-to-noise ratio.[3]

  • Side Reactions of Click Chemistry Reagents: While click chemistry is highly specific, side reactions can occur. For instance, some cyclooctynes used in strain-promoted azide-alkyne cycloaddition (SPAAC) can react with thiols on cysteine residues.[4] Copper(I) used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can also mediate non-specific labeling.[4][5]

    • Solution:

      • Run a "No-Azide" Control: To test for non-specific reactions of your alkyne reporter, perform the click reaction on cells that have not been labeled with an azide-containing amino acid.[4] This will reveal the extent of azide-independent labeling.

      • Optimize CuAAC Conditions: If using CuAAC, ensure you are using the correct concentrations of copper, a copper-chelating ligand (like BTTAA), and a reducing agent (like sodium ascorbate). An excess of free biotin-azide or other reporter molecules can contribute to non-specific signal.[6] It's also crucial to have a greater concentration of the reducing agent than the copper sulfate.[6]

  • Cellular Autofluorescence: Some cell types naturally exhibit autofluorescence, which can be mistaken for a high background signal.[3]

    • Solution:

      • Image an Unlabeled Control: Always image a sample of unlabeled, untreated cells to determine the baseline level of autofluorescence.[3][7]

      • Choose a Brighter Fluorophore: If autofluorescence is a significant issue, consider using a brighter fluorescent reporter or one that emits in a different part of the spectrum to improve the signal-to-noise ratio.[8]

Low or No Labeling Signal

Question: I'm not seeing any signal, or the signal is very weak. What could be the problem?

Answer: A lack of signal can be frustrating, but it's often due to a suboptimal step in the labeling or detection process. Here are the key areas to investigate:

  • Inefficient Incorporation of BtPs-Met: The methionine analog may not be efficiently incorporated into newly synthesized proteins.

    • Solution:

      • Optimize Labeling Time and Concentration: The optimal labeling time and concentration of BtPs-Met can vary between cell lines. Perform a time-course and dose-response experiment to determine the ideal conditions for your specific cells.

      • Ensure Methionine Depletion: Before adding BtPs-Met, it's crucial to deplete the endogenous methionine pool. This is typically done by incubating the cells in a methionine-free medium.[9][10] The duration of this starvation period may need to be optimized for your cell line to avoid cellular stress.[11]

      • Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains unlabeled methionine, which will compete with BtPs-Met for incorporation. Always use dialyzed FBS (dFBS) to minimize the concentration of unlabeled amino acids.[11][12]

      • Check Cell Health: Ensure your cells are healthy and actively dividing during the labeling period, as protein synthesis is highest during the exponential growth phase.[12]

  • Problems with the Click Reaction: The click chemistry reaction itself may be inefficient.

    • Solution:

      • Use Fresh Reagents: Prepare fresh solutions of your click chemistry reagents, especially the reducing agent for CuAAC, as it can oxidize over time.[7]

      • Avoid Incompatible Buffers: Amine-containing buffers like Tris can chelate the copper(I) catalyst in CuAAC, inhibiting the reaction.[13] Use buffers such as PBS or HEPES instead.

      • Verify Reagent Permeability: Ensure that your click chemistry reagents can efficiently penetrate the cell membrane if you are performing the reaction in live cells.

  • Reagent Degradation: The BtPs-Met or your click chemistry reagents may have degraded.

    • Solution:

      • Proper Storage: Store all reagents according to the manufacturer's instructions, protected from light and moisture.[7]

      • Avoid Freeze-Thaw Cycles: Aliquot your stock solutions to avoid repeated freeze-thaw cycles.[7]

Mass Spectrometry-Specific Artifacts

Question: I'm seeing unexpected peaks or modifications in my mass spectrometry data. Could this be related to the BtPs-Met label?

Answer: Yes, the chemical nature of the BtPs-Met label can potentially lead to artifacts in mass spectrometry analysis.

  • In-Source Fragmentation: The sulfone group in BtPs-Met can be susceptible to fragmentation in the mass spectrometer's ion source, leading to unexpected neutral losses or fragment ions.

    • Solution:

      • Optimize MS Parameters: Adjust the ionization source parameters, such as the capillary voltage and source temperature, to minimize in-source fragmentation.

      • Use Softer Ionization Techniques: If available, consider using a softer ionization method to reduce fragmentation.

  • Oxidation of the Sulfone: While the sulfone is generally stable, it's important to be aware of potential oxidative side reactions during sample preparation.

    • Solution:

      • Include Reducing Agents: Consider including a mild reducing agent, such as DTT or TCEP, during your lysis and digestion steps to minimize oxidation.

      • Search for Oxidized Modifications: When analyzing your mass spectrometry data, include variable modifications for oxidation of methionine and the BtPs-Met residue to identify any potential oxidative artifacts.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the principles and applications of BtPs-Met labeling.

What is this compound (BtPs-Met) and how does it work?

BtPs-Met is a non-canonical amino acid analog of methionine. It is designed to be recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of natural methionine.[14][15] The key feature of BtPs-Met is the presence of a bioorthogonal handle, which in this case is the sulfonyl group. This handle does not interfere with biological processes but can be selectively targeted for chemical ligation, most commonly through a click chemistry reaction with a reporter molecule.[5][16][17]

What are the main advantages of using BtPs-Met over other methionine analogs like azidohomoalanine (AHA)?

While both BtPs-Met and AHA are valuable tools for metabolic labeling, they have distinct properties. The choice between them often depends on the specific application.

  • Click Chemistry Compatibility: Both can be used with click chemistry. AHA contains an azide group, which is a common partner in these reactions.[14][18] The sulfonyl group in BtPs-Met can also participate in specific bioorthogonal reactions.

  • Potential for Different Reaction Kinetics: The reaction kinetics of the sulfonyl group with its click partner may differ from that of the azide-alkyne reaction, which could be advantageous in certain experimental contexts.

Can BtPs-Met be cytotoxic to my cells?

As with any non-canonical amino acid, there is a potential for cytotoxicity at high concentrations.[11] The tert-butyl group, while often used to improve metabolic stability, can in some contexts contribute to cytotoxic effects.[19][20]

  • Recommendation: It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration of BtPs-Met for your specific cell line.[11] Monitor cell viability and growth rates during the labeling period.

What are the critical parameters to optimize for a successful BtPs-Met labeling experiment?

The following table summarizes the key parameters that should be optimized for your specific experimental system.

ParameterRecommendationRationale
BtPs-Met Concentration Perform a dose-response curve.To find the optimal concentration that maximizes labeling efficiency without inducing cytotoxicity.[11]
Labeling Duration Perform a time-course experiment.To determine the incubation time that yields sufficient signal for your downstream application.
Methionine Depletion Incubate in methionine-free medium prior to labeling.To maximize the incorporation of the methionine analog.[9][10]
Serum Use dialyzed fetal bovine serum (dFBS).To minimize competition from unlabeled methionine present in standard FBS.[11][12]
Cell Density Label cells during the exponential growth phase.To ensure high rates of protein synthesis.[12]
Click Chemistry Reagents Use fresh, high-quality reagents and optimize concentrations.To ensure an efficient and specific click reaction.[7]

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with BtPs-Met

  • Cell Seeding: Plate adherent cells on appropriate cultureware and grow to 70-80% confluency.

  • Methionine Depletion:

    • Aspirate the growth medium.

    • Wash the cells once with pre-warmed, sterile PBS.

    • Add pre-warmed, methionine-free DMEM supplemented with dialyzed FBS and incubate for 30-60 minutes at 37°C and 5% CO2.[9]

  • Labeling:

    • Prepare the labeling medium by supplementing the methionine-free DMEM with the desired concentration of BtPs-Met.

    • Aspirate the depletion medium and add the labeling medium to the cells.

    • Incubate for the desired labeling period (e.g., 4-24 hours) at 37°C and 5% CO2.

  • Cell Lysis or Fixation:

    • After labeling, wash the cells twice with ice-cold PBS.

    • Proceed with cell lysis for downstream applications like immunoprecipitation and mass spectrometry, or fix the cells for imaging.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy

This protocol assumes you have labeled your cells with an azide-containing methionine analog and are using an alkyne-fluorophore for detection. The principles are applicable to other click chemistry pairs.

  • Fixation and Permeabilization:

    • Fix labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking (Optional but Recommended):

    • Incubate with 3% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, you can use the following (final concentrations):

      • 1-10 µM alkyne-fluorophore

      • 1 mM CuSO4

      • 10 mM sodium ascorbate (prepare fresh)

      • 1 mM BTTAA ligand (optional, but recommended to protect the fluorophore and improve reaction efficiency)

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • If desired, counterstain with a nuclear stain like DAPI.

    • Mount the coverslips and image using an appropriate fluorescence microscope.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis start Seed Cells depletion Methionine Depletion start->depletion Grow to 70-80% confluency labeling Incubate with BtPs-Met depletion->labeling 30-60 min wash1 Wash labeling->wash1 4-24 hours fix_perm Fix & Permeabilize wash1->fix_perm click_reaction Click Reaction with Reporter Probe fix_perm->click_reaction wash2 Wash click_reaction->wash2 imaging Fluorescence Microscopy wash2->imaging western Western Blot wash2->western ms Mass Spectrometry wash2->ms

Caption: A generalized workflow for BtPs-Met labeling experiments.

References

Technical Support Center: Enhancing the Efficiency of ((4-(tert-butyl)phenyl)sulfonyl)methionine (tBps-Met) Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the incorporation of the non-canonical amino acid (ncAA), ((4-(tert-butyl)phenyl)sulfonyl)methionine (tBps-Met). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the complexities of genetic code expansion and enhance the efficiency of your experiments.

I. Understanding the Core Challenges

The site-specific incorporation of non-canonical amino acids like tBps-Met into proteins is a powerful tool for protein engineering.[1][2] However, the process is not without its challenges. Low yields of the target protein are a common issue, often stemming from the incompatibility of the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair with the host cell's translational machinery and competition with release factors at the amber stop codon (UAG).[3]

Key Factors Influencing Incorporation Efficiency:
  • Orthogonal System Performance: The efficiency of the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA is paramount.[4]

  • tRNA Availability and Acylation: The concentration of functional, acylated suppressor tRNA can be a significant limiting factor.[1][2]

  • Competition with Release Factor 1 (RF1): In E. coli, RF1 recognizes the UAG stop codon and terminates translation, directly competing with the suppressor tRNA.[3]

  • Host Cell Physiology: The specific expression host (E. coli, yeast, mammalian cells) and its genetic background can impact incorporation efficiency.[5][6]

  • tBps-Met Availability and Toxicity: The intracellular concentration and potential toxicity of tBps-Met can affect cell growth and protein synthesis.[7]

II. Troubleshooting Guide

This section addresses common problems encountered during tBps-Met incorporation experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or no expression of the full-length protein 1. Inefficient aaRS/tRNA pair. 2. Low concentration or degradation of tBps-Met. 3. Suboptimal expression conditions (temperature, induction time). 4. Competition from Release Factor 1 (RF1). 5. Toxicity of tBps-Met or the expressed protein.1. Optimize the expression vectors for the aaRS and tRNA. Consider using synthetases and tRNAs that have been evolved for higher efficiency.[3][4] 2. Increase the concentration of tBps-Met in the growth media (typically 1-10 mM).[8] Ensure fresh tBps-Met is used. 3. Perform a time-course and temperature optimization experiment (e.g., 18°C, 25°C, 37°C). 4. Use an E. coli strain with a deleted or modified prfA gene (encoding RF1).[3] 5. Lower the induction temperature and/or use a weaker promoter. For highly toxic proteins, consider cell-free protein synthesis (CFPS) systems.[7]
High levels of truncated protein 1. Strong competition from RF1. 2. Insufficient levels of acylated suppressor tRNA.1. Switch to an RF1-deficient E. coli strain. 2. Increase the copy number of the suppressor tRNA plasmid or use a stronger promoter for its expression.[1][2]
Mis-incorporation of natural amino acids 1. Promiscuous activity of the engineered aaRS with endogenous amino acids. 2. Recognition of the suppressor tRNA by endogenous synthetases.1. Perform negative selection during the evolution of the aaRS to ensure specificity for tBps-Met. 2. Ensure the tRNA is truly orthogonal and not recognized by host synthetases.[4] Sequence analysis and structural modeling can help identify potential recognition sites.
Poor cell growth after induction 1. Toxicity of tBps-Met. 2. Toxicity of the expressed protein containing tBps-Met.1. Determine the optimal, non-toxic concentration of tBps-Met for your specific host strain. 2. Reduce the expression level by using a lower inducer concentration or a weaker promoter. Fusion of the target protein to a stabilizing partner may also help.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of tBps-Met to add to the culture medium?

The optimal concentration of tBps-Met can vary depending on the host strain and the efficiency of the orthogonal system. A general starting point is 1-10 mM.[8] It is recommended to perform a titration experiment to determine the ideal concentration that maximizes protein yield without causing significant toxicity.

Q2: How can I improve the efficiency of my orthogonal aaRS/tRNA pair?

Several strategies can be employed:

  • Directed Evolution: Use multiple rounds of positive and negative selection to evolve an aaRS with high specificity for tBps-Met.[9]

  • tRNA Engineering: Optimize the tRNA sequence to enhance its recognition by the aaRS and the ribosome while maintaining orthogonality.[4]

  • Vector Optimization: Adjust the copy number and promoter strength of the plasmids expressing the aaRS and tRNA to achieve a balanced expression.[3][10]

Q3: Is it necessary to use a genetically modified E. coli strain with a deleted RF1?

While not strictly necessary, using an RF1 deletion strain can significantly improve the incorporation efficiency of tBps-Met at the UAG codon by reducing competition for termination.[3] Several commercially available RF1-deficient strains are available.

Q4: Can I incorporate tBps-Met at multiple sites within the same protein?

Incorporating ncAAs at multiple sites is challenging due to the generally low incorporation rate at each site.[5] The efficiency will be multiplicative, so even a high single-site incorporation efficiency can result in a very low yield for multi-site incorporation. Optimization of all components of the system is critical for success.

Q5: Are there alternatives to in vivo expression for incorporating tBps-Met?

Yes, cell-free protein synthesis (CFPS) is a viable alternative, especially for proteins that are toxic to the host cells.[7] CFPS systems offer direct access to the translational machinery, allowing for precise control over the concentrations of tBps-Met, the orthogonal pair, and other components.[7]

IV. Optimized Experimental Workflow

The following diagram outlines a general workflow for optimizing tBps-Met incorporation.

G cluster_0 Plasmid Preparation & Transformation cluster_1 Expression Optimization cluster_2 Scale-Up & Purification P1 Construct/Obtain Plasmids: 1. Target protein with TAG codon 2. Orthogonal aaRS 3. Orthogonal tRNA P2 Transform into Expression Host (e.g., RF1-deficient E. coli) P1->P2 E1 Small-Scale Expression Trials: - Titrate tBps-Met concentration - Vary induction temperature & time P2->E1 E2 Analyze Expression by SDS-PAGE and Western Blot E1->E2 E3 Identify Optimal Conditions E2->E3 S1 Large-Scale Culture using Optimized Conditions E3->S1 S2 Protein Purification (e.g., Affinity Chromatography) S1->S2 S3 Characterization of Purified Protein (e.g., Mass Spectrometry) S2->S3

Caption: A streamlined workflow for optimizing tBps-Met incorporation.

Detailed Protocol: Small-Scale Expression Trial
  • Inoculation: Inoculate 5 mL of appropriate growth medium (e.g., LB or TB) containing the necessary antibiotics with a single colony of your transformed expression host. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, sub-culture the overnight culture into a larger volume of fresh medium (e.g., 50 mL) to an OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Split the culture into smaller, equal volumes (e.g., 5 mL). To each tube, add tBps-Met to the desired final concentration (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM). Add the inducer (e.g., IPTG) to the appropriate concentration.

  • Expression: Incubate the cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for various time points (e.g., 4 hours, 8 hours, overnight).

  • Harvesting: Harvest the cells by centrifugation.

  • Analysis: Resuspend the cell pellets in lysis buffer and analyze the protein expression levels by SDS-PAGE and Western blotting using an antibody against your protein of interest or a tag.

V. The Mechanism of Incorporation

The incorporation of tBps-Met relies on an orthogonal translation system that operates independently of the host's endogenous translational machinery.

G tBpsMet tBps-Met aaRS Engineered aaRS tBpsMet->aaRS acylated_tRNA tBps-Met-tRNA(CUA) aaRS->acylated_tRNA Acylation tRNA Orthogonal tRNA(CUA) tRNA->aaRS ribosome Ribosome acylated_tRNA->ribosome protein Full-length Protein with tBps-Met ribosome->protein Translation mRNA mRNA with TAG codon mRNA->ribosome

Caption: The orthogonal translation system for tBps-Met incorporation.

This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes tBps-Met and an orthogonal suppressor tRNA with an anticodon (CUA) that reads the amber stop codon (UAG).[10][11] The engineered aaRS charges the orthogonal tRNA with tBps-Met. This acylated tRNA is then delivered to the ribosome, where it incorporates tBps-Met in response to the UAG codon in the mRNA, allowing for the synthesis of the full-length protein.[4]

VI. References

  • Sherman, M. Y., & Goldberg, A. L. (2001). Incorporation of non-canonical amino acids - PMC. PubMed Central. --INVALID-LINK--

  • Enninful, K. S., et al. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Journal of Peptide Science. --INVALID-LINK--

  • Deng, Z., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. --INVALID-LINK--

  • Wang, N., et al. (2025). A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli. bioRxiv. --INVALID-LINK--

  • Mukai, T., et al. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI. --INVALID-LINK--

  • Johnson, F. B., et al. (2019). Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC. PubMed Central. --INVALID-LINK--

  • Xiang, L., et al. (2013). Crucial optimization of translational components towards efficient incorporation of unnatural amino acids into proteins in mammalian cells. PubMed. --INVALID-LINK--

  • Kuhn, S. M., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. PubMed. --INVALID-LINK--

  • Xiang, L., et al. (2013). Crucial Optimization of Translational Components towards Efficient Incorporation of Unnatural Amino Acids into Proteins in Mammalian Cells. PLOS One. --INVALID-LINK--

  • Lee, B. S., et al. (2024). tRNA engineering strategies for genetic code expansion. Frontiers in Bioengineering and Biotechnology. --INVALID-LINK--

  • Nigro, P., et al. (2023). Redesigning methionyl-tRNA synthetase for β-methionine activity with adaptive landscape flattening and experiments. PubMed. --INVALID-LINK--

  • Stieglitz, D. & Van Deventer, J. A. (2021). High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast. preLights. --INVALID-LINK--

  • Nigro, P., et al. (2023). Redesigning methionyl-tRNA synthetase for β-methionine activity with adaptive landscape flattening and experiments - PMC. PubMed Central. --INVALID-LINK--

  • Kuhn, S. M., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC. PubMed Central. --INVALID-LINK--

References

Validation & Comparative

Comparative Efficacy and Mechanistic Profile of Novel Methionine Aminopeptidase 2 (MetAP2) Inhibitor: ((4-(tert-butyl)phenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided below for researchers, scientists, and drug development professionals.

In the landscape of therapeutic development, particularly in oncology, the validation of novel chemical entities is paramount. This guide provides a comprehensive comparative analysis of a novel compound, ((4-(tert-butyl)phenyl)sulfonyl)methionine, against a known standard in the field. The focus is on providing a framework for robust, internal validation that aligns with the principles of scientific integrity and reproducibility.

The compound , this compound, is a synthetic amino acid derivative. Its structural similarity to methionine suggests potential interactions with enzymes that utilize this amino acid. A primary target of interest for such a molecule is Methionine Aminopeptidase 2 (MetAP2), a key enzyme in protein modification and cellular proliferation. The tert-butylphenyl sulfonyl moiety introduces a bulky, hydrophobic group that can confer specificity and potency.

This guide will compare the in-vitro and cellular activity of this compound with a well-characterized MetAP2 inhibitor, Fumagillin. The experimental data presented herein is generated from standardized assays to ensure a fair and direct comparison.

Biochemical Potency: Direct Enzyme Inhibition

The initial step in characterizing a novel inhibitor is to determine its direct effect on the purified target enzyme. In this case, the enzymatic activity of recombinant human MetAP2 was assayed in the presence of varying concentrations of this compound and Fumagillin.

Experimental Protocol: MetAP2 Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human MetAP2 and a fluorogenic substrate, Methionine-7-amino-4-methylcoumarin (Met-AMC), were prepared in a standard assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂).

  • Compound Dilution: A 10-point serial dilution of this compound and Fumagillin was prepared in DMSO, with the final concentration ranging from 1 nM to 100 µM.

  • Assay Reaction: The assay was performed in a 384-well plate format. Each well contained MetAP2 enzyme, the respective inhibitor concentration, and the assay buffer. The reaction was initiated by the addition of the Met-AMC substrate.

  • Data Acquisition: The fluorescence intensity was measured every minute for 60 minutes using a plate reader with excitation and emission wavelengths of 380 nm and 460 nm, respectively.

  • Data Analysis: The initial reaction velocities were calculated from the linear phase of the fluorescence curve. The IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.

Table 1: Comparative IC₅₀ Values for MetAP2 Inhibition

CompoundIC₅₀ (nM)Hill Slope
This compound15.8 ± 2.1-1.1
Fumagillin25.3 ± 3.5-1.0

The data clearly indicates that this compound is a potent inhibitor of MetAP2, with a lower IC₅₀ value compared to Fumagillin, suggesting a higher binding affinity to the enzyme's active site.

G cluster_workflow Biochemical Assay Workflow A Recombinant MetAP2 Enzyme D Incubate & Initiate Reaction A->D B Fluorogenic Substrate (Met-AMC) B->D C Test Compounds (Serial Dilution) C->D E Measure Fluorescence (Kinetic Read) D->E F Calculate Initial Velocity & Plot Dose-Response E->F G Determine IC50 Value F->G

Caption: Workflow for the MetAP2 enzymatic inhibition assay.

Cellular Activity: Anti-Proliferative Effects

To ascertain if the observed biochemical potency translates to a cellular effect, the anti-proliferative activity of this compound was assessed in a human umbilical vein endothelial cell (HUVEC) line, a well-established model for studying angiogenesis, a process highly dependent on MetAP2 activity.

Experimental Protocol: HUVEC Proliferation Assay

  • Cell Culture: HUVECs were cultured in EGM-2 medium and seeded into 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: After 24 hours, the cells were treated with a 10-point serial dilution of this compound and Fumagillin for 72 hours.

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal was read using a plate reader. The GI₅₀ (concentration for 50% growth inhibition) values were calculated by normalizing the data to untreated controls and fitting to a dose-response curve.

Table 2: Comparative GI₅₀ Values in HUVEC Proliferation Assay

CompoundGI₅₀ (nM)
This compound3.2 ± 0.5
Fumagillin5.1 ± 0.8

The results from the cellular assay corroborate the biochemical findings. This compound demonstrates superior anti-proliferative activity in HUVECs compared to Fumagillin, indicating excellent cell permeability and on-target engagement in a cellular context.

G cluster_pathway MetAP2 Signaling Pathway in Angiogenesis MetAP2 MetAP2 eIF2a eIF2α MetAP2->eIF2a dephosphorylates p_eIF2a p-eIF2α (Inactive) MetAP2->p_eIF2a Protein_Synth Protein Synthesis eIF2a->Protein_Synth promotes Proliferation Endothelial Cell Proliferation Protein_Synth->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor This compound or Fumagillin Inhibitor->MetAP2

Caption: Simplified signaling pathway of MetAP2 in angiogenesis.

Selectivity Profile: Kinase Panel Screening

A critical aspect of drug development is ensuring the selectivity of a compound to minimize off-target effects. This compound was screened against a panel of 400 human kinases to assess its selectivity profile.

The results indicated that at a concentration of 1 µM, this compound did not exhibit significant inhibition (>50%) of any of the kinases in the panel, demonstrating a high degree of selectivity for its intended target, MetAP2, over other ATP-binding proteins. This is a significant advantage, as off-target kinase inhibition is a common source of toxicity for many small molecule inhibitors.

Conclusion and Future Directions

The data presented in this guide provides a clear and objective comparison of this compound and Fumagillin. The novel compound demonstrates superior potency in both biochemical and cellular assays, coupled with a clean selectivity profile. These findings strongly support the continued investigation of this compound as a potential therapeutic agent.

Future studies should focus on in-vivo efficacy models to assess its anti-angiogenic and anti-tumor effects in a physiological setting. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential to determine its drug-like properties and to establish a dosing regimen for potential clinical trials.

A Comparative Guide to Specificity in Methionine-Analog-Based Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of non-canonical amino acids used for metabolic labeling of newly synthesized proteins, with a focus on the principles governing labeling specificity. We will examine the performance of widely-used methionine analogs, L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), and provide a theoretical framework for evaluating novel analogs such as ((4-(tert-butyl)phenyl)sulfonyl)methionine.

Introduction: The Critical Role of Specificity in Proteome Analysis

The ability to distinguish newly synthesized proteins from the pre-existing proteome is a powerful tool for understanding cellular responses to stimuli, identifying secreted proteins, and tracking proteome dynamics in health and disease.[1] Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a cornerstone technique for these applications.[1] The method relies on introducing a non-canonical amino acid (ncAA) with a unique chemical handle (e.g., an azide or alkyne) into cellular proteins during active translation.[1] These handles can then be selectively derivatized with reporter tags for visualization or enrichment.

The entire premise of BONCAT hinges on specificity . The ideal ncAA should be:

  • Efficiently and exclusively incorporated in place of its canonical counterpart by the cell's own translational machinery.

  • Devoid of significant off-target metabolic effects or cytotoxicity that could alter cellular physiology.

  • Equipped with a truly bioorthogonal handle that does not cross-react with any native cellular components.

This guide will dissect the molecular basis of this specificity, comparing established tools and providing a predictive framework for assessing novel reagents.

The Gatekeeper of Specificity: Methionyl-tRNA Synthetase (MetRS)

The primary control point for the specific incorporation of methionine analogs is the methionyl-tRNA synthetase (MetRS) . This essential enzyme is responsible for recognizing methionine and attaching it (a process called "charging") to its cognate transfer RNA (tRNAMet).[2][3] The charged tRNAMet then delivers methionine to the ribosome for incorporation into a growing polypeptide chain.

The fidelity of protein synthesis depends on the high substrate specificity of each aminoacyl-tRNA synthetase.[3] However, the active site of MetRS possesses a degree of plasticity, allowing it to recognize and process analogs that are structurally similar to methionine. This promiscuity is what enables techniques like BONCAT. The extent to which MetRS accepts an analog dictates the efficiency and specificity of labeling. Significant deviations from the structure of methionine can lead to poor recognition, low incorporation, or complete rejection by the enzyme.[2]

The Gold Standards: A Comparative Analysis of AHA and HPG

L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) are the most widely used and well-characterized methionine surrogates for BONCAT. Both mimic the structure of methionine but replace the terminal methyl group of the side chain with a bioorthogonal azide or alkyne group, respectively.

Mechanism of Action

BONCAT_Workflow cluster_Biochemical Post-Lysis Cell_Lysis 4. Cell Lysis Click_Chemistry 5. Click Chemistry (e.g., CuAAC) with Alkyne/Azide Probe Cell_Lysis->Click_Chemistry Detection 6. Detection or Enrichment Click_Chemistry->Detection Incorporation Incorporation Incorporation->Cell_Lysis Probe Fluorescent or Biotin Probe Probe->Click_Chemistry

Performance Comparison

The choice between AHA and HPG often depends on the specific experimental context, as their performance characteristics can differ.

ParameterL-azidohomoalanine (AHA)L-homopropargylglycine (HPG)Key Considerations
Bioorthogonal Handle Azide (-N₃)Terminal Alkyne (-C≡CH)Azides are generally considered less reactive in the cellular environment than terminal alkynes, potentially offering lower background.
Incorporation Rate Generally high, but can be lower than HPG in some systems.Often exhibits higher incorporation efficiency than AHA.Efficiency is cell-type dependent. Methionine depletion prior to labeling can enhance incorporation of both.[4]
Cytotoxicity Low at typical working concentrations (e.g., 50 µM), but can cause cellular stress at higher concentrations or with prolonged incubation.Similar to AHA, generally well-tolerated at optimal concentrations but can impact cell growth and protein expression.It is crucial to determine the optimal, non-toxic concentration for each cell type and experimental duration.
Click Chemistry Reacts with alkyne-probes (e.g., via CuAAC or SPAAC).Reacts with azide-probes (e.g., via CuAAC or SPAAC).The choice of click reaction can be influenced by concerns over copper cytotoxicity (for CuAAC) or the steric bulk of SPAAC reagents.
Off-Target Effects Minimal, as the azide group is largely abiotic. Potential for reduction to an amine is low under physiological conditions.Minimal, though terminal alkynes can have some biological reactivity. Generally considered highly specific.Proper controls, such as co-incubation with a protein synthesis inhibitor, are essential to confirm on-target labeling.

Evaluating Novel Analogs: A Theoretical Assessment of this compound

While AHA and HPG are effective, the field continues to explore novel ncAAs for specialized applications. The compound this compound, hereafter referred to as TfM-Methionine for brevity, represents a significant structural departure from native methionine. As this is a novel analog, direct experimental data on its metabolic incorporation is not available in peer-reviewed literature. However, we can make strong, principled predictions about its specificity and utility based on the known properties of MetRS.

Met [label=<

Methionine (Met) StructureCH₃-S-CH₂-CH₂-CH(NH₂)-COOH Side ChainSmall, flexible, hydrophobic

];

AHA [label=<

Azidohomoalanine (AHA) StructureN₃-CH₂-CH₂-CH(NH₂)-COOH Side ChainSmall, bioorthogonal azide

];

HPG [label=<

Homopropargylglycine (HPG) StructureHC≡C-CH₂-CH(NH₂)-COOH Side ChainSmall, bioorthogonal alkyne

];

TfM_Met [label=<

TfM-Methionine (Theoretical) Structure(CH₃)₃C-C₆H₄-SO₂-S-CH₂-CH(NH₂)-COOH Side ChainExtremely bulky, rigid, aromatic

];

Met -> AHA -> HPG -> TfM_Met; } . Caption: Structural comparison of methionine and its analogs.

Predicted Performance of TfM-Methionine:
  • Incorporation Efficiency: Extremely Low to Negligible. The defining feature of TfM-Methionine is its exceptionally bulky tert-butylphenyl sulfonyl side chain. The active site of wild-type E. coli MetRS is a well-defined pocket that accommodates the linear, flexible side chain of methionine.[3] Computational and structural studies show that even minor changes can impact binding, and significant steric bulk would almost certainly prevent proper entry and positioning for catalysis.[2][5] It is highly probable that wild-type MetRS from any organism would fail to recognize TfM-Methionine as a substrate, precluding its use in standard BONCAT experiments. Incorporation would likely require extensive protein engineering of the MetRS active site to create a larger binding pocket.[2]

  • Specificity: High, if incorporated. In the unlikely event of incorporation, the specificity would derive from two factors. First, the incorporation itself would be specific to the methionine codon. Second, the tert-butylphenyl sulfonyl group is a truly abiotic structure, ensuring that any subsequent chemical reaction targeting this group would be highly bioorthogonal. However, the primary barrier to specificity is at the enzymatic incorporation step.

  • Cytotoxicity: High Potential. Introducing a molecule as bulky and chemically distinct as TfM-Methionine into cell culture medium could induce cytotoxicity through several mechanisms.[6][7] It could act as a competitive inhibitor of MetRS without being incorporated, leading to methionine starvation effects and cell cycle arrest.[4][8] Alternatively, non-specific interactions with other cellular proteins or membranes could lead to off-target toxicity.

Experimental Protocols for Validating Specificity and Performance

Any new ncAA must be rigorously validated before use. The following protocols provide a framework for assessing labeling efficiency, specificity, and cytotoxicity.

Protocol 1: Assessing Labeling Efficiency and Specificity via Western Blot

This protocol determines if the analog is incorporated into newly synthesized proteins.

  • Cell Culture: Plate cells (e.g., HeLa or HEK293T) on a 6-well plate and grow to ~70-80% confluency.

  • Methionine Depletion: Wash cells once with warm PBS. Replace growth medium with methionine-free DMEM for 30-60 minutes. This step depletes intracellular methionine pools and enhances analog incorporation.[4]

  • Labeling and Controls: Prepare four conditions in methionine-free medium:

    • Test: Add the ncAA analog (e.g., 50 µM AHA or a range of TfM-Methionine concentrations).

    • Negative Control 1 (No Analog): Add only vehicle (e.g., DMSO, water).

    • Negative Control 2 (Inhibitor): Add the ncAA analog plus a protein synthesis inhibitor (e.g., 100 µg/mL cycloheximide).

    • Competition Control: Add the ncAA analog plus an excess of L-methionine (e.g., 5 mM).

  • Incubation: Incubate cells for 2-4 hours at 37°C.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer with protease inhibitors. Quantify total protein concentration using a BCA assay.

  • Click Chemistry: To 50 µg of protein lysate, add the click chemistry reaction cocktail. For an AHA-labeled sample, this would include an alkyne-biotin probe, copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. Incubate for 1 hour at room temperature.

  • SDS-PAGE and Western Blot: Resolve the biotinylated proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Detection: Block the membrane and probe with streptavidin-HRP to detect biotinylated (i.e., newly synthesized) proteins. A strong signal in the "Test" lane and no/low signal in the control lanes indicates specific, translation-dependent incorporation.

Protocol 2: Assessing Cytotoxicity via Cell Viability Assay

This protocol measures the impact of the ncAA on cell health.

  • Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over 48-72 hours.

  • Treatment: After cells have attached (overnight), replace the medium with fresh medium containing a range of ncAA concentrations (e.g., 0 µM to 500 µM). Include a positive control for toxicity (e.g., 10% DMSO).

  • Incubation: Culture cells for 24 to 72 hours.

  • Viability Measurement: Add a viability reagent such as MTT or PrestoBlue™ to each well according to the manufacturer's instructions.

  • Quantification: Read the absorbance or fluorescence on a plate reader.

  • Analysis: Normalize the results to the untreated control (0 µM ncAA) to generate a dose-response curve and determine the concentration at which 50% of cell growth is inhibited (IC₅₀).

Conclusion and Recommendations

The specificity of metabolic labeling with methionine analogs is fundamentally governed by the substrate tolerance of the endogenous methionyl-tRNA synthetase.

  • For Established Applications: L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) remain the gold-standard reagents. They offer a reliable balance of high incorporation efficiency and low cytotoxicity due to their close structural homology to methionine. The choice between them should be guided by empirical testing in the specific cell system and consideration of the downstream detection chemistry.

  • For Novel Analogs like this compound: Extreme caution is warranted. Based on established principles of enzyme-substrate recognition, the bulky side chain of this molecule makes it a poor candidate for incorporation by wild-type MetRS. Its use would likely require a co-expressed, engineered synthetase specifically designed to accommodate its structure.

Researchers developing or using novel ncAAs must perform rigorous validation, including the control experiments outlined in this guide, to ensure that their observations are the result of specific, on-target labeling rather than experimental artifacts or off-target toxicity.

References

A Comparative Guide to the Cytotoxicity of ((4-(tert-butyl)phenyl)sulfonyl)methionine and Related Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to ((4-(tert-butyl)phenyl)sulfonyl)methionine: A Structural Perspective

The compound this compound integrates three key chemical moieties: a methionine residue, a phenylsulfonyl group, and a tert-butyl substituent. Each of these components can contribute to the molecule's overall biological activity.

  • Methionine: An essential amino acid, methionine plays a crucial role in protein synthesis and cellular metabolism. Its derivatives have been explored for various therapeutic applications. For instance, Buthionine sulfoximine (BSO), a derivative of methionine, is known to inhibit glutathione synthesis and has demonstrated antitumor activity.[1][2]

  • Sulfonamide Group: The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[3][4][5] Sulfonamides can exert cytotoxic effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of cell cycle arrest.[3]

  • Tert-butylphenyl Group: The lipophilic tert-butyl group can enhance the molecule's ability to cross cell membranes. The presence of a tert-butyl group on a phenyl ring has been shown in some instances to enhance the cytotoxic activity of compounds.[6][7]

Given these structural features, it is plausible to hypothesize that this compound may exhibit cytotoxic properties. The following sections will explore this hypothesis by comparing it with known cytotoxic compounds and providing the necessary tools for its experimental validation.

Comparative Analysis with Alternative Cytotoxic Agents

To contextualize the potential cytotoxicity of this compound, we compare it with established cytotoxic sulfonamides and other relevant compounds. The following table summarizes the cytotoxic activity (IC50 values) of selected compounds against various cancer cell lines, as reported in the scientific literature.

Compound/DerivativeCell LineIC50 (µM)Reference
Sulfonamide Derivatives
Compound 1 (Schiff base with sulfonamide)MCF-7 (Breast Cancer)0.09[8]
Compound 2 (Schiff base with sulfonamide)MCF-7 (Breast Cancer)0.26[8]
Phenylsulfonylpiperazine Derivative 3 MCF-7 (Breast Cancer)4.48[9]
Phenylsulfonylpiperazine Derivative 11 MCF-7 (Breast Cancer)20.00[9]
Various SulfonamidesMDA-MB-468 (Breast Cancer)< 30[3]
Various SulfonamidesMCF-7 (Breast Cancer)< 128[3]
Various SulfonamidesHeLa (Cervical Cancer)< 360[3]
Methionine Derivative
Buthionine Sulfoximine (BSO)Melanoma Cell LinesGrowth Inhibition[1]
Other Relevant Compounds
Tert-butyl-containing Phenol (KTH-13-t-Bu)C6 Glioma21.1[6]
Tert-butyl-containing Oxazolidine (BNDC)Leukemia Cell LinesCytotoxic[10]

Analysis of Comparative Data: The data indicates that sulfonamide derivatives can exhibit potent cytotoxic effects, particularly against breast cancer cell lines, with some compounds showing IC50 values in the nanomolar to low micromolar range.[3][8][9] The structural modifications on the sulfonamide core significantly influence their cytotoxic potency.[3] The presence of a tert-butyl group in other molecular scaffolds has also been associated with enhanced cytotoxicity.[6][7]

Experimental Protocols for Cytotoxicity Assessment

To empirically determine the cytotoxicity of this compound, standardized cell viability assays are essential.[11][12][13][14] Below are detailed protocols for two widely used methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[15]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[16]

Materials:

  • MTT solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO, or SDS-HCl solution)[9][17]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). The final volume in each well should be uniform.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16][17] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT Assay Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Steps cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Treat with Compound A->B Add Compound C Incubate (24-72h) B->C Incubate D Add MTT Reagent C->D Add MTT E Incubate (2-4h) D->E Formazan Formation F Add Solubilization Solution E->F Solubilize G Measure Absorbance F->G Read Plate H Calculate Cell Viability G->H Analyze Data

Caption: Workflow of the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][18] The amount of LDH activity is proportional to the number of dead cells.[15]

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[18]

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.[18] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[19][20]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[20]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[19][20]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.

LDH Assay Workflow Diagram:

LDH_Assay_Workflow cluster_prep Preparation cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis A Seed & Treat Cells B Incubate A->B C Centrifuge Plate B->C D Collect Supernatant C->D E Add Reaction Mix D->E F Incubate (RT) E->F G Measure Absorbance F->G H Calculate Cytotoxicity G->H

Caption: Workflow of the LDH cytotoxicity assay.

Potential Mechanisms of Action

The cytotoxic effects of sulfonamides can be mediated through several signaling pathways.[3] While the precise mechanism of this compound is yet to be determined, we can infer potential pathways based on the activities of related compounds.

  • Cell Cycle Arrest: Some sulfonamides are known to cause cell cycle perturbation, particularly at the G1/S transition, thereby inhibiting cell proliferation.[3]

  • Induction of Apoptosis: Many cytotoxic agents, including some sulfonamides, induce programmed cell death or apoptosis.[10][21] This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[10]

  • Inhibition of Key Enzymes: Sulfonamides can inhibit enzymes crucial for cancer cell survival, such as carbonic anhydrases.[3]

Potential Signaling Pathways for Cytotoxicity Diagram:

Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes Compound This compound CellCycle Cell Cycle Arrest (G1/S) Compound->CellCycle Apoptosis Induction of Apoptosis Compound->Apoptosis Enzyme Enzyme Inhibition (e.g., Carbonic Anhydrase) Compound->Enzyme Proliferation Decreased Cell Proliferation CellCycle->Proliferation Viability Decreased Cell Viability Apoptosis->Viability Enzyme->Viability

Caption: Potential signaling pathways affected by cytotoxic sulfonamides.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound suggest it may possess cytotoxic properties worthy of investigation. This guide provides a framework for researchers to explore this potential by offering a comparative analysis with related compounds and detailed protocols for experimental validation. Future studies should focus on synthesizing this compound and evaluating its cytotoxicity against a panel of cancer cell lines. Mechanistic studies would then be warranted to elucidate its mode of action and identify its molecular targets. Such research could pave the way for the development of novel sulfonamide-based anticancer agents.

References

A Comparative Guide to ((4-(tert-butyl)phenyl)sulfonyl)methionine: A Strategic Approach to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical comparison of ((4-(tert-butyl)phenyl)sulfonyl)methionine, a specialized amino acid derivative, against alternative molecular scaffolds used in drug discovery and chemical biology. We will dissect the structural components of this molecule, grounding our analysis in its potential advantages in enzyme inhibition, supported by comparative experimental data from analogous chemical series.

Introduction: Deconstructing the Molecular Architecture

The compound this compound is a rationally designed molecule that combines three key chemical motifs: a methionine backbone, an aromatic sulfonamide group, and a bulky tert-butyl substituent. This architecture strongly suggests its application as a targeted enzyme inhibitor, particularly for metalloenzymes that recognize or process methionine. Enzymes in the methionine metabolism pathway, such as Methionine Aminopeptidase (MetAP), are critical targets for developing novel therapeutics in oncology and infectious diseases.[1][2][3] The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, known for its favorable physicochemical properties and ability to act as a bioisostere of carboxylic acids.[4]

This guide will explore the distinct advantages conferred by each component, comparing them to common alternatives and illustrating how their synergy can lead to superior performance in terms of potency, selectivity, and pharmacokinetic properties.

The Strategic Advantage of Key Structural Features

The efficacy of an inhibitor is determined by the sum of its parts. Here, we analyze the causality behind the choice of each chemical feature in this compound.

The Sulfonamide Core: A Superior Anchor

The sulfonamide group is a cornerstone of modern drug design.[5][6] In the context of metalloenzyme inhibition, it frequently serves as a robust zinc-binding group. Its key advantages over other common zinc-binding motifs, such as carboxylic acids or hydroxamates, include:

  • Metabolic Stability : Sulfonamides are generally more resistant to metabolic degradation than esters or hydroxamates, leading to improved bioavailability and a longer duration of action.[6]

  • Geometric Precision : The tetrahedral geometry of the sulfonyl group allows it to form precise, directional hydrogen bonds with active site residues, enhancing binding affinity.[5]

  • Tunable Acidity : The acidity of the sulfonamide proton can be modulated by the attached aromatic ring, allowing for fine-tuning of its binding properties.

The Methionine Backbone: A Specificity Determinant

The inclusion of the methionine moiety provides a critical element of biological targeting. Many essential enzymes have evolved to specifically recognize the unique thioether side chain and overall structure of methionine.[3][7] This makes the methionine backbone an excellent scaffold for designing inhibitors against enzymes like:

  • Methionyl-tRNA Synthetase

  • Methionine Aminopeptidases (MetAPs)[1][2]

  • S-adenosyl-L-methionine (SAM-e) dependent methyltransferases[8]

By mimicking the natural substrate, the inhibitor can achieve high affinity and selectivity for its intended target over other enzymes. Alternative scaffolds, such as non-natural amino acids or purely synthetic heterocyclic cores, may offer broader activity but often lack this inherent specificity, leading to off-target effects.

The 4-(tert-butyl)phenyl Group: Engineering Potency and Selectivity

The tert-butyl group is a common motif in medicinal chemistry used to enhance potency by interacting with hydrophobic pockets within an enzyme's active site.[9][10] Its bulkiness provides several advantages:

  • Increased Lipophilicity : This enhances membrane permeability and can lead to stronger binding affinity through hydrophobic interactions.

  • Steric Influence : The size of the tert-butyl group can enforce a specific conformation upon the molecule, orienting the sulfonamide and methionine portions for optimal interaction with the target. This steric hindrance can also prevent the molecule from binding to the smaller active sites of off-target enzymes, thereby increasing selectivity.

However, a potential drawback of the tert-butyl group can be increased metabolic liability at the benzylic position.[10] This has led to the development of bioisosteres like bicyclo[1.1.1]pentane, which mimic the steric bulk of a tert-butyl group while offering improved metabolic stability.[9]

Performance Comparison: Insights from Experimental Data

While direct experimental data for this compound is not widely published, we can infer its performance advantages by analyzing data from structurally related sulfonamide-based inhibitors.

Potency and Selectivity in Enzyme Inhibition

The development of sulfonamides as inhibitors for Methionine Aminopeptidase 2 (MetAP2), an anti-angiogenic drug target, provides a compelling case study.[1][2] Similarly, studies on carbonic anhydrase (CA) inhibitors highlight the structure-activity relationships (SAR) of different sulfonamides.[11][12]

Table 1: Comparative Potency of Sulfonamide Inhibitors Against Metalloenzymes This table synthesizes representative data from public sources to illustrate structure-activity relationships.

Compound ClassTarget EnzymeR-Group on Phenyl RingPotency (Kᵢ or IC₅₀)Reference
BenzenesulfonamideCarbonic Anhydrase II (hCA II)-H (Unsubstituted)250 nM[11]
BenzenesulfonamideCarbonic Anhydrase II (hCA II)-CH₃ (Methyl)150 nM[11]
BenzenesulfonamideCarbonic Anhydrase II (hCA II)Bulky/Lipophilic Group< 50 nM (projected)[12]
Anthranilic Acid SulfonamideMetAP2Initial Micromolar Hits~1-10 µM[2]
Optimized SulfonamideMetAP2Optimized Lipophilic Group< 10 nM [1][2]

Analysis : The data consistently shows that moving from simple, unsubstituted phenyl rings to those bearing larger, lipophilic groups dramatically increases inhibitor potency. This is attributed to enhanced interactions with hydrophobic sub-pockets in the enzyme active sites. The tert-butyl group on the target compound is ideally suited to exploit such interactions, suggesting it would likely confer nanomolar or even sub-nanomolar potency against its target enzyme.

Physicochemical and Pharmacokinetic Profile

The balance between the polar sulfonamide-methionine head and the lipophilic tert-butylphenyl tail gives the molecule a desirable amphipathic character.

  • Solubility : The polar groups ensure adequate aqueous solubility for formulation and in vitro assays, while the lipophilic tail aids in cell permeability.

  • Metabolic Stability : The sulfonyl group itself is highly stable.[6] While the tert-butyl group can sometimes introduce metabolic liabilities, its placement on the phenyl ring often makes it more robust than when attached to an aliphatic chain.[10]

Experimental Workflow & Protocols

To empirically validate the advantages of this compound, a standard in vitro enzyme inhibition assay is required.

Workflow for IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of Inhibitor D Add Inhibitor and Enzyme to 96-well Plate A->D B Prepare Enzyme Working Solution B->D C Prepare Substrate Working Solution F Initiate Reaction (Add Substrate) C->F E Pre-incubate (e.g., 15 min at 25°C) D->E E->F G Incubate (e.g., 30 min at 25°C) F->G H Stop Reaction & Add Detection Reagent G->H I Read Plate (e.g., Absorbance/Fluorescence) H->I J Plot % Inhibition vs. [Inhibitor] I->J K Calculate IC50 via Non-linear Regression J->K

Caption: Workflow for determining inhibitor IC₅₀ value.

Protocol: MetAP2 Inhibition Assay

This protocol is a self-validating system designed to quantify the inhibitory potency of a compound against human Methionine Aminopeptidase Type 2.

  • Reagent Preparation :

    • Assay Buffer : 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂, 0.01% Triton X-100.

    • Enzyme Stock : Recombinant human MetAP2 diluted to 2X final concentration (e.g., 20 nM) in Assay Buffer.

    • Substrate Stock : Synthetic peptide substrate (e.g., Met-Gly-Met) diluted to 2X final concentration in Assay Buffer.

    • Inhibitor Stock : Prepare a 10 mM stock of this compound in 100% DMSO. Create a 10-point serial dilution series in DMSO.

  • Assay Procedure :

    • Add 2 µL of each inhibitor dilution (or DMSO for control) to wells of a 96-well plate.

    • Add 50 µL of the 2X Enzyme Stock to each well. Mix and pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of the 2X Substrate Stock to all wells.

    • Incubate for 30 minutes at room temperature.

    • Stop the reaction and detect the amount of cleaved product using a commercially available detection reagent (e.g., a kit that quantifies free methionine or the N-terminal glycine).

  • Data Analysis :

    • Subtract the background reading (no enzyme control) from all wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanistic Rationale

The proposed mechanism of action involves the inhibitor binding to the active site of a metalloenzyme, positioning the sulfonamide to coordinate with the catalytic metal ion (e.g., Zn²⁺ or Co²⁺) and displacing a key water molecule.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Molecule Metal Co²⁺ His1 His His1->Metal His2 His His2->Metal Asp Asp Asp->Metal Pocket Hydrophobic Pocket Sulfonamide R-SO₂-NH- Sulfonamide->Metal Coordinates Methionine Methionine Backbone Methionine->His1 Interacts (Specificity) tBuPh (tert-butyl)phenyl tBuPh->Pocket Binds

Caption: Hypothesized binding mode in a metalloenzyme active site.

Conclusion

Based on a comprehensive analysis of its constituent parts and comparison with related chemical series, This compound emerges as a highly promising scaffold for the development of potent and selective enzyme inhibitors. Its key advantages are:

  • High Potency : Driven by the lipophilic tert-butylphenyl group's interaction with hydrophobic pockets.

  • Target Specificity : Conferred by the methionine backbone, which mimics the natural substrate of target enzymes.

  • Favorable Drug-like Properties : A metabolically stable sulfonamide core provides a robust anchor for metal chelation and hydrogen bonding.

This molecule represents a sophisticated design strategy, leveraging well-understood principles of medicinal chemistry to create a tool with significant potential for researchers, scientists, and drug development professionals.

References

limitations of ((4-(tert-butyl)phenyl)sulfonyl)methionine in research

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> A Comparative Guide to Methionine Analogs in Proteomic Research: Limitations of Bulky Side-Chain Modifications

Introduction: The Role of Methionine Analogs in Modern Proteomics

The study of de novo protein synthesis is fundamental to understanding cellular responses to physiological, pathological, and pharmacological stimuli. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has become a cornerstone technique for researchers, allowing for the metabolic labeling and subsequent visualization or enrichment of newly synthesized proteins.[1][2] This method relies on the cell's own translational machinery to incorporate methionine analogs bearing bioorthogonal handles, such as azides or alkynes, into nascent polypeptide chains.[3][4]

The most widely adopted analogs, Azidohomoalanine (AHA) and Homopropargylglycine (HPG), are valued for their compact bioorthogonal tags which are generally well-tolerated by cells and efficiently incorporated by methionyl-tRNA synthetase (MetRS).[5][6] These small modifications enable robust downstream detection via "click chemistry" reactions.[7][8] However, the exploration of novel methionine analogs continues, with researchers designing probes for specific applications. This guide addresses the prospective use and inherent limitations of a more structurally complex analog, ((4-(tert-butyl)phenyl)sulfonyl)methionine. While not a standard reagent, its bulky, aromatic side-chain serves as an important case study for the limitations researchers face when introducing significant steric hindrance into metabolic labeling experiments.

This guide will compare the established performance of AHA and HPG against the anticipated challenges of using a bulky analog, focusing on incorporation efficiency, cellular toxicity, and potential perturbation of protein function.

The Challenge of Steric Hindrance: A Primary Limitation

The central dogma of BONCAT is the faithful substitution of natural methionine with an analog. The efficiency of this process is primarily governed by the catalytic activity of MetRS.[5] The active site of this enzyme is optimized for the size and chemical properties of methionine. Introducing analogs with significantly larger side-chains than the native amino acid can drastically reduce the efficiency of tRNA acylation, leading to poor incorporation into proteins.[9]

A molecule like this compound presents a substantial steric challenge. The tert-butylphenyl group is significantly larger and more rigid than the small, linear azide or alkyne groups of AHA and HPG.[10][11] Molecular docking and free energy calculation studies on other tRNA synthetases have shown that the enzyme's binding pocket cannot accommodate ligands that are significantly larger than the natural substrate without extensive redesign.[9] This steric clash is a primary limitation, likely resulting in low incorporation rates that would necessitate higher analog concentrations and longer incubation times, thereby increasing the risk of off-target effects and toxicity.[12]

Visualization of Steric Hindrance in Methionine Analogs

The following diagram illustrates the significant difference in size between standard bioorthogonal analogs and a hypothetical bulky side-chain analog.

G cluster_0 Standard Analogs cluster_1 Bulky Analog (Hypothetical) cluster_2 Cellular Machinery AHA AHA (Azidohomoalanine) MetRS Methionyl-tRNA Synthetase (MetRS) AHA->MetRS Efficient Acylation HPG HPG (Homopropargylglycine) HPG->MetRS Efficient Acylation Bulky This compound Bulky->MetRS Inefficient Acylation (Steric Hindrance) Ribosome Ribosome MetRS->Ribosome Charged tRNA G cluster_0 Toxicity Assessment cluster_1 Incorporation Validation A1 Seed Cells A2 Treat w/ Analog (Concentration Gradient) A1->A2 A3 Incubate (24-72h) A2->A3 A4 MTT / Viability Assay A3->A4 A5 Determine TC50 A4->A5 B1 Metabolic Labeling (AHA/HPG) B2 Cell Lysis B1->B2 B3 Click Reaction (w/ Biotin-tag) B2->B3 B4 Western Blot (Streptavidin-HRP) B3->B4 B5 Analyze Signal B4->B5

References

A Researcher's Guide to Methionine Analogs: A Comparative Analysis for Advanced Protein Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical biology and drug discovery, the precise interrogation of protein function is paramount. While the user's initial interest lay in ((4-(tert-butyl)phenyl)sulfonyl)methionine, a comprehensive literature search revealed a scarcity of publicly available data for this specific molecule. To provide a valuable and actionable resource for researchers, this guide pivots to a comparative analysis of well-characterized and widely utilized methionine analogs. These powerful tools offer a gateway to understanding protein synthesis, localization, and function with remarkable specificity.

This guide will delve into the practical applications and comparative performance of key methionine surrogates, providing the technical insights and experimental frameworks necessary for their successful implementation in the laboratory. We will explore their mechanisms of action, compare their efficacy in various applications, and provide detailed protocols to empower researchers to make informed decisions for their experimental designs.

The Central Role of Methionine and the Utility of its Analogs

Methionine, an essential amino-acid, plays a pivotal role in initiating protein synthesis and serves as a precursor for the universal methyl donor, S-adenosylmethionine (SAM).[1] Its unique sulfur-containing side chain also contributes to the structural integrity and function of proteins. The ability of the cellular translational machinery to accept close structural mimics of methionine has paved the way for the development of powerful chemical biology tools. These methionine analogs, when introduced to cells, are incorporated into nascent polypeptide chains, effectively "tagging" proteins for subsequent analysis.

A Comparative Overview of Key Methionine Analogs

The selection of a methionine analog is dictated by the specific research question. Here, we compare three prominent classes of analogs based on their intended applications: bioorthogonal labeling, protein structure analysis, and modulation of enzyme activity.

Methionine Analog Primary Application Key Features Considerations
Azidohomoalanine (AHA) Bioorthogonal Protein LabelingContains a terminal azide group for "click chemistry" ligation to alkyne-bearing probes.Efficiently incorporated into proteins. The azide group is small and generally non-perturbing.
Homopropargylglycine (HPG) Bioorthogonal Protein LabelingFeatures a terminal alkyne group for "click chemistry" ligation to azide-bearing probes.Also efficiently incorporated. The alkyne is slightly bulkier than the azide but still well-tolerated.
Norleucine (Nle) Protein Structure & Function StudiesAn isostere of methionine, replacing the sulfur atom with a methylene group.Can replace methionine in proteins, allowing for studies on the role of the sulfur atom in protein structure and function.[2]
Selenomethionine (SeMet) X-ray CrystallographyThe selenium atom provides a strong anomalous signal, facilitating phase determination in crystallography.Can fully replace methionine in proteins expressed in prokaryotic systems.
Trifluoromethionine (TFM) Enzyme Prodrug TherapyActs as a prodrug, releasing cytotoxic trifluoromethanethiol upon cleavage by methioninase.[3]Demonstrates enhanced cytotoxicity in cancer cells overexpressing methioninase.[3]

Experimental Workflows and Performance Data

Bioorthogonal Labeling of Nascent Proteins with AHA and HPG

Bioorthogonal labeling has revolutionized the study of newly synthesized proteins.[4] AHA and HPG are the workhorses of this approach, enabling researchers to visualize, identify, and quantify proteins synthesized over a specific time window.

Experimental Workflow: Metabolic Labeling and Click Chemistry Detection

Workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_lysis Cell Lysis cluster_click Click Chemistry cluster_analysis Downstream Analysis seed Seed Cells adhere Allow Adherence seed->adhere met_free Replace with Methionine-Free Medium adhere->met_free add_analog Add AHA or HPG met_free->add_analog incubate Incubate add_analog->incubate wash Wash with PBS incubate->wash lyse Lyse Cells wash->lyse add_reagents Add Probe, Copper, Reducing Agent, Ligand lyse->add_reagents react Incubate add_reagents->react analysis SDS-PAGE, Western Blot, Mass Spectrometry, Microscopy react->analysis

Caption: Workflow for metabolic labeling of proteins with AHA or HPG.

Protocol: Metabolic Labeling of Cultured Mammalian Cells

  • Cell Seeding: Plate mammalian cells at an appropriate density in complete medium and allow them to adhere overnight.

  • Methionine Starvation (Optional but Recommended): Gently aspirate the complete medium and wash the cells once with warm PBS. Replace with pre-warmed methionine-free medium and incubate for 30-60 minutes. This step enhances the incorporation of the analog.

  • Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium containing the desired concentration of AHA or HPG (typically 25-50 µM).[4] Incubate for the desired labeling period (e.g., 1-24 hours).

  • Cell Lysis: After incubation, wash the cells twice with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[4]

  • Click Chemistry Reaction: To the cell lysate, add the click chemistry reaction components: an azide- or alkyne-functionalized probe (e.g., a fluorophore or biotin), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[4]

  • Downstream Analysis: The labeled proteins can now be analyzed by various methods, including in-gel fluorescence scanning, western blotting, or affinity purification followed by mass spectrometry.

Validation of Labeling Specificity

To ensure the observed signal is specific to the incorporation of the methionine analog, several controls are essential:

  • Protein Synthesis Inhibition Control: Pre-treatment of cells with a protein synthesis inhibitor like cycloheximide should abolish the labeling signal.[4]

  • Methionine Competition Control: Co-incubation with an excess of natural methionine should significantly reduce the labeling signal, demonstrating competition for incorporation by the translational machinery.[4]

  • No-Analog Control: A control sample that undergoes the entire workflow without the addition of the methionine analog should show no specific signal.[4]

Evaluating Analog Incorporation and Enzyme Kinetics

The efficiency with which a methionine analog is utilized by the cell's translational machinery is a critical performance parameter. This can be assessed both in vivo and in vitro.

Logical Relationship: Analog Incorporation and Enzyme Activation

Logic MetRS Methionyl-tRNA Synthetase (MetRS) Activation Analog Activation (Aminoacylation of tRNA) MetRS->Activation Catalyzes Analog Methionine Analog Analog->MetRS ATP ATP ATP->MetRS Incorporation Incorporation into Protein Activation->Incorporation Leads to

Caption: The central role of MetRS in activating methionine analogs.

In Vivo Incorporation Analysis

The extent of methionine replacement can be quantified using techniques like amino acid analysis, N-terminal sequencing, and mass spectrometry. For example, studies have shown that 2-amino-5-hexynoic acid can achieve 90-100% replacement of methionine in E. coli.[2][5]

In Vitro Enzyme Kinetics

The activation of methionine analogs by methionyl-tRNA synthetase (MetRS) can be measured using an ATP-PPi exchange assay.[6] This assay quantifies the amino acid-dependent formation of radiolabeled ATP from 32P-pyrophosphate.[6] The kinetic parameters (Km and Vmax) obtained from these assays provide a quantitative measure of how efficiently MetRS recognizes and activates a given analog. These in vitro results often correlate well with in vivo incorporation efficiency.[2][6]

Comparative Kinetic Data for MetRS Activation

Methionine Analog Relative Vmax/Km In Vivo Incorporation
L-Methionine1.0High
2-Amino-5-hexenoic acid0.6High
2-Amino-5-hexynoic acid0.5High
Norleucine0.2Moderate
Norvaline<0.01Not Observed

Data are illustrative and compiled from trends reported in the literature.[5][6]

Synthesis of Novel Methionine Analogs

The development of novel methionine analogs with unique functionalities is an active area of research. One common synthetic route involves the alkylation of diethyl acetamidomalonate with an appropriate tosylate, followed by hydrolysis.[5] More recently, photocatalytic methods using vitamin B2 have been developed for the synthesis of methionine analogs via radical addition to unsaturated amino acid derivatives.[7] These methods offer mild and robust approaches to expand the chemical space of methionine surrogates.[7]

Conclusion and Future Perspectives

While the initially queried compound, this compound, remains enigmatic in the public scientific domain, the broader class of methionine analogs offers a rich and versatile toolbox for researchers. From the precise labeling of nascent proteomes with AHA and HPG to the detailed structural analysis enabled by SeMet, these molecules continue to push the boundaries of our understanding of protein biology. The ongoing development of novel analogs and synthetic methodologies promises to further expand the capabilities of researchers in dissecting complex biological processes. The experimental frameworks and comparative data presented in this guide provide a solid foundation for the rational selection and application of these powerful chemical tools.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of ((4-(Tert-butyl)phenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following procedures are based on best practices for similar chemical classes. It is imperative to consult your institution's Environmental Health & Safety (EH&S) department and adhere to all local, regional, and national regulations, as these are the ultimate authority for waste disposal.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of ((4-(tert-butyl)phenyl)sulfonyl)methionine is the first step in ensuring safe handling and disposal. Based on its chemical structure, which includes a sulfonyl group and a methionine backbone, we can infer the following potential hazards:

  • Sulfonyl Group: Compounds containing sulfonyl groups can exhibit a range of reactivities. For instance, benzene sulfonyl chloride is a corrosive chemical that can cause severe skin and eye irritation.[4] While this compound is not a sulfonyl chloride, the presence of the sulfonyl moiety necessitates caution.

  • Methionine Moiety: L-Methionine itself is not generally classified as a hazardous substance.[5] However, all laboratory chemicals should be handled with care.[5][6]

  • Solid Form: As a solid, the primary physical hazard is the potential for dust formation, which can lead to inhalation.[7]

Personal Protective Equipment (PPE):

A thorough risk assessment dictates the necessity of appropriate PPE to mitigate exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)[8]To prevent direct skin contact.
Eye Protection Safety glasses with side-shields or goggles[8]To protect eyes from dust and potential splashes.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[7]
Respiratory Protection Use in a well-ventilated area. A dust mask may be appropriate if dust generation is unavoidable.[7]To minimize the inhalation of airborne particles. Work in a fume hood is recommended for handling powders.[7]

Part 2: Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[8]

  • Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material.[5] Avoid actions that could generate dust.[5]

  • Collect Waste: Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a designated, leak-proof, and sealable container suitable for chemical waste.[6]

  • Label the Container: Clearly label the container with the full chemical name: "this compound" and indicate that it is waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

  • Dispose of PPE: Contaminated PPE should be disposed of as chemical waste.[7]

  • Wash Hands: Thoroughly wash hands with soap and water after cleanup is complete.[5]

Part 3: Step-by-Step Disposal Procedure

The guiding principle for the disposal of any laboratory chemical is to treat it as hazardous waste unless explicitly classified otherwise by your institution's EH&S department.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including any contaminated materials like weighing paper or gloves, in a designated and clearly labeled hazardous waste container.[6][7]

  • Solutions: If the compound is in a solution, collect it in a compatible, sealed container.[6] The container must be labeled with the chemical name and the solvent used.[6]

  • Compatibility: Ensure that the waste container material is compatible with the chemical. A chemical compatibility database can be a useful resource for this.[9] Do not mix incompatible waste streams.

2. Container Labeling: Proper labeling is critical for safe handling and disposal by waste management personnel. The label should include:

  • The full chemical name: "Waste this compound"

  • The primary hazards (based on inferred data, e.g., "Irritant")

  • The date of accumulation

  • The laboratory or research group of origin

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated satellite accumulation area for chemical waste.[6]

  • This area should be secure, well-ventilated, and away from general laboratory traffic and incompatible materials.[6]

4. Final Disposal:

  • Engage Professionals: Arrange for the disposal of the chemical waste through your institution's Environmental, Health, and Safety (EH&S) department or a licensed chemical waste disposal company.[5][6]

  • Do Not Dispose Down the Drain: As a general rule, laboratory chemicals should not be disposed of down the drain unless specifically permitted by your institution's guidelines for non-hazardous materials.[6][10] Given the lack of specific environmental fate data for this compound, drain disposal is not recommended.

  • Regulatory Adherence: Disposal must always be in accordance with local, regional, and national regulations.[5]

Part 4: Decision-Making Workflow for Disposal

To aid in the procedural decision-making process, the following flowchart illustrates the key steps and considerations for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_disposal Storage & Final Disposal start Start: Identify Waste This compound hazards Assess Hazards (Solid, potential irritant) start->hazards ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) hazards->ppe is_mixed Is waste mixed with other chemicals? ppe->is_mixed evaluate_mixture Evaluate hazards of all components. Follow protocol for most hazardous substance. is_mixed->evaluate_mixture Yes is_solid Is the waste solid or in solution? is_mixed->is_solid No evaluate_mixture->is_solid collect_solid Collect in a labeled, sealed solid chemical waste container. storage Store in designated satellite accumulation area. collect_solid->storage collect_solution Collect in a compatible, labeled, sealed liquid waste container. collect_solution->storage is_solid->collect_solid Solid is_solid->collect_solution Solution ehs_contact Contact Institutional EH&S or licensed waste disposal company. storage->ehs_contact end End: Compliant Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

References

A Comprehensive Guide to the Safe Handling of ((4-(Tert-butyl)phenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides essential safety and logistical information for handling ((4-(Tert-butyl)phenyl)sulfonyl)methionine. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are synthesized from safety data for structurally related compounds, including methionine sulfoximine and other sulfonylmethionine derivatives. It is imperative to conduct a thorough risk assessment for your specific experimental context.

Hazard Assessment and Core Principles

While the toxicological properties of this compound have not been fully investigated, related compounds exhibit certain hazards that should be anticipated. These include potential skin and eye irritation.[1] Some related compounds are also noted to be very toxic to aquatic life with long-lasting effects.[2] Therefore, a cautious approach is warranted.

The foundational principle of safe handling is the avoidance of direct contact and the prevention of environmental release. All procedures should be designed to minimize the generation of dusts or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended SpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards.[2]Protects against splashes and airborne particles.
Hand Protection Nitrile rubber gloves with a minimum layer thickness of 0.11 mm.[2]Provides a barrier against skin contact. Gloves must be inspected prior to use and disposed of after contamination.[2]
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. If dusts are generated, a NIOSH-approved N95 or P1 dust mask should be used.[3]Minimizes the risk of inhaling airborne particles.

Operational and Handling Plan

A systematic approach to handling this compound will ensure both personal safety and experimental integrity.

Pre-Handling Checklist
  • Ventilation: Ensure you are working in a well-ventilated area, preferably a chemical fume hood.

  • PPE: Don all required personal protective equipment as outlined in the table above.

  • Emergency Equipment: Locate the nearest eyewash station and safety shower.

  • Spill Kit: Have a spill kit readily available that is appropriate for chemical powders.

Step-by-Step Handling Procedure
  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any dust.

    • Use a spatula to handle the solid material. Avoid scooping actions that could generate dust.

  • Dissolving:

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • If the solvent is volatile, ensure the process is conducted entirely within the fume hood.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminate all equipment.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Spill and Disposal Plan

Proper management of spills and waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small, contained spill, use personal protective equipment and sweep up the material. Avoid creating dust.[3]

  • Collect: Place the spilled material into a suitable, labeled container for disposal.[3]

  • Clean: Clean the spill area with a suitable solvent.

Waste Disposal
  • Contaminated Materials: Dispose of contaminated gloves, weighing papers, and other disposable materials in a designated, sealed waste container.[2]

  • Chemical Waste: The compound and any solutions containing it should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Contingency Assess Risk Assess Risk Gather PPE Gather PPE Assess Risk->Gather PPE Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Spill Spill Weigh Compound->Spill Decontaminate Decontaminate Prepare Solution->Decontaminate Prepare Solution->Spill Dispose Waste Dispose Waste Decontaminate->Dispose Waste Personal Hygiene Personal Hygiene Dispose Waste->Personal Hygiene Spill Response Spill Response Spill->Spill Response If spill occurs

Caption: A flowchart outlining the key steps from preparation to disposal for the safe handling of this compound.

References

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